4-Cyano Loratadine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(13-chloro-7-cyano-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c1-2-29-23(28)27-11-8-15(9-12-27)21-19-6-4-18(24)13-16(19)3-5-20-17(14-25)7-10-26-22(20)21/h4,6-7,10,13H,2-3,5,8-9,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMUBDLGVZWDDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)C#N)C=C(C=C3)Cl)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652532 | |
| Record name | Ethyl 4-(8-chloro-4-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860010-33-9 | |
| Record name | Ethyl 4-(8-chloro-4-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860010-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(8-chloro-4-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Cyano Loratadine
This guide provides a comprehensive overview of the synthetic pathways to 4-Cyano Loratadine, a key derivative of the second-generation antihistamine, Loratadine. Intended for researchers, scientists, and professionals in drug development, this document delves into the chemical rationale, detailed experimental protocols, and characterization of this important compound.
Introduction: The Significance of this compound
Loratadine is a widely used non-sedating antihistamine that selectively antagonizes peripheral histamine H1 receptors. Its derivatives are of significant interest in medicinal chemistry for the development of new therapeutic agents and as analytical standards for impurity profiling. This compound, in particular, serves as a crucial intermediate in the synthesis of other functionalized Loratadine analogs, such as 4-Hydroxymethyl Loratadine, a known impurity in Loratadine syrup formulations.[1][2] Understanding its synthesis is therefore critical for both drug discovery and quality control.
The primary and most documented pathway for the synthesis of this compound commences from the parent drug, Loratadine. This multi-step process involves the strategic activation of the pyridine ring to facilitate nucleophilic cyanation.
Core Synthesis Pathway: From Loratadine to its 4-Cyano Derivative
The most established route for the preparation of this compound involves a three-step sequence starting from Loratadine. This pathway leverages the electronic properties of the pyridine ring, which is first activated through N-oxidation, followed by alkylation to form a reactive pyridinium salt. This salt then readily undergoes nucleophilic substitution with a cyanide anion.
A critical aspect of this pathway is the regioselectivity of the cyanation step. The reaction typically yields a mixture of the 2-cyano and 4-cyano isomers, with the former being the major product.[2] Consequently, a robust chromatographic separation is essential to isolate the desired 4-cyano derivative.
Visualizing the Synthesis Workflow
Caption: Synthetic pathway from Loratadine to this compound.
Experimental Protocols
The following protocols are based on established scientific literature and provide a detailed, step-by-step methodology for the synthesis of this compound.[2]
Part 1: Synthesis of Loratadine N-oxide (4)
Causality: The initial step involves the oxidation of the pyridine nitrogen in Loratadine. This is a crucial activation step, as the resulting N-oxide is more susceptible to electrophilic attack on the pyridine ring, which is a prerequisite for the subsequent functionalization. m-Chloroperoxybenzoic acid (m-CPBA) is a commonly used and effective reagent for this transformation due to its electrophilic oxygen atom.
Protocol:
-
Dissolve Loratadine (1) in a suitable solvent such as dichloromethane (CH2Cl2).
-
Cool the solution in an ice bath to 0-5 °C.
-
Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 5 °C. The molar ratio of Loratadine to m-CPBA should be approximately 1:1.2.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield Loratadine N-oxide (4).
Part 2: Synthesis of N-Methoxypyridinium Salt (5)
Causality: The N-oxide is further activated by alkylation with dimethyl sulfate. This converts the N-oxide into a good leaving group and renders the pyridine ring highly electron-deficient, making it susceptible to nucleophilic attack at the 2- and 4-positions.
Protocol:
-
Dissolve Loratadine N-oxide (4) in acetone.
-
Add dimethyl sulfate ((CH3)2SO4) dropwise at room temperature. The molar ratio of the N-oxide to dimethyl sulfate should be approximately 1:1.
-
Stir the reaction mixture at 60 °C and monitor by TLC.
-
Upon completion, cool the mixture and collect the precipitated N-methoxypyridinium salt (5) by filtration.
Part 3: Synthesis and Separation of 2-Cyano (6) and 4-Cyano (7) Loratadine
Causality: The activated N-methoxypyridinium salt readily reacts with a cyanide nucleophile. The attack occurs preferentially at the electron-deficient 2- and 4-positions of the pyridine ring, leading to a mixture of isomers. Potassium cyanide (KCN) is a common source of the cyanide anion. The 2-isomer is generally the major product due to kinetic and electronic factors.
Protocol:
-
Suspend the N-methoxypyridinium salt (5) in a mixture of water and dichloromethane.
-
Add a solution of potassium cyanide (KCN) in water dropwise at room temperature.
-
Stir the biphasic mixture vigorously for several hours. Monitor the reaction by TLC.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a crude mixture of 2-Cyano Loratadine (6) and this compound (7).
-
Separate the isomers using column chromatography on silica gel. A suitable eluent system, such as a gradient of hexane and ethyl acetate, should be employed to achieve good separation. The 2-cyano isomer typically elutes before the 4-cyano isomer.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 860010-33-9 | |
| Molecular Formula | C23H22ClN3O2 | |
| Molecular Weight | 407.9 g/mol | |
| IUPAC Name | ethyl 4-(8-chloro-4-cyano-5,6-dihydrobenzo[3][4]cyclohepta[3,4-b]pyridin-11-ylidene)piperidine-1-carboxylate |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Characteristic shifts for the aromatic, piperidine, and ethyl ester protons. The introduction of the cyano group at the 4-position will induce specific shifts in the pyridine ring protons compared to Loratadine. |
| ¹³C NMR | A distinct signal for the nitrile carbon (C≡N) is expected around 115-120 ppm. Other signals will correspond to the tricyclic core, piperidine ring, and the ethyl carboxylate group. |
| IR Spectroscopy | A sharp absorption band characteristic of the C≡N stretching vibration is expected around 2220-2240 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ should be observed at m/z corresponding to the molecular weight of this compound. |
Note: Detailed, specific peak assignments for spectroscopic data should be obtained from the primary literature or through experimental analysis.
Trustworthiness: Safety and Handling
The synthesis of this compound involves the use of hazardous materials that require strict safety protocols.
-
m-Chloroperoxybenzoic acid (m-CPBA): A strong oxidizing agent that is potentially explosive when dry. It should be handled with care, avoiding friction and shock.[4] Always use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5][6][7]
-
Dimethyl Sulfate: A potent alkylating agent that is highly toxic and carcinogenic. It must be handled with extreme caution in a fume hood, and all contact with skin and inhalation of vapors must be avoided.
-
Potassium Cyanide (KCN) / Trimethylsilyl Cyanide (TMSCN): Highly toxic substances that can be fatal if ingested, inhaled, or absorbed through the skin.[8][9][10][11][12] These reagents should only be handled by trained personnel in a well-ventilated fume hood with appropriate PPE.[8][10] Contact with acids must be strictly avoided as it liberates highly toxic hydrogen cyanide gas.[9][12] A dedicated cyanide antidote kit should be readily available when working with these compounds.
Conclusion
The synthesis of this compound from Loratadine is a well-documented process that provides a reliable route to this valuable intermediate. The key to a successful synthesis lies in the careful execution of each step, particularly the handling of hazardous reagents and the chromatographic separation of the resulting isomers. This guide provides the necessary technical details and safety considerations to enable researchers to safely and efficiently produce this compound for further applications in drug discovery and development.
References
- Alvarez-Builla, J., Novella, J. L., Matía-Martín, M. P., & Cerrada, V. (2005).
-
UCLA Chemistry and Biochemistry. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 860010-33-9. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Loba Chemie. (2016). TRIMETHYLSILYL CYANIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
INCHEM. (n.d.). ICSC 0671 - POTASSIUM CYANIDE. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Potassium Cyanide: Systemic Agent. Retrieved from [Link]
-
Semantic Scholar. (2005). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Retrieved from [Link]
-
ARKIVOC. (2005). ARKIVOC Volume 2005 Part (ix): Commemorative Issue in Honor of Prof. Jose Elguero. Retrieved from [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. nj.gov [nj.gov]
- 10. uthsc.edu [uthsc.edu]
- 11. ICSC 0671 - POTASSIUM CYANIDE [inchem.org]
- 12. Potassium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]
An In-Depth Technical Guide to 4-Cyano Loratadine (CAS Number: 860010-33-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Cyano Loratadine, a key impurity and synthetic intermediate of the second-generation antihistamine, Loratadine. The document delves into the chemical and physical properties of this compound, detailed synthesis methodologies, and robust analytical techniques for its identification and quantification. Furthermore, it explores the compound's relevance in the context of Loratadine's degradation pathways and discusses the toxicological considerations for cyano-impurities in pharmaceutical development. This guide is intended to be a valuable resource for professionals engaged in the research, development, and quality control of Loratadine and related compounds.
Introduction
Loratadine is a widely used, non-sedating H1-receptor antagonist for the treatment of allergic conditions.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its impurity profile is critical for ensuring drug safety and efficacy. This compound (CAS: 860010-33-9) has been identified as a significant process-related impurity and a potential degradation product of Loratadine.[2][3] Its characterization and control are therefore essential aspects of pharmaceutical quality assurance. This guide provides a detailed examination of this compound, from its fundamental properties to its analytical determination and toxicological implications.
Chemical and Physical Properties
This compound is a derivative of Loratadine where a cyano group is substituted on the pyridine ring. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound [2][3]
| Property | Value |
| CAS Number | 860010-33-9 |
| IUPAC Name | ethyl 4-(8-chloro-4-cyano-5H-benzo[4][5]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate |
| Molecular Formula | C23H22ClN3O2 |
| Molecular Weight | 407.89 g/mol |
| Appearance | Off-White Solid[3] |
| Solubility | Soluble in Methanol, DMSO[3] |
Synthesis of this compound
This compound is not a direct degradation product under typical stress conditions but is synthesized for use as a reference standard and as an intermediate in the synthesis of other Loratadine derivatives, such as 4-Hydroxymethyl Loratadine.[5] The primary route for its synthesis involves the N-oxidation of Loratadine followed by cyanation.
Synthesis Pathway
The synthesis of this compound proceeds through a two-step process:
-
N-Oxidation of Loratadine: Loratadine is treated with an oxidizing agent, such as hydrogen peroxide in acetic acid, to form Loratadine N-oxide.
-
Cyanation of Loratadine N-oxide: The resulting N-oxide is then reacted with a cyanide source, such as sodium cyanide, to introduce the cyano group at the 4-position of the pyridine ring. This reaction also produces the 2-cyano isomer, which can be separated chromatographically.[5]
Caption: Synthesis pathway of this compound from Loratadine.
Experimental Protocol: Synthesis of this compound
The following is a representative, step-by-step methodology for the synthesis of this compound, based on established chemical principles.
Step 1: Synthesis of Loratadine N-oxide
-
Dissolve Loratadine in glacial acetic acid.
-
Add hydrogen peroxide (30% solution) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield Loratadine N-oxide.
Step 2: Synthesis of this compound
-
Suspend Loratadine N-oxide in a suitable solvent such as dichloromethane.
-
Add a solution of sodium cyanide in water.
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain a crude mixture of 2-Cyano and this compound.
-
Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.[5]
Analytical Characterization and Quality Control
The definitive identification and quantification of this compound are crucial for quality control in Loratadine manufacturing. A combination of spectroscopic and chromatographic techniques is employed for this purpose. While specific spectral data is often proprietary and provided with commercial reference standards, the expected characteristic signals are outlined below.[6][7]
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the piperidine ring protons, and the ethyl group of the carbamate moiety. The introduction of the electron-withdrawing cyano group at the 4-position of the pyridine ring would cause a downfield shift of the adjacent protons compared to Loratadine.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (407.89 g/mol ). The isotopic pattern due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key identifying feature.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C≡N stretch of the cyano group (typically in the range of 2220-2260 cm⁻¹), the C=O stretch of the carbamate (around 1700 cm⁻¹), and C-Cl stretching vibrations.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for the separation and quantification of this compound in Loratadine drug substances and products.[8][9][10] A validated, stability-indicating HPLC method is essential.
Table 2: Representative HPLC Method Parameters for the Analysis of Loratadine and its Impurities
| Parameter | Condition | Rationale |
| Column | Cyano (CN) or C18, 5 µm, 4.6 x 250 mm | A cyano column can offer different selectivity for polar compounds like nitriles. A C18 column is a robust alternative.[11] |
| Mobile Phase | A: AcetonitrileB: Phosphate Buffer (pH adjusted) | A gradient elution is often necessary to achieve adequate separation of all related substances. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | Loratadine and its chromophoric impurities exhibit strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
Method Validation: A crucial aspect of quality control is the validation of the analytical method to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Workflow for HPLC method development and validation.
Relevance in Loratadine Degradation
While this compound is primarily considered a process-related impurity, understanding the degradation pathways of Loratadine is crucial for ensuring its stability. The primary degradation pathway for Loratadine is hydrolysis of the ethyl carbamate group, particularly under acidic or alkaline conditions, to form desloratadine.[12] The formation of this compound as a direct degradant from Loratadine under typical stress conditions (heat, humidity, light, acid/base hydrolysis) has not been widely reported. However, if Loratadine N-oxide is present as an impurity or intermediate, its subsequent degradation could potentially lead to the formation of cyanated impurities in the presence of a cyanide source.
Toxicological Considerations
The toxicological assessment of impurities is a critical component of drug safety evaluation.[13][14] There is limited publicly available data on the specific pharmacology and toxicology of this compound. However, general principles regarding cyano-containing impurities in pharmaceuticals are applicable.
The presence of a cyano group can be a structural alert for potential toxicity, including genotoxicity.[15] Regulatory bodies such as the FDA and EMA have stringent guidelines for the control of potentially genotoxic impurities (PGIs). The Threshold of Toxicological Concern (TTC) is a concept used to define an acceptable intake for a PGI that is considered to be associated with a negligible cancer risk.[14]
Given the lack of specific data for this compound, a precautionary approach is warranted. This would involve:
-
In Silico Assessment: Using computational toxicology models to predict the potential genotoxicity of this compound based on its chemical structure.
-
In Vitro Genotoxicity Testing: If the in silico assessment indicates a potential risk, or as a matter of due diligence, conducting a battery of in vitro genotoxicity tests (e.g., Ames test, chromosomal aberration test) is recommended.
-
Control Strategy: Based on the toxicological assessment, a stringent control strategy should be implemented to limit the level of this compound in the final drug product to a safe and acceptable level.
It is important to note that the main pharmacological activity of Loratadine is mediated through its active metabolite, desloratadine.[16] Any pharmacological activity of this compound would need to be investigated through in vitro receptor binding assays and other relevant pharmacological models.
Conclusion
This compound is a critical impurity to monitor in the manufacturing of Loratadine. This guide has provided a comprehensive overview of its chemical properties, synthesis, analytical characterization, and toxicological considerations. A thorough understanding of this impurity is essential for drug development professionals to ensure the quality, safety, and efficacy of Loratadine-containing pharmaceutical products. The implementation of robust analytical methods and a sound toxicological assessment are paramount in controlling this and other impurities within acceptable limits.
References
- Veeprho. (n.d.). This compound | CAS 860010-33-9.
- PubChem. (n.d.). This compound.
- Wikipedia. (2024).
- LGC Standards. (n.d.).
- NCBI. (2025). Loratadine.
- Cerrada, V., Matía-Martín, M. P., Novella, J. L., & Alvarez-Builla, J. (2005).
- Ghosal, A., Ramanathan, R., & Patrick, J. E. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug metabolism letters, 3(1), 28–37.
- BOC Sciences. (n.d.).
- Sigma-Aldrich. (n.d.).
- Morepen Laboratories Ltd. (2006).
- PubChem. (n.d.).
- Patsnap Synapse. (2024).
- Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-321.
- CN112341433A - A kind of preparation method of loratadine - Google P
- Ghosal, A., et al. (2009). Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. Drug Metabolism Letters.
- Gibbons, J., Sardella, D., Duncan, D., & Pike, R. (2007). Degradation product of loratadine. Journal of pharmaceutical and biomedical analysis, 43(3), 1191–1192.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Jain, P., et al. (2025). A concise review- An analytical method development and validation of loratadine. African Journal of Medicine and Pharma Research.
- IntechOpen. (2012). Genotoxic Impurities in Pharmaceuticals.
- (Eco)Toxicology of Cyanobacteria and Cyanotoxins: From Environmental Dynamics to Adverse Effects - PMC - NIH.
- Reddy, G. S., et al. (2012). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities.
- SRIRAMCHEM. (n.d.).
- Veeprho. (n.d.).
- Jain, P., et al. (2025). A concise review- An analytical method development and validation of loratadine. African Journal of Medicine and Pharma Research.
- Grigoriu, I. C., et al. (2015).
- Logoyda, L. (2020). The identification and the quantitative determination of loratadine by the HPLC method. Journal of Organic and Pharmaceutical Chemistry.
- ResearchGate. (n.d.). Toxicological overview of impurities in pharmaceutical products.
- AAPS PharmSciTech. (2015). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2.
- Dhangar, K. r., et al. (2017). A REVIEW ON IMPURITY PROFILE OF PHARMACEUTICALS. Journal of the Chilean Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C23H22ClN3O2 | CID 29976521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 860010-33-9 | LGC Standards [lgcstandards.com]
- 4. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound - SRIRAMCHEM [sriramchem.com]
- 7. veeprho.com [veeprho.com]
- 8. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bch.ro [bch.ro]
- 11. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 12. Degradation product of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. What is the mechanism of Loratadine? [synapse.patsnap.com]
Spectroscopic C-Arm of 4-Cyano Loratadine: A Technical Guide to Structural Elucidation
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Cyano Loratadine, an important derivative and impurity of the second-generation antihistamine, Loratadine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy as applied to the structural confirmation of this complex molecule. By integrating field-proven insights with fundamental principles, this guide aims to serve as a practical resource for the robust analytical assessment of this compound.
Introduction
This compound, with the molecular formula C₂₃H₂₂ClN₃O₂, is a key compound in the landscape of Loratadine synthesis and quality control.[1][2] Its structural similarity to the active pharmaceutical ingredient (API) necessitates precise and unambiguous characterization to ensure the purity and safety of the final drug product. Spectroscopic methods are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and functional group composition. This guide will explore the expected data from ¹H NMR, ¹³C NMR, MS, and IR analyses, grounded in established methodologies and predictive principles.
Chemical Structure and Molecular Properties
A foundational understanding of the molecule's architecture is paramount before delving into its spectroscopic signatures.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₂ClN₃O₂ | [1] |
| Molecular Weight | 407.9 g/mol | [1] |
| Exact Mass | 407.1400546 Da | [1] |
| IUPAC Name | ethyl 4-(8-chloro-4-cyano-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | [2] |
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of individual protons and carbon atoms.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following protocol outlines a standardized procedure for the acquisition of high-quality NMR data for a small molecule like this compound.
1. Sample Preparation:
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[5][7] The choice of solvent is critical and should be based on the solubility of the analyte and its inertness.
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[8]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. Instrument Setup and Data Acquisition:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
The sample is inserted into the magnet, and the instrument is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Typically, 16-64 scans are sufficient.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.[6]
3. Data Processing:
-
The acquired FIDs are subjected to Fourier transformation to generate the frequency-domain NMR spectra.
-
Phase and baseline corrections are applied to ensure accurate integration and peak picking.
-
The spectra are referenced to the internal standard (TMS).
Caption: A generalized workflow for NMR analysis.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Interpretation
The ¹H NMR spectrum of this compound is expected to be complex, reflecting the molecule's intricate structure. The predicted chemical shifts are based on the known spectrum of Loratadine and the electronic effects of the cyano group.[9][10] The cyano group, being electron-withdrawing, will deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (Benzo-fused ring) | 7.0 - 7.5 | Multiplets | 3H |
| Pyridine Ring Protons | 7.6 - 8.7 | Multiplets | 2H |
| Piperidine Protons | 2.5 - 3.8 | Multiplets | 8H |
| Methylene Protons (Cyclohepta ring) | 2.8 - 3.5 | Multiplets | 4H |
| Ethyl Group (CH₂) | ~4.1 | Quartet | 2H |
| Ethyl Group (CH₃) | ~1.2 | Triplet | 3H |
Interpretation:
-
Aromatic Region (7.0-8.7 ppm): The protons on the benzo-fused ring and the pyridine ring will resonate in this region. The introduction of the electron-withdrawing cyano group on the pyridine ring is expected to shift the signals of the pyridine protons significantly downfield compared to Loratadine.[11][12]
-
Aliphatic Region (2.5-4.1 ppm): The protons of the piperidine and cyclohepta rings will give rise to a complex series of overlapping multiplets. The ethyl group of the carbamate will show a characteristic quartet for the methylene protons and a triplet for the methyl protons.
¹³C NMR Spectroscopy: Predicted Chemical Shifts and Interpretation
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | ~155 |
| Aromatic & Pyridine Carbons | 120 - 160 |
| Cyano Carbon (C≡N) | 115 - 120 |
| Alkene Carbons (C=C) | 130 - 145 |
| Piperidine & Cyclohepta Carbons | 25 - 55 |
| Ethyl Group (CH₂) | ~61 |
| Ethyl Group (CH₃) | ~15 |
Interpretation:
-
Downfield Region (>100 ppm): This region will be dominated by the sp² hybridized carbons of the aromatic, pyridine, and alkene moieties, as well as the carbonyl carbon of the ethyl carbamate. The cyano carbon itself is expected to appear in the 115-120 ppm range.[13][14][15]
-
Upfield Region (<80 ppm): The sp³ hybridized carbons of the piperidine and cyclohepta rings, along with the ethyl group carbons, will resonate in this region.
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through the analysis of its fragmentation patterns.
Experimental Protocol: ESI-MS Analysis
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, high molecular weight compounds like this compound.[16]
1. Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[17]
-
The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.[16][17]
2. Instrument Setup and Data Acquisition:
-
The analysis is performed on a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
The sample solution is introduced into the ESI source at a constant flow rate.
-
For positive ion mode, the instrument is set to detect positively charged ions. A full scan spectrum is acquired to identify the protonated molecule [M+H]⁺.
-
For tandem MS (MS/MS), the [M+H]⁺ ion is selected as the precursor ion and subjected to collision-induced dissociation (CID) to generate fragment ions.
3. Data Analysis:
-
The mass-to-charge ratios (m/z) of the parent and fragment ions are determined.
-
High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions with high accuracy.
Caption: A typical workflow for ESI-MS analysis.
Predicted Mass Spectrum and Fragmentation
-
Parent Ion: In positive ion ESI-MS, this compound (C₂₃H₂₂ClN₃O₂) is expected to be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 408.14.
-
Fragmentation Pattern: The fragmentation of the protonated molecule will likely be initiated at the piperidine ring and the ethyl carbamate group. Common fragmentation pathways for piperidine derivatives include α-cleavage and ring fission.[18][19][20] The loss of the ethoxycarbonyl group (-COOC₂H₅) or parts of the piperidine ring are anticipated fragmentation pathways.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups within a molecule, providing a characteristic "fingerprint."
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples with minimal preparation.[4][21]
1. Sample Preparation:
-
A small amount of the solid this compound powder is placed directly onto the ATR crystal (typically diamond).
2. Instrument Setup and Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected.[22]
-
The sample is brought into firm contact with the crystal using a pressure clamp.
-
The IR spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
3. Data Analysis:
-
The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
The positions and shapes of the absorption bands are analyzed to identify the functional groups present.
Predicted IR Spectrum and Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C≡N (Nitrile) Stretch | 2220 - 2240 |
| C=O (Ester) Stretch | ~1700 |
| C=C & C=N (Aromatic/Pyridine) Stretches | 1400 - 1600 |
| C-H (Aromatic) Stretch | 3000 - 3100 |
| C-H (Aliphatic) Stretch | 2850 - 3000 |
| C-O (Ester) Stretch | 1200 - 1300 |
| C-Cl Stretch | 700 - 850 |
Interpretation:
-
The most diagnostic peak for this compound, distinguishing it from Loratadine, will be the sharp, intense absorption band for the nitrile (C≡N) stretch in the 2220-2240 cm⁻¹ region.[9][23][24] The conjugation with the pyridine ring may shift this peak to a slightly lower wavenumber compared to aliphatic nitriles.[23]
-
The strong carbonyl (C=O) stretch of the ethyl carbamate at around 1700 cm⁻¹ will be a prominent feature, similar to that observed for Loratadine.[25]
-
The presence of the aromatic and pyridine rings will be confirmed by multiple bands in the 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions.
Conclusion
The structural elucidation of this compound is a multi-faceted analytical challenge that can be confidently addressed through the synergistic application of NMR, MS, and IR spectroscopy. While publicly available experimental data for this specific derivative is scarce, a thorough understanding of spectroscopic principles, coupled with comparative data from the parent compound, Loratadine, and related chemical structures, allows for a robust and predictive characterization. The methodologies and interpretations presented in this guide provide a solid framework for researchers and scientists to approach the analysis of this compound and other related pharmaceutical compounds with scientific rigor and confidence.
References
- BenchChem. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
- Stenutz, R. NMR chemical shift prediction of pyridines.
- SciELO. Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
- Go Up. (2023).
- Bruker. Guide to FT-IR Spectroscopy.
- PubMed Central. (2014).
- Scribd. 05 Notes On Nitriles IR Spectra.
- Chemistry LibreTexts. (2023).
- Georgia Institute of Technology. (2023).
- PubChem.
- ResearchGate. (a)
- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
- University of Oxford. Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz).
- LGC Standards.
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005000).
- Organomation.
- SpringerLink. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- ACS Publications. Prediction of 1H NMR Chemical Shifts Using Neural Networks.
- University of Oxford.
- ResearchGate. Study of the composition of nitriles using IR spectroscopy.
- University of Tennessee, Knoxville. fourier transform infrared spectroscopy.
- University of California, Los Angeles.
- Iowa State University.
- Semantic Scholar. (2021).
- ACS Publications. (2017).
- RSC Publishing. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions.
- Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
- AIP Publishing. Analysis of the NMR Spectrum of Pyridine.
- NMRDB.org. Predict 13C carbon NMR spectra.
- The Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms.
- Allied Academies. (2021). Mass spectrometry methods for pharmaceutical analysis.
- National Institutes of Health. (2019).
- Oregon St
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. pharmacyschool.usc.edu [pharmacyschool.usc.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. NMR chemical shift prediction of pyridines [stenutz.eu]
- 12. pubs.aip.org [pubs.aip.org]
- 13. compoundchem.com [compoundchem.com]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. mse.washington.edu [mse.washington.edu]
- 23. scribd.com [scribd.com]
- 24. researchgate.net [researchgate.net]
- 25. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Cyano Loratadine: Physicochemical and Chemical Characteristics
This guide provides a comprehensive technical overview of 4-Cyano Loratadine, a critical chemical entity in the pharmaceutical landscape. As a key intermediate and known impurity in the synthesis of Loratadine, a thorough understanding of its physical and chemical properties is paramount for researchers, scientists, and professionals involved in drug development, quality control, and regulatory affairs. This document moves beyond a simple data sheet, offering insights into the causality behind its characteristics and the analytical methodologies required for its robust characterization.
Introduction and Strategic Importance
This compound holds a significant position in the chemistry of Loratadine, a widely used second-generation antihistamine.[1][2] Its primary relevance stems from two key areas:
-
Process Impurity: It is recognized as a potential impurity in the manufacturing of Loratadine.[3] Its detection, quantification, and control are critical for ensuring the final drug product's safety and efficacy, aligning with stringent regulatory standards.
-
Synthetic Intermediate: It serves as a valuable intermediate for the synthesis of other Loratadine derivatives and metabolites.[4] For instance, it is a direct precursor to 4-Hydroxymethyl Loratadine, another known impurity that can form in Loratadine syrup formulations.[5]
Understanding the physicochemical profile of this compound is not merely an academic exercise; it directly impacts process optimization, analytical method development, and the overall quality of the final active pharmaceutical ingredient (API). This guide is structured to provide that foundational knowledge with practical, field-proven insights.
Chemical Identity and Molecular Structure
The unambiguous identification of this compound is the cornerstone of its analysis. Its core structure is a complex tricyclic system derived from Loratadine, with the key distinction being the presence of a nitrile (-C≡N) group on the pyridine ring.
Table 1: Core Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | ethyl 4-(8-chloro-4-cyano-5,6-dihydrobenzo[5][6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | [3][4] |
| CAS Number | 860010-33-9 | [3] |
| Molecular Formula | C₂₃H₂₂ClN₃O₂ | [3][7] |
| Molecular Weight | 407.89 g/mol | [3] |
| Canonical SMILES | CCOC(=O)N1CCC(=C2c3ccc(Cl)cc3CCc4c(ccnc24)C#N)CC1 | [4] |
The molecular architecture, depicted below, reveals the key functional groups that dictate its chemical behavior and analytical response: the aromatic nitrile, the ethyl carbamate on the piperidine ring, the vinylidene bridge, and the chlorinated benzene ring.
Caption: Molecular Structure of this compound.
Physicochemical Characteristics
The physical properties of this compound are critical for determining its behavior during synthesis, purification, formulation, and analysis. These characteristics influence its solubility, stability, and chromatographic retention.
Table 2: Summary of Physicochemical Properties
| Property | Value / Description | Rationale and Implication |
| Appearance | Off-white solid | This is typical for related tricyclic compounds.[8] The color may vary based on purity. Visual inspection serves as a preliminary quality check. |
| Solubility | Soluble in Methanol, DMSO.[8] | The molecule's large, relatively non-polar structure with a polar nitrile and carbamate group suggests solubility in polar aprotic and some polar protic organic solvents. Poor aqueous solubility is expected, similar to Loratadine.[2][9] This dictates solvent choice for analytical sample preparation and reaction chemistry. |
| Polar Surface Area | 66.2 Ų | This value, computed by PubChem, suggests moderate polarity, influencing its interaction with chromatographic stationary phases.[7] |
| Stability | Stable, but may be heat sensitive. Incompatible with strong oxidizing agents.[2] | This information, extrapolated from Loratadine, is crucial for defining storage conditions (e.g., refrigeration) and avoiding incompatible reagents during synthesis or analysis. |
Synthesis and Mechanistic Considerations
This compound is not just a byproduct; its controlled synthesis is necessary for its use as a reference standard and as an intermediate. One documented pathway involves the N-oxidation of the parent drug, Loratadine, followed by a cyanation reaction.[5]
Expert Insight: The choice of this pathway is mechanistically sound. The N-oxide formation activates the pyridine ring, making it susceptible to nucleophilic attack. The subsequent addition of a cyanide ion (e.g., from trimethylsilyl cyanide) preferentially occurs at the 2- and 4-positions. The 4-cyano isomer can then be isolated chromatographically. This Reissert-type reaction is a classic strategy for functionalizing pyridine rings.
Caption: Synthetic pathway to this compound from Loratadine.
Analytical Characterization Protocols
A multi-technique approach is required for the definitive identification, quantification, and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Causality: Reverse-phase HPLC is the gold standard for analyzing pharmaceutical impurities. The choice of a C18 column provides a non-polar stationary phase that effectively retains the hydrophobic tricyclic core of this compound. A gradient elution is necessary to ensure adequate separation from the parent Loratadine API and other related substances, which may have significantly different polarities. UV detection is ideal due to the chromophoric nature of the conjugated aromatic system.
Step-by-Step Protocol:
-
System Preparation:
-
Chromatograph: Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or DAD scan from 200-400 nm for peak purity analysis).
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.1 mg/mL.
-
Filter through a 0.45 µm PTFE syringe filter before injection.
-
Self-Validation: This protocol is self-validating through the use of a reference standard of this compound to confirm retention time and response. Peak purity can be assessed using the DAD spectral analysis to ensure the peak is not co-eluting with other impurities.
Mass Spectrometry (MS) for Structural Confirmation
Causality: MS provides unequivocal confirmation of molecular weight. Electrospray ionization (ESI) is the preferred ionization technique for this class of molecules as it is a soft method that typically yields the protonated molecular ion [M+H]⁺, minimizing fragmentation and simplifying spectral interpretation.
Experimental Workflow:
Caption: Workflow for LC-MS identification.
-
Expected Ion: For this compound (C₂₃H₂₂ClN₃O₂), the expected monoisotopic mass is approximately 407.14. In positive ESI mode, the primary ion observed would be the [M+H]⁺ adduct at m/z ≈ 408.15 . The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would also be present at m/z 408.15 and 410.15, providing further structural confirmation.
Spectroscopic Characterization (NMR & IR)
-
¹H NMR Spectroscopy: The proton NMR spectrum would provide a detailed map of the molecule. Key expected signals include the triplet and quartet for the ethyl group of the carbamate, complex multiplets for the piperidine and dihydrocyclohepta protons, and distinct signals in the aromatic region for the protons on the chlorinated benzene and cyano-substituted pyridine rings.
-
Infrared (IR) Spectroscopy: IR analysis is a rapid method to confirm the presence of key functional groups.
-
Nitrile (C≡N) Stretch: A sharp, medium-intensity band is expected around 2220-2240 cm⁻¹ . This is a highly characteristic peak.
-
Carbonyl (C=O) Stretch: A strong absorption from the ethyl carbamate group should appear around 1690-1710 cm⁻¹ .
-
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band for the ester linkage around 1200-1250 cm⁻¹ .
-
Conclusion
This compound is a molecule of significant industrial and regulatory importance. Its physicochemical profile—characterized by an off-white solid appearance, solubility in organic solvents, and a specific set of spectroscopic signatures—provides the necessary foundation for its control and utilization. The analytical protocols detailed herein, including gradient HPLC for separation, mass spectrometry for definitive identification, and IR spectroscopy for functional group confirmation, represent a robust, multi-faceted strategy essential for any laboratory engaged in the research, development, or quality control of Loratadine and its related compounds. This guide provides the scientific rationale and practical steps to empower researchers to handle this important molecule with confidence and precision.
References
-
PubChem. This compound | C23H22ClN3O2. National Center for Biotechnology Information. [Link]
-
Veeprho. This compound | CAS 860010-33-9. [Link]
-
Allmpus. Loratadine Cyano Impurity. [Link]
- Google Patents.
-
Cerrada, V., Matía-Martín, M. P., Novella, J. L., & Alvarez-Builla, J. (2005). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Arkivoc, 2005(3), 133-142. [Link]
- Google Patents.
-
Wang, X. (2023). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 73, 21-27. [Link]
-
PubChem. Loratadine | C22H23ClN2O2. National Center for Biotechnology Information. [Link]
-
Wyzant. What are some chemical properties of loratadine? What are some physical properties of loratadine? [Link]
-
Agrawal, D. K. (2001). Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug. Expert Opinion on Investigational Drugs, 10(3), 547-560. [Link]
Sources
- 1. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Loratadine | 79794-75-5 [chemicalbook.com]
- 3. veeprho.com [veeprho.com]
- 4. This compound | CAS 860010-33-9 | LGC Standards [lgcstandards.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN112341433A - A kind of preparation method of loratadine - Google Patents [patents.google.com]
- 7. This compound | C23H22ClN3O2 | CID 29976521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. allmpus.com [allmpus.com]
- 9. wyzant.com [wyzant.com]
An In-depth Technical Guide on the Discovery and Origin of 4-Cyano Loratadine as an Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loratadine, a widely used second-generation antihistamine, undergoes rigorous purity assessments to ensure its safety and efficacy.[1][2][3] This technical guide provides a comprehensive overview of the discovery, origin, and control of 4-Cyano Loratadine, a known impurity. We will delve into the synthetic pathways of Loratadine, explore the mechanistic formation of this specific impurity, detail analytical methodologies for its detection and quantification, and discuss mitigation strategies in alignment with regulatory standards. This document is intended to serve as a valuable resource for professionals in pharmaceutical research and development, quality control, and regulatory affairs.
Introduction to Loratadine and the Imperative of Impurity Profiling
Loratadine is a tricyclic antihistamine that acts as a selective inverse agonist of peripheral histamine H1 receptors.[1][3][4] Its non-sedating properties have made it a cornerstone in the treatment of allergic rhinitis and urticaria.[1][3] The manufacturing of any active pharmaceutical ingredient (API), including Loratadine, is a complex process involving multiple chemical transformations.[2] These processes can inadvertently lead to the formation of impurities, which are substances present in the drug substance or final drug product that are not the desired chemical entity.
Pharmaceutical impurities can arise from various sources, including starting materials, intermediates, by-products, degradation products, reagents, and catalysts.[5][6] The presence of impurities, even in trace amounts, can potentially impact the quality, safety, and efficacy of the final drug product.[5][7] Therefore, stringent control and monitoring of impurities are mandated by global regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[5][7] The ICH Q3A and Q3B guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products.[7][8][9]
Table 1: ICH Q3A/B Impurity Thresholds [7]
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day (whichever is lower) | 0.05% |
Synthetic Pathways of Loratadine and the Genesis of this compound
The formation of this compound is intrinsically linked to the synthetic route employed for the production of Loratadine. While various synthetic strategies exist, a common approach involves the construction of the tricyclic core followed by the introduction of the piperidine moiety.[2][3]
A key step in some synthetic routes involves the functionalization of the pyridine ring of a Loratadine precursor. One described method for the synthesis of related hydroxymethyl impurities, which can be mechanistically informative, involves the conversion of Loratadine to its N-oxide, followed by the formation of an N-methoxypyridinium salt.[10] The subsequent reaction with a cyanide source, such as copper cyanide (CuCN), can lead to the introduction of a cyano group onto the pyridine ring.[10] This reaction can produce a mixture of isomers, including the 2-cyano and 4-cyano derivatives.[10]
The attack of the cyanide ion on the N-methoxypyridinium salt of the Loratadine precursor is a critical step where the formation of this compound can occur. The regioselectivity of this nucleophilic substitution is influenced by electronic and steric factors of the tricyclic system.
Caption: Potential pathway for this compound formation.
Analytical Methodologies for Detection and Quantification
The detection and quantification of impurities at low levels require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Loratadine and its related substances.[11][12][13][14][15]
High-Performance Liquid Chromatography (HPLC)
A robust, stability-indicating HPLC method is essential for separating this compound from the parent drug and other potential impurities.
Experimental Protocol: Reversed-Phase HPLC for Loratadine Impurity Profiling
-
Instrumentation: A liquid chromatograph equipped with a UV detector and a data acquisition system.
-
Column: A reversed-phase column, such as an Inertsil ODS-3V (250 x 4.6 mm, 5 µm), is suitable for achieving good separation.[14]
-
Mobile Phase: A gradient elution is often necessary to resolve all impurities. A typical mobile phase system could consist of:
-
Mobile Phase A: A mixture of an aqueous buffer (e.g., 0.05 M monobasic potassium phosphate), acetonitrile, and methanol. The pH may be adjusted with an acid like orthophosphoric acid.[14]
-
Mobile Phase B: A similar composition to Mobile Phase A but with a different pH or organic modifier concentration to facilitate the gradient.[14]
-
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.[14]
-
Detection: UV detection at 220 nm is often employed for the analysis of Loratadine and its impurities.[14]
-
Sample Preparation: The Loratadine bulk drug or formulation is dissolved in a suitable diluent, typically the mobile phase or a component of it, to a known concentration.
-
Analysis: The sample solution is injected into the chromatograph, and the peak areas of the impurities are measured.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of a reference standard of known concentration. In the absence of a reference standard, relative response factors may be used for estimation.[6]
Caption: General workflow for HPLC impurity analysis.
Structural Elucidation
The definitive identification of an unknown impurity requires its isolation and structural characterization using spectroscopic techniques.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the impurity, which is crucial for proposing a chemical structure.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of the atoms within the molecule, allowing for the unambiguous determination of its structure.[11]
-
Infrared (IR) Spectroscopy: Can be used to identify the functional groups present in the impurity molecule.[11]
Strategies for Control and Mitigation
Controlling the level of this compound in the final drug substance requires a multi-faceted approach that begins with a thorough understanding of its formation.
-
Process Optimization: The synthetic process should be carefully designed and optimized to minimize the formation of this compound. This may involve adjusting reaction conditions such as temperature, reaction time, and the choice of reagents and solvents.
-
Control of Starting Materials and Intermediates: Ensuring the purity of starting materials and intermediates is critical in preventing the carry-over of impurities into the final product.
-
Purification Procedures: Effective purification methods, such as crystallization or chromatography, should be developed to remove this compound from the crude Loratadine product.
-
In-Process Controls: Implementing in-process controls allows for the monitoring of impurity levels at various stages of the manufacturing process, enabling early detection and corrective action.
-
Specification Setting: Based on toxicological data and regulatory guidelines, an appropriate specification limit for this compound in the final drug substance should be established and justified.[6]
Conclusion
The identification and control of impurities are paramount in ensuring the quality and safety of pharmaceutical products. This compound is a potential process-related impurity in the synthesis of Loratadine. A thorough understanding of its formation pathways, coupled with the implementation of robust analytical methods and effective control strategies, is essential for its management. This technical guide provides a framework for researchers and drug development professionals to address the challenges associated with this and other impurities, ultimately contributing to the production of safe and effective medicines.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Retrieved from [Link]
-
International Council for Harmonisation. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
-
GMP-Compliance.org. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. Retrieved from [Link]
- Cerrada, V., Matía-Martín, M. P., Novella, J. L., & Alvarez-Builla, J. (2005).
- Krishna Reddy, K. V. S. R., Babu, J. M., Kumar, Y. R., Reddy, S. V. V., Kumar, M. K., Eswaraiah, S., Reddy, K. R. S., Reddy, M. S., Bhaskar, B. V., Dubey, P. K., & Vyas, K. (2003). Impurity profile study of loratadine. Journal of Pharmaceutical and Biomedical Analysis, 32(1), 29–39.
-
ResearchGate. (2005). Synthesis of 2-and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Retrieved from [Link]
- Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-320.
- Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines.
- Jain, P., Chaudhari, A., Girase, U., & Haswani, N. (2025). A concise review- An analytical method development and validation of loratadine. African Journal of Medicine and Pharma Research, 3(1), 46-59.
- Ghosal, A., Ramanathan, R., & Chowdhury, S. K. (2009). Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. Drug Metabolism Letters, 3(3), 160-172.
-
The Journal of Organic and Pharmaceutical Chemistry. (2021). The identification and the quantitative determination of loratadine by the HPLC method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Jain, P., Chaudhari, A., Girase, U., & Haswani, N. (2025). A concise review- An analytical method development and validation of loratadine. African Journal of Medicine and Pharma Research, 3(1), 46-59.
- Sridhar, G., Sastry, B. S., & Rao, P. S. (2012). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities.
- Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-320.
-
CEU Repositorio Institucional. (2002). LC determination of loratadine and related impurities. Retrieved from [Link]
- Ghosal, A., Ramanathan, R., & Chowdhury, S. K. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metabolism Letters, 3(3), 160-172.
-
ResearchGate. (2009). Proposed Fragmentation Pathways for Loratadine and Hydroxylated.... Retrieved from [Link]
-
Allmpus. (n.d.). Loratadine Cyano Impurity. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 860010-33-9. Retrieved from [Link]
Sources
- 1. drpress.org [drpress.org]
- 2. drpress.org [drpress.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jpionline.org [jpionline.org]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Impurity profile study of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A concise review- An analytical method development and validation of loratadine - Afr J Med Pharma Res [africanjmpr.com]
- 13. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 14. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dspace.ceu.es [dspace.ceu.es]
An In-depth Technical Guide to 4-Cyano Loratadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Cyano Loratadine, a significant impurity and derivative of the second-generation antihistamine, Loratadine. As a Senior Application Scientist, this document synthesizes critical data on its chemical identity, and analytical methodologies pertinent to its characterization and quantification within pharmaceutical contexts.
Section 1: Core Chemical and Physical Properties
This compound is a molecule of significant interest in the quality control and impurity profiling of Loratadine, a widely used antihistamine.[1] Understanding its fundamental properties is crucial for its identification and quantification.
Molecular Identity
The core structural details of this compound are summarized in the table below. This data is foundational for all analytical and characterization work.
| Property | Value | Source |
| Molecular Formula | C23H22ClN3O2 | PubChem[2] |
| Molecular Weight | 407.9 g/mol | PubChem[2], Veeprho[1] |
| IUPAC Name | ethyl 4-(13-chloro-7-cyano-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | PubChem[2] |
| CAS Number | 860010-33-9 | PubChem[2], Veeprho[1] |
The introduction of a cyano group in place of a hydrogen atom on the pyridine ring of the Loratadine structure differentiates this impurity, subtly altering its polarity and spectroscopic properties. This structural modification is the basis for the analytical methods developed for its separation and detection.
Section 2: Synthesis and Relationship to Loratadine
This compound is primarily encountered as a process-related impurity in the synthesis of Loratadine or as a degradant.[1] Its formation can be understood in the context of Loratadine's synthetic pathways. One of the established synthesis routes for Loratadine and its analogues involves the use of 2-cyano-3-methylpyridine as a starting material.[3] Variations in reaction conditions or the presence of specific reagents can lead to the formation of cyanated derivatives.
A plausible synthetic pathway to obtain cyanated derivatives of Loratadine involves the N-oxidation of the Loratadine pyridine ring, followed by the introduction of a cyano group. This process typically results in a mixture of isomers, including the 2-cyano and 4-cyano derivatives.[4]
Caption: Synthetic pathway for cyanated Loratadine derivatives.
Section 3: Analytical Methodologies for Quantification
The detection and quantification of this compound as an impurity in Loratadine bulk drug and formulations are critical for ensuring pharmaceutical quality and safety. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.[5][6][7][8]
High-Performance Liquid Chromatography (HPLC) Protocol
This section details a representative HPLC method for the separation and quantification of this compound from Loratadine and other related impurities. The causality behind the choice of stationary and mobile phases lies in the need to resolve structurally similar compounds. A reversed-phase column provides a non-polar stationary phase, while a polar mobile phase allows for the separation based on the differential partitioning of the analytes.
Experimental Protocol: Impurity Profiling by HPLC
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as C18 or a similar stationary phase, is typically employed to achieve separation based on hydrophobicity.[5][7]
-
Mobile Phase: A gradient elution is often preferred to resolve a wide range of impurities with varying polarities. A typical mobile phase consists of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol).[5][6][7][8] The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic modifier concentration.
-
Flow Rate: A standard flow rate of 1.0 mL/min is generally used.[6]
-
Detection: UV detection at a wavelength where both Loratadine and this compound exhibit significant absorbance, for instance, 220 nm.[6]
-
Column Temperature: Maintaining a constant column temperature, for example, 30°C, ensures reproducible retention times.
-
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a standard solution of this compound in a suitable diluent (e.g., a mixture of the mobile phase components).
-
Sample Solution: Accurately weigh and dissolve the Loratadine bulk drug or formulation in the diluent to a known concentration.
-
-
Analysis and Quantification:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.
-
Caption: General workflow for HPLC analysis of this compound.
Section 4: Contextual Significance in Drug Development
The presence and control of impurities like this compound are of paramount importance in the pharmaceutical industry. Regulatory bodies require stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. Therefore, a thorough understanding of the formation, characterization, and quantification of such impurities is a critical component of drug development and manufacturing.
The parent compound, Loratadine, is a second-generation antihistamine that acts as a selective inverse agonist of peripheral histamine H1 receptors.[9] It is widely used for the relief of allergy symptoms.[9] The metabolism of Loratadine is extensive, primarily occurring in the liver via the cytochrome P450 system.[9][10] While this compound is primarily considered a synthetic impurity, the study of related compounds contributes to a deeper understanding of the structure-activity relationship and potential metabolic pathways of Loratadine and its derivatives.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Wikipedia. Loratadine. Wikimedia Foundation. [Link]
-
Veeprho. This compound | CAS 860010-33-9. Veeprho. [Link]
-
PubChem. Loratadine. National Center for Biotechnology Information. [Link]
- Google Patents.
-
IP Innovative Publication. A concise review- An analytical method development and validation of loratadine. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. The identification and the quantitative determination of loratadine by the HPLC method. [Link]
-
Semantic Scholar. Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. [Link]
-
Highlights in Science, Engineering and Technology. Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. [Link]
-
National Center for Biotechnology Information. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. [Link]
-
Semantic Scholar. Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. [Link]
-
ResearchGate. (PDF) The identification and the quantitative determination of loratadine by the HPLC method. [Link]
-
CEU Repositorio Institucional. LC determination of loratadine and related impurities. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. This compound | C23H22ClN3O2 | CID 29976521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drpress.org [drpress.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 6. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dspace.ceu.es [dspace.ceu.es]
- 9. Loratadine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
IUPAC name for 4-Cyano Loratadine
An In-depth Technical Guide to the IUPAC Nomenclature and Significance of 4-Cyano Loratadine
Abstract
This technical guide provides a comprehensive analysis of this compound, a significant impurity and synthetic intermediate of the second-generation antihistamine, Loratadine. The document deconstructs the systematic IUPAC nomenclature of this compound, offering a detailed explanation of the underlying chemical structure and naming conventions. It further explores the compound's role in pharmaceutical quality control and its context within synthetic pathways. Methodologies for its synthesis and characterization are presented, supported by tabulated data and process diagrams to offer a complete resource for researchers, analytical scientists, and drug development professionals.
Introduction: The Context of Loratadine and Its Derivatives
Loratadine is a widely used second-generation H1-receptor antagonist, valued for its efficacy in treating allergic disorders without the sedative effects common to earlier antihistamines.[1][2] The manufacturing and formulation of a pharmaceutical agent like Loratadine are complex processes where impurities can arise. These impurities, even in minute quantities, must be identified, characterized, and controlled to ensure the safety and efficacy of the final drug product.
This compound (CAS No: 860010-33-9) is one such compound of interest.[3][4][5] It is recognized both as a process impurity in the synthesis of Loratadine and as a key intermediate for the synthesis of other derivatives, such as 4-Hydroxymethyl Loratadine.[6][7] A thorough understanding of its structure and nomenclature is fundamental for analytical chemists developing methods for impurity profiling and for synthetic chemists designing new pathways. This guide elucidates the precise chemical identity of this compound through a detailed examination of its IUPAC name.
Chemical Structure Elucidation
The foundational step in understanding any chemical entity is the clarification of its structure. This compound is a derivative of the core tricyclic structure of Loratadine, distinguished by the addition of a nitrile (-C≡N) group on the pyridine ring.
Core Structure: The Benzocycloheptapyridine System
Loratadine's skeleton is a complex fusion of three rings: a benzene ring, a seven-membered cyclohepta ring, and a pyridine ring. This forms a 5H-benzo[8][9]cyclohepta[1,2-b]pyridine system. Attached to this tricycle via a double bond is a piperidine ring, which is further substituted with an ethyl carboxylate group.
The "4-Cyano" Modification
The designation "4-Cyano" indicates the substitution of a hydrogen atom with a cyano group at the 4-position of the pyridine ring. This seemingly minor addition has significant implications for the molecule's polarity, reactivity, and spectral properties, making its identification crucial.
Caption: 2D structure of this compound.
Deconstruction of the IUPAC Nomenclature
The complexity of the this compound structure gives rise to several valid systematic names depending on the nomenclature system applied. We will examine the most common ones.
Systematic Name 1: ethyl 4-(8-chloro-4-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate[4][7]
This name is based on treating the molecule as a piperidine derivative attached to a complex fused heterocyclic system.
-
piperidine-1-carboxylate : This is the base name, identifying the piperidine ring and the carboxylate group at the nitrogen (position 1).
-
ethyl : Specifies the ester group attached to the carboxylate.
-
4-(... ylidene) : Indicates that the substituent at position 4 of the piperidine ring is attached via a double bond (=).
-
8-chloro : A chlorine atom is at position 8 of the fused ring system.
-
4-cyano : The characteristic nitrile group is at position 4 of the fused system.
-
5,6-dihydro-11H-benzo[8][9]cyclohepta[1,2-b]pyridin-11-... : This describes the tricyclic core.
-
pyridin: The parent heterocycle.
-
cyclohepta: A seven-membered ring.
-
benzo: A benzene ring.
-
[5,6] and [1,2-b]: These locants describe how the rings are fused together.
-
5,6-dihydro-11H-: Specifies the locations of saturation (dihydro) and indicated hydrogen (11H) in the tricyclic system.
-
Systematic Name 2: ethyl 4-(13-chloro-7-cyano-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene)piperidine-1-carboxylate[4]
This name utilizes the von Baeyer system for polycyclic structures, treating the core as a single tricyclic alkane with modifications.
-
azatricyclo[...]pentadeca... : This defines a 15-membered (pentadeca) tricyclic system containing one nitrogen atom (aza).
-
[9.4.0.0³,⁸] : These numbers describe the bridge lengths connecting the bridgehead atoms of the tricyclic system.
-
1(11),3,5,7,12,14-hexaen : Indicates six (hexa) double bonds (en) at the specified positions.
-
13-chloro-7-cyano : Locates the chloro and cyano substituents on this numbered framework.
-
-2-ylidene : The double bond connecting to the piperidine is at position 2 of the tricyclic system.
Both naming systems are correct and describe the same molecule, but the fused heterocyclic name (Systematic Name 1) is often preferred for its clarity in relating the derivative to the well-known parent structure of Loratadine. The IUPAC name for the parent Loratadine is ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate.[2] The only difference is the addition of "4-cyano" to the name.
Role as a Synthetic Intermediate and Process Impurity
This compound is not just a theoretical structure; it plays a practical role in the pharmaceutical chemistry of Loratadine.
Synthesis Pathway
Research has shown that this compound can be synthesized from Loratadine itself. A common pathway involves the oxidation of the pyridine nitrogen in Loratadine to form the N-oxide, followed by treatment with a cyanide source. This reaction, a type of nucleophilic substitution, introduces the cyano group primarily at the 2- and 4-positions of the pyridine ring.[6] The 4-cyano isomer can then be separated chromatographically.
This compound serves as a valuable intermediate for creating other derivatives. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, opening pathways to new analogues for structure-activity relationship (SAR) studies. A notable use is in the synthesis of 4-Hydroxymethyl Loratadine, another known impurity.[7]
Caption: Synthetic context of this compound.
Analytical Significance
As a potential process impurity, reference standards of this compound are essential for analytical laboratories.[10] These standards are used to:
-
Develop and validate analytical methods (e.g., HPLC, LC-MS) capable of detecting and quantifying this impurity in batches of Loratadine active pharmaceutical ingredient (API) and finished drug products.
-
Perform stability studies to ensure the impurity does not form over time under various storage conditions.
-
Set specification limits for the acceptable level of this impurity in the final product, in accordance with regulatory guidelines.
Physicochemical and Analytical Data
A summary of the key properties of this compound is provided below. This data is crucial for its detection, isolation, and characterization.
| Property | Value | Source |
| CAS Number | 860010-33-9 | [3][4][5] |
| Molecular Formula | C₂₃H₂₂ClN₃O₂ | [3][4] |
| Molecular Weight | 407.89 g/mol | [3] |
| Monoisotopic Mass | 407.1400546 Da | [4] |
| Appearance | Off-White Solid | [11] |
| Solubility | Soluble in Methanol, DMSO | [11] |
| SMILES | CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)C#N)C=C(C=C3)Cl)CC1 | [4][5] |
| InChIKey | SEMUBDLGVZWDDH-UHFFFAOYSA-N | [4] |
Representative Experimental Protocol: Synthesis from Loratadine
The following protocol is a representative example based on established chemical transformations for the synthesis of pyridine nitriles from N-oxides.[6]
Objective: To synthesize this compound from Loratadine via an N-oxide intermediate.
Pillar 1: Expertise & Causality
-
Step 1 (N-Oxidation): The pyridine nitrogen of Loratadine is a nucleophilic site. Oxidation with an agent like m-CPBA creates an N-oxide. This "activates" the pyridine ring, making it susceptible to nucleophilic attack, which is otherwise difficult.
-
Step 2 (Cyanation): The N-oxide is treated with a cyanide source (e.g., trimethylsilyl cyanide, TMSCN) and an activating agent (e.g., dimethylcarbamoyl chloride). The activating agent makes the N-oxide oxygen a better leaving group, facilitating the addition of the cyanide nucleophile preferentially at the 2- and 4-positions.
-
Step 3 (Purification): The reaction yields a mixture of isomers. Silica gel column chromatography is the standard method for separating these isomers based on their differing polarities. The cyano group significantly alters the polarity compared to the starting material and the other isomer.
Pillar 2: Self-Validating System (In-Process Controls)
-
Reaction Monitoring: Each step should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of starting material and the formation of the product before proceeding.
-
Structural Confirmation: The identity of the final, purified this compound must be confirmed unequivocally using a suite of analytical techniques:
-
Mass Spectrometry (MS): To confirm the correct molecular weight (m/z [M+H]⁺ ≈ 408.14).
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of the cyano group and its specific location on the pyridine ring by observing shifts in the aromatic proton signals.
-
FTIR Spectroscopy: To detect the characteristic nitrile stretch (νC≡N) typically found around 2230-2210 cm⁻¹.
-
Pillar 3: Step-by-Step Methodology
-
N-Oxide Formation:
-
Dissolve Loratadine (1 equivalent) in a suitable chlorinated solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents) portion-wise, maintaining the temperature.
-
Monitor the reaction by TLC until Loratadine is fully consumed.
-
Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate) and wash with aqueous sodium bicarbonate to remove acidic byproducts.
-
Dry the organic layer, filter, and evaporate the solvent to yield crude Loratadine N-oxide.
-
-
Cyanation:
-
Dissolve the crude N-oxide in an appropriate solvent (e.g., acetonitrile).
-
Add trimethylsilyl cyanide (TMSCN, ~1.5 equivalents).
-
Add dimethylcarbamoyl chloride (~1.2 equivalents) dropwise.
-
Heat the reaction mixture (e.g., to 60 °C) and monitor by HPLC.
-
Once the reaction is complete, cool to room temperature and carefully quench with an aqueous bicarbonate solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate), dry, and concentrate under reduced pressure.
-
-
Purification:
-
Prepare a silica gel column.
-
Load the crude product onto the column.
-
Elute with a gradient solvent system (e.g., hexane/ethyl acetate) to separate the 2-cyano and 4-cyano isomers.
-
Collect fractions corresponding to the 4-cyano isomer (as identified by TLC/HPLC) and combine them.
-
Evaporate the solvent to yield purified this compound.
-
Perform full analytical characterization (MS, NMR, FTIR) to confirm identity and purity.
-
Conclusion
This compound is a molecule of significant interest in the pharmaceutical sciences. Its formal IUPAC name, whether expressed using fused ring or von Baeyer nomenclature, precisely describes a complex chemical architecture. Beyond its name, understanding its role as both a process impurity and a synthetic intermediate is critical for ensuring the quality of Loratadine drug products and for the development of new chemical entities. The methodologies for its synthesis and the analytical data presented in this guide provide a robust framework for professionals engaged in drug development and quality control.
References
-
Veeprho. (n.d.). This compound | CAS 860010-33-9. Retrieved from Veeprho Scientific.[3]
-
BOC Sciences. (n.d.). CAS 79794-75-5 Loratadine. Retrieved from BOC Sciences.[]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29976521, this compound. Retrieved from PubChem.[4]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3957, Loratadine. Retrieved from PubChem.[1]
-
Alfa Chemistry. (n.d.). CAS 79794-75-5 Loratadine. Retrieved from Alfa Chemistry.[8]
-
MedKoo Biosciences. (n.d.). Loratadine | CAS#79794-75-5. Retrieved from MedKoo Biosciences.[9]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). loratadine | Ligand page. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY.[13]
-
LGC Standards. (n.d.). This compound | CAS 860010-33-9. Retrieved from LGC Standards.[5]
-
Cerrada, V., Matía-Martín, M. P., Novella, J. L., & Alvarez-Builla, J. (2005). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Arkivoc, 2005(5), 204-214.[6]
-
USA Chemical Suppliers. (n.d.). 4-hydroxymethyl loratadine suppliers USA. Retrieved from USA Chemical Suppliers.[7]
-
Wikipedia. (n.d.). Loratadine. Retrieved from Wikipedia.[2]
-
Allmpus. (n.d.). Loratadine Cyano Impurity. Retrieved from Allmpus.[11]
-
SRIRAMCHEM. (n.d.). This compound. Retrieved from SRIRAMCHEM.[10]
Sources
- 1. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Loratadine - Wikipedia [en.wikipedia.org]
- 3. veeprho.com [veeprho.com]
- 4. This compound | C23H22ClN3O2 | CID 29976521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 860010-33-9 | LGC Standards [lgcstandards.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 4-hydroxymethyl loratadine suppliers USA [americanchemicalsuppliers.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. medkoo.com [medkoo.com]
- 10. This compound - SRIRAMCHEM [sriramchem.com]
- 11. allmpus.com [allmpus.com]
- 13. loratadine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Methodological Guide to Determining the Solubility Profile of 4-Cyano Loratadine
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) and its related compounds is a cornerstone of its developability. For a drug to exert its therapeutic effect, it must first be absorbed into the systemic circulation, a process largely governed by its ability to dissolve in physiological fluids. Poor solubility can lead to low bioavailability, variable drug exposure, and ultimately, therapeutic failure. This is not only true for the API itself but also for its impurities, which must be characterized and controlled to ensure the safety and efficacy of the drug product.
4-Cyano Loratadine is recognized as an impurity of Loratadine, a widely used second-generation antihistamine.[1] The control of such impurities is a critical aspect of drug manufacturing and quality control. Understanding the solubility profile of this compound is paramount for developing effective purification strategies, designing robust analytical methods, and assessing its potential toxicological impact.[2]
This in-depth technical guide presents a comprehensive, methodological approach for researchers, scientists, and drug development professionals to determine the solubility profile of this compound. In the absence of extensive public data on this specific compound, this guide provides a robust framework for its characterization, leveraging established principles of pharmaceutical science and analytical chemistry.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for designing meaningful solubility studies.
| Property | Value | Source |
| IUPAC Name | ethyl 4-(8-chloro-4-cyano-5,6-dihydrobenzo[3][4]cyclohepta[3,4-b]pyridin-11-ylidene)piperidine-1-carboxylate | [5] |
| Molecular Formula | C23H22ClN3O2 | [6] |
| Molecular Weight | 407.9 g/mol | [6] |
| CAS Number | 860010-33-9 | [1] |
The presence of the cyano group and the overall molecular structure, which it shares with the parent drug Loratadine, suggests that its solubility behavior will be influenced by the polarity of the solvent.
Experimental Workflow for Solubility Determination
The following workflow outlines a systematic approach to determining the solubility of this compound in a range of solvents. This process is designed to be self-validating and to provide a comprehensive understanding of the compound's solubility characteristics.
Caption: A generalized workflow for the experimental determination of solubility.
Detailed Experimental Protocol: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7]
I. Materials and Equipment:
-
This compound (as a solid)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, toluene, isopropyl ether)[8]
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
II. Analytical Method Development:
-
Develop a specific and sensitive HPLC method for the quantification of this compound. The mobile phase and column selection should be optimized to achieve good peak shape and resolution from any potential impurities.
-
Establish a calibration curve with a series of known concentrations of this compound to ensure the linearity and accuracy of the method.[3]
III. Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. A preliminary study can be conducted to determine the time required to reach a plateau in concentration.
IV. Sampling and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
V. Data Analysis:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Perform each experiment in triplicate to ensure the reproducibility of the results.
Logical Framework for Solvent Selection
The choice of solvents for solubility screening should be based on a logical progression from polar to non-polar, and should also include solvents relevant to pharmaceutical processing.
Caption: A decision-making framework for selecting a diverse range of solvents.
Anticipated Solubility Profile of this compound
Based on the known solubility of Loratadine, which is practically insoluble in water but soluble in organic solvents like ethanol, DMSO, and chloroform, a similar trend can be anticipated for this compound.[9][10] The addition of the polar cyano group might slightly increase its affinity for polar aprotic solvents.
The following table provides a template for presenting the experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| Water | 25 | [Experimental Data] | [Experimental Data] |
| Methanol | 25 | [Experimental Data] | [Experimental Data] |
| Ethanol | 25 | [Experimental Data] | [Experimental Data] |
| Acetone | 25 | [Experimental Data] | [Experimental Data] |
| Acetonitrile | 25 | [Experimental Data] | [Experimental Data] |
| Toluene | 25 | [Experimental Data] | [Experimental Data] |
| Isopropyl Ether | 25 | [Experimental Data] | [Experimental Data] |
| 0.1 M HCl | 37 | [Experimental Data] | [Experimental Data] |
| Phosphate Buffer (pH 7.4) | 37 | [Experimental Data] | [Experimental Data] |
Conclusion: A Pathway to Comprehensive Characterization
This technical guide has outlined a comprehensive and scientifically rigorous methodology for determining the solubility profile of this compound. By following the detailed experimental protocols and applying the logical framework for solvent selection, researchers can generate the critical data needed for a thorough understanding of this compound's physicochemical properties. This knowledge is indispensable for the development of robust purification processes, the formulation of stable drug products, and the overall assurance of pharmaceutical quality and safety. The principles and workflows described herein are not only applicable to this compound but can also be adapted for the solubility characterization of other new chemical entities and their related substances.
References
-
A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
HPLC Methods for analysis of Loratadine. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. (n.d.). Waters. Retrieved from [Link]
-
DETERMINATION AND IDENTIFICATION OF LORATADINE BY VARIOUS ANALYTICAL METHODS USING UV - VISIBLE, FT - IR, AND HPLC CHROMATOGRAPH. (2015). Indo American Journal of Pharmaceutical Research. Retrieved from [Link]
-
Rupérez, F. J., Fernández, H., & Barbas, C. (2002). LC Determination of Loratadine and Related Impurities. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 35-41. Retrieved from [Link]
-
LC determination of loratadine and related impurities. (n.d.). CEU Repositorio Institucional. Retrieved from [Link]
- Loratadine composition. (n.d.). Google Patents.
-
An Improved Process For The Manufacturing Loratadine And Its Intermediate. (n.d.). IndiaMART. Retrieved from [Link]
- Loratadine pharmaceutical composition and preparation method thereof. (n.d.). Google Patents.
- Oral liquid loratadine formulations and methods. (n.d.). Google Patents.
- Oral liquid loratadine formulations and methods. (n.d.). Google Patents.
-
Loratadine. (n.d.). Chemsrc. Retrieved from [Link]
-
This compound. (n.d.). Veeprho. Retrieved from [Link]
-
Thermophysical Properties of loratadine. (n.d.). Chemcasts. Retrieved from [Link]
-
Mohamed, A. A. H. (2015). Physicochemical properties of loratadine tablets in Sudan. International Journal of Food, Nutrition and Public Health, 7(2), 101-110. Retrieved from [Link]
-
Loratadine. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. (2005). Semantic Scholar. Retrieved from [Link]
- A kind of preparation method of loratadine. (n.d.). Google Patents.
-
Synthesis of 2-and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. LC determination of loratadine and related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. This compound | CAS 860010-33-9 | LGC Standards [lgcstandards.com]
- 6. This compound | C23H22ClN3O2 | CID 29976521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. iajpr.com [iajpr.com]
- 8. "An Improved Process For The Manufacturing Loratadine And Its [quickcompany.in]
- 9. Loratadine | 79794-75-5 [chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 4-Cyano Loratadine
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Cyano Loratadine. As a critical impurity and synthetic intermediate of Loratadine, an antihistamine, the accurate quantification of this compound is essential for quality control in pharmaceutical manufacturing.[1][2] This document provides a comprehensive guide for researchers and drug development professionals, outlining the logical progression of method development, from initial parameter selection to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5] The final method utilizes a C18 stationary phase with a UV detector, demonstrating excellent specificity, linearity, accuracy, and precision, making it suitable for routine analysis in a quality control environment.
Introduction: The Rationale for a Dedicated Method
Loratadine is a widely used second-generation antihistamine.[6] During its synthesis and storage, various impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. This compound is a known impurity and a potential intermediate in certain synthetic routes.[1][2] Therefore, a reliable and validated analytical method is paramount for its quantification.
Reversed-phase HPLC (RP-HPLC) is the predominant analytical technique for pharmaceutical analysis due to its versatility in handling compounds with varying hydrophobicity.[7] This application note explains the causal choices behind the experimental design, grounding the protocol in established chromatographic principles and regulatory expectations. The objective is to provide a self-validating system that ensures trustworthy and reproducible results.
Method Development Strategy: A Logic-Driven Approach
The development of a robust HPLC method is a systematic process.[7] Our strategy begins with understanding the analyte's properties and progresses through logical optimization of chromatographic parameters.
Analyte Characterization and Initial Parameter Selection
-
Analyte: this compound (IUPAC Name: ethyl 4-(8-chloro-4-cyano-5H-benzo[3][8]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate).[1]
-
Chromatographic Mode Selection: Based on the molecular structure, this compound is a moderately non-polar organic molecule, making RP-HPLC the ideal separation mode.[9][10] A hydrophobic stationary phase (like C18) with a polar mobile phase will provide optimal retention and separation.[10][11]
-
Column Selection: A C18 column is the workhorse of reversed-phase chromatography and provides a good starting point for most small molecules.[10] We selected a column with standard dimensions (e.g., 250 mm x 4.6 mm, 5 µm particle size) to ensure good efficiency and resolution.
-
Detector and Wavelength Selection: The conjugated aromatic system in the this compound structure suggests strong UV absorbance. Based on published methods for Loratadine, a detection wavelength of approximately 247-250 nm is a logical starting point.[12][13][14] A photodiode array (PDA) detector is used during development to scan the peak and confirm the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Mobile Phase Optimization
The mobile phase composition is critical for achieving the desired retention time, peak shape, and resolution.
-
Organic Modifier: Acetonitrile and methanol are common organic modifiers. Acetonitrile was chosen for its lower viscosity and UV cutoff. The initial experiments involved a gradient elution to determine the approximate percentage of organic modifier needed to elute the analyte with a reasonable retention time.
-
Aqueous Phase & pH Control: The presence of a basic nitrogen atom in the pyridine ring means the analyte's retention will be sensitive to pH. A buffer is necessary to maintain a consistent pH and achieve reproducible results. A phosphate buffer is a good choice as it is effective in the pH range of 2-4 and 6-8. To ensure good peak shape for a basic compound, it is often beneficial to work at a low pH (e.g., pH 3.0-4.0) to ensure the analyte is in a single, protonated state and to suppress the interaction with residual silanols on the stationary phase. Orthophosphoric acid is used for pH adjustment.
The workflow for method development and validation is illustrated below.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Agilent 1200 Series or equivalent, equipped with Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) Detector. |
| Column | Inertsil ODS-3V, 250 x 4.6 mm, 5µm (or equivalent C18 column). |
| Data Acquisition | Empower 3, Chromeleon, or equivalent Chromatography Data System (CDS). |
| Reagents | Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Water (Milli-Q or HPLC Grade). |
| Standards | This compound Reference Standard. |
Detailed Protocols
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil ODS-3V, 250 x 4.6 mm, 5µm |
| Mobile Phase | Gradient elution using Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 248 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Method Validation Protocol (ICH Q2(R2))
The developed method was validated to demonstrate its suitability for the intended purpose, following the ICH Q2(R2) guidelines.[5][15]
Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| System Suitability | Inject working standard solution five times. | RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. |
| Specificity | Analyze blank, placebo, standard, and stressed samples (acid, base, peroxide, thermal, photolytic). | Peak purity of the analyte peak must pass. No interference from blank, placebo, or degradation products at the retention time of the analyte. |
| Linearity | Analyze five concentrations over the range of 50% to 150% of the target concentration (e.g., 5-15 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | 80% to 120% of the target concentration. |
| Accuracy (% Recovery) | Analyze samples spiked with the analyte at three levels (80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision (% RSD) | Repeatability: Analyze six replicate preparations of the standard solution on the same day. Intermediate Precision: Repeat on a different day with a different analyst. | RSD should be ≤ 2.0% for repeatability. Overall RSD for intermediate precision should be ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | The analyte peak should be clearly discernible from the baseline noise. |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1. Precision at this level should be evaluated. | RSD at the LOQ concentration should be ≤ 10.0%. |
| Robustness | Deliberately vary method parameters: Flow rate (±0.1 mL/min), Column Temp (±2°C), Mobile Phase pH (±0.2). | System suitability parameters must be met. Peak area RSD should not significantly change. |
Conclusion
The RP-HPLC method described in this application note provides a reliable, robust, and accurate system for the quantification of this compound. The method was developed using a systematic, science-based approach and has been fully validated according to current ICH guidelines, demonstrating its suitability for use in quality control laboratories for both raw material testing and final product release.
References
-
Neuroquantology. Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Loratadine in API and its Formulation. [Link]
-
Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC Europe. [Link]
-
Cosmetic Science Technology. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2017). Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. PMC - PubMed Central. [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Reddy, B. M., et al. (2011). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. PMC - NIH. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
International Journal of Scientific Development and Research. (2021). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]
-
Preprints.org. (2024). Overview of RP-HPLC method development for drug estimation. [Link]
-
MDPI. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. [Link]
-
Pharmaguideline. Steps for HPLC Method Development. [Link]
-
ResearchGate. (2002). Stability indicating methods for the determination of loratadine in the presence of its degradation product. [Link]
-
PubMed. (2002). Stability indicating methods for the determination of loratadine in the presence of its degradation product. [Link]
-
Asian Journal of Chemistry. (2010). RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. [Link]
-
International Journal of Bio-Pharma Research. (2013). HPLC determination and validation of loratadine in pharmaceutical preparations. [Link]
-
Farmacia Journal. (2014). VALIDATION AND APPLICATION OF A NEW DAD-HPLC METHOD FOR DETERMINATION OF LORATADINE FROM PHARMACEUTICALS. [Link]
-
Veeprho. This compound | CAS 860010-33-9. [Link]
-
PubChem - NIH. This compound. [Link]
-
African Journal of Medicine and Pharma Research. (2025). A concise review- An analytical method development and validation of loratadine. [Link]
-
Allmpus. Loratadine Cyano Impurity. [Link]
-
CEU Repositorio Institucional. LC determination of loratadine and related impurities. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. This compound | CAS 860010-33-9 | LGC Standards [lgcstandards.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ijbpas.com [ijbpas.com]
- 7. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 8. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsdr.org [ijsdr.org]
- 10. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 11. pharmtech.com [pharmtech.com]
- 12. neuroquantology.com [neuroquantology.com]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. m.youtube.com [m.youtube.com]
Application Note: Utilizing 4-Cyano Loratadine as a Reference Standard in Pharmaceutical Analysis
Abstract
This document provides a comprehensive guide for the use of 4-Cyano Loratadine as a reference standard in the quality control and analytical development of Loratadine and Desloratadine drug products. This compound is a critical chemical intermediate and potential impurity in the synthesis of Loratadine.[1][2] Its accurate identification and quantification are paramount for ensuring the purity, safety, and efficacy of the final pharmaceutical product. This note details the physicochemical properties of this compound, its significance in the manufacturing process, and provides a validated High-Performance Liquid Chromatography (HPLC) protocol for its analysis. The methodologies described herein are grounded in principles outlined by the United States Pharmacopeia (USP) and FDA guidelines on analytical procedure validation.[3][4][5]
Introduction: The Role of this compound in Drug Synthesis
Loratadine is a widely used second-generation antihistamine that functions as a selective peripheral histamine H1-receptor antagonist.[6][7] Its synthesis is a multi-step process where this compound can be a key intermediate or a process-related impurity.[8][9] One common synthetic route involves 2-cyano-3-methylpyridine as a starting material, which, through a series of reactions including Ritter reaction, alkylation, and cyclization, eventually yields Loratadine.[8][10] this compound may be formed during these transformations.[2]
The presence of such impurities, even in trace amounts, can impact the safety and efficacy profile of the final drug product. Therefore, regulatory bodies mandate strict control over the impurity profile of active pharmaceutical ingredients (APIs). Using a well-characterized reference standard like this compound is essential for:
-
Method Development & Validation: To develop selective and accurate analytical methods for impurity profiling.
-
Quality Control: For routine testing of raw materials, in-process samples, and final Loratadine API to ensure they meet the specifications outlined in pharmacopeias like the USP.[3][11]
-
Stability Studies: To monitor the potential degradation of Loratadine under various stress conditions.
The diagram below illustrates the structural relationship between this compound, the parent drug Loratadine, and its active metabolite, Desloratadine.
Sources
- 1. veeprho.com [veeprho.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drpress.org [drpress.org]
- 9. drpress.org [drpress.org]
- 10. CN112341433A - A kind of preparation method of loratadine - Google Patents [patents.google.com]
- 11. Loratadine [doi.usp.org]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 4-Cyano Loratadine in Human Plasma
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-Cyano Loratadine in human plasma. This compound is a known impurity and potential metabolite of Loratadine, a widely used second-generation antihistamine.[1] Accurate quantification of this analyte is critical for pharmaceutical quality control and comprehensive pharmacokinetic assessments. The method presented herein utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, providing a robust workflow suitable for high-throughput analysis. The method has been developed and validated in accordance with the principles outlined in the US FDA and International Council for Harmonisation (ICH) M10 guidelines on bioanalytical method validation.[2][3][4][5][6]
Introduction
Loratadine is a potent, long-acting tricyclic antihistamine with selective peripheral H1-receptor antagonist activity. It is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6, to its active metabolite, desloratadine.[7][8] The manufacturing process and metabolic pathways of loratadine can result in the formation of various related substances and impurities. This compound is one such identified impurity.[1][9]
The quantification of impurities and metabolites in biological matrices is a cornerstone of drug development, ensuring the safety and efficacy of pharmaceutical products. Regulatory bodies like the FDA and EMA require that bioanalytical methods used for these purposes are well-characterized, fully validated, and documented to ensure data reliability.[6][10] This application note provides a detailed protocol for a robust LC-MS/MS method for this compound quantification, designed for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Analytes: this compound reference standard (>98% purity), Loratadine-d5 (Internal Standard, IS)
-
Chemicals and Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ammonium acetate (reagent grade), Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant)
Instrumentation
A triple quadrupole mass spectrometer equipped with a Turbo Ion Spray interface, coupled with a high-performance liquid chromatography (HPLC) system, was used for this analysis. Data acquisition and processing were controlled by Analyst® software (Version 1.4.1 or higher).
LC-MS/MS Method Parameters
A summary of the optimized chromatographic and mass spectrometric conditions is presented in Table 1 and Table 2, respectively.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | Betabasic Cyano (100 mm x 2.1 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 90% B in 2.0 min, hold at 90% B for 1.0 min, return to 30% B in 0.1 min, equilibrate for 0.9 min |
| Total Run Time | 4.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp. | 10 °C |
Rationale for Parameter Selection: A cyano-phase column was selected for its unique selectivity for polar and non-polar compounds, offering good peak shape for the analytes.[11][12][13] The gradient elution with an acidified mobile phase ensures efficient separation and protonation of the analytes for optimal ionization. The short run time allows for high-throughput analysis.
Table 2: Mass Spectrometer Conditions
| Parameter | This compound | Loratadine-d5 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 408.1 > 362.1 | 388.2 > 342.2 |
| Declustering Potential (DP) | 80 V | 85 V |
| Entrance Potential (EP) | 10 V | 10 V |
| Collision Energy (CE) | 35 eV | 38 eV |
| Collision Cell Exit Potential (CXP) | 12 V | 14 V |
| Ion Source Gas 1 | 50 psi | 50 psi |
| Ion Source Gas 2 | 55 psi | 55 psi |
| Curtain Gas | 35 psi | 35 psi |
| Temperature | 550 °C | 550 °C |
Rationale for Parameter Selection: Electrospray ionization (ESI) in positive mode is effective for nitrogen-containing compounds like this compound. The Multiple Reaction Monitoring (MRM) transitions were optimized by infusing the analyte and IS to determine the most stable and intense precursor and product ions, ensuring high selectivity and sensitivity.[14] Loratadine-d5 is an ideal stable isotope-labeled internal standard, as it co-elutes with the analyte and compensates for matrix effects and variability in extraction and ionization.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Loratadine-d5 (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create spiking solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Calibration Curve Standards: Spike drug-free human plasma with the appropriate working solutions to obtain final concentrations ranging from 0.1 ng/mL (LLOQ) to 50 ng/mL (ULOQ).
-
Quality Control Samples: Prepare QC samples in drug-free human plasma at four concentration levels: LLOQ (0.1 ng/mL), Low QC (0.3 ng/mL), Mid QC (5 ng/mL), and High QC (40 ng/mL).
Sample Preparation Protocol (Protein Precipitation)
The following workflow diagram illustrates the sample preparation procedure.
Caption: Protein precipitation workflow for plasma samples.
Rationale: Protein precipitation is a fast, simple, and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[14] Acetonitrile is a common and efficient precipitation agent. This approach is well-suited for high-throughput environments.
Method Validation
The method was validated according to the ICH M10 Bioanalytical Method Validation guidelines.[2][4] The validation assessed selectivity, sensitivity, matrix effect, calibration curve linearity, accuracy, precision, carry-over, dilution integrity, and stability.
Table 3: Summary of Method Validation Results
| Validation Parameter | Acceptance Criteria (ICH M10) | Result |
| Selectivity | No significant interference at the retention time of the analyte and IS. | Pass |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | 0.1 - 50 ng/mL | Pass |
| LLOQ | S/N > 5; Accuracy ±20%; Precision ≤20% | 0.1 ng/mL |
| Intra-day Accuracy | ±15% of nominal (±20% at LLOQ) | -5.2% to 4.8% |
| Inter-day Accuracy | ±15% of nominal (±20% at LLOQ) | -6.1% to 5.5% |
| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | < 8.5% |
| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | < 9.2% |
| Matrix Effect (IS Normalized) | %CV ≤15% | Pass |
| Recovery (% Mean) | Consistent and reproducible | > 85% |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | % Deviation within ±15% | Stable |
The results demonstrate that the method is accurate, precise, and reliable for the quantification of this compound in human plasma.
Conclusion
This application note presents a detailed, robust, and validated LC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation, rapid chromatographic analysis, and high sensitivity and selectivity make this method ideal for application in pharmaceutical quality control, pharmacokinetic studies, and other research settings requiring the measurement of this specific Loratadine impurity. The validation was conducted in accordance with current regulatory guidelines, ensuring the integrity and reliability of the generated data.
References
-
Bares, D., et al. (2000). Metabolism of loratadine and further characterization of its in vitro metabolites. PubMed. Available at: [Link]
-
FDA. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
ProPharma Group. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. ProPharma Group. Available at: [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Study.com. (n.d.). Loratadine: Pharmacokinetics & Pharmacodynamics. Study.com. Available at: [Link]
-
The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. The Center for Biosimilars. Available at: [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
Siddiqui, M. A., & Bico, P. (2025). Loratadine. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Drugs.com. (n.d.). Loratadine. Drugs.com. Available at: [Link]
-
Wikipedia. (n.d.). Loratadine. Wikipedia. Available at: [Link]
-
Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone. Available at: [Link]
-
FDA. (2001). Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency. Available at: [Link]
-
Vazvaei-Smith, F., et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Ramani, A., et al. (2008). LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma. PubMed. Available at: [Link]
-
Ramani, A., et al. (2008). LC–MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. Journal of Chromatographic Science. Available at: [Link]
-
ResearchGate. (2008). (PDF) LC-MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. ResearchGate. Available at: [Link]
-
Veeprho. (n.d.). This compound | CAS 860010-33-9. Veeprho. Available at: [Link]
-
Damale, S., et al. (2014). Low level quantitation of Loratadine from plasma using LC/MS/MS. Shimadzu. Available at: [Link]
-
Allmpus. (n.d.). Loratadine Cyano Impurity. Allmpus. Available at: [Link]
-
Wyzant. (2015). What are some chemical properties of loratadine? What are some physical properties of loratadine?. Wyzant Ask An Expert. Available at: [Link]
-
El-Enany, N., et al. (2004). A validated HPLC-ESI-MS method for the determination of loratadine in human plasma and its application to pharmacokinetic studies. PubMed. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. propharmagroup.com [propharmagroup.com]
- 3. fda.gov [fda.gov]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Metabolism of loratadine and further characterization of its in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CAS 860010-33-9 | LGC Standards [lgcstandards.com]
- 10. moh.gov.bw [moh.gov.bw]
- 11. LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. shimadzu.co.kr [shimadzu.co.kr]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 4-Cyano Loratadine in Pharmaceutical Quality Control
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 4-Cyano Loratadine, a potential process-related impurity and degradant, in Loratadine active pharmaceutical ingredient (API) and finished drug products. The described methodology is designed for implementation in pharmaceutical quality control (QC) laboratories, ensuring compliance with stringent regulatory standards for impurity profiling. We provide a comprehensive protocol, including system suitability criteria, solution preparation, and method validation parameters as per the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is elucidated to provide researchers and drug development professionals with a framework for both application and adaptation.
Introduction: The Imperative of Impurity Profiling
In the landscape of pharmaceutical manufacturing, the safety and efficacy of a drug product are paramount. Loratadine, a widely used second-generation H1 histamine antagonist, is no exception.[1][2][3] Its therapeutic success hinges on the purity of the final product. The manufacturing process and subsequent storage can introduce impurities—unwanted chemicals that can arise from the synthesis pathway, degradation of the drug substance, or interaction with formulation excipients.[4]
Regulatory bodies, guided by frameworks like the ICH Q3A(R2) guidelines, mandate the identification and quantification of impurities. This compound (CAS 860010-33-9) is a known impurity associated with Loratadine.[5][6] It can emerge as a by-product or an intermediate in specific synthetic routes, such as those starting from 2-cyano-3-methylpyridine.[7][8][9] Its presence, even at trace levels, necessitates meticulous control to ensure the consistency, safety, and quality of the final drug product. This document provides the scientific rationale and a field-proven protocol for this critical quality control application.
Physicochemical Characteristics of this compound
A foundational understanding of the analyte's properties is crucial for analytical method development. Key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 4-(8-chloro-4-cyano-5H-benzo[5]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate | [5] |
| CAS Number | 860010-33-9 | [5][6][10] |
| Molecular Formula | C₂₃H₂₂ClN₃O₂ | [5][6][10] |
| Molecular Weight | 407.89 g/mol | [5][10] |
| Parent Drug | Loratadine | [5] |
Analytical Methodology: The RP-HPLC Protocol
The method of choice for separating and quantifying Loratadine from its structurally similar impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][12] This technique offers high resolution, sensitivity, and specificity. The principle relies on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Loratadine and this compound, having slight differences in polarity, can be effectively resolved.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size, or equivalent L1 column.[13][14]
-
Reference Standards: USP Loratadine RS, this compound (procured from a reputable supplier like LGC Standards or Veeprho).[5][6][15]
-
Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Monobasic Potassium Phosphate (KH₂PO₄), Orthophosphoric Acid (H₃PO₄), Triethylamine (TEA), and Purified Water (18.2 MΩ·cm).
Chromatographic Conditions
The following conditions have been optimized for the robust separation of this compound from the Loratadine main peak and other related substances.
| Parameter | Condition | Rationale |
| Column | Inertsil ODS-3V (C18), 250 x 4.6 mm, 5µm | C18 columns provide excellent retention and separation for the moderately nonpolar Loratadine and its impurities.[12] |
| Mobile Phase A | Buffer (0.05 M KH₂PO₄), pH adjusted to 3.6 with H₃PO₄ | The acidic pH ensures that Loratadine (a weak base with pKa ≈ 5.0) is fully protonated, leading to sharper, more symmetrical peaks by minimizing interactions with residual silanols on the column.[12] |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC, providing good elution strength and low UV cutoff. |
| Gradient Elution | A time-based gradient is recommended for optimal separation of all related substances. A starting point could be 60% A / 40% B, transitioning to a higher organic concentration. | A gradient elution ensures that both early and late-eluting impurities are resolved effectively within a reasonable run time.[13][14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.[12][13] |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency. |
| Detection Wavelength | 220 nm | This wavelength provides good sensitivity for both Loratadine and its impurities.[12][13][14] |
| Injection Volume | 20 µL | A typical injection volume to achieve good sensitivity without overloading the column.[12] |
Preparation of Solutions
-
Buffer Solution (0.05 M KH₂PO₄): Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of purified water. Adjust the pH to 3.6 using diluted orthophosphoric acid.
-
Mobile Phase: Prepare the required composition of Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile) and degas thoroughly before use.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 v/v ratio is typically suitable.
-
Standard Stock Solution: Accurately weigh and dissolve about 10 mg of this compound reference standard in Diluent in a 100 mL volumetric flask to obtain a concentration of approximately 100 µg/mL.
-
Working Standard Solution (e.g., 0.15% level): Dilute the Standard Stock Solution to achieve a final concentration equivalent to the specification limit of the impurity relative to the sample concentration (e.g., 0.6 µg/mL for a 400 µg/mL sample solution).[13]
-
Sample (Test) Solution: Accurately weigh and dissolve a quantity of Loratadine API or powdered tablets equivalent to 40 mg of Loratadine in Diluent in a 100 mL volumetric flask to obtain a final concentration of 400 µg/mL. Sonicate if necessary to ensure complete dissolution.
Experimental Workflow & System Suitability
The workflow ensures the analytical system is fit for purpose before sample analysis.
Caption: HPLC workflow for impurity analysis.
System Suitability Test (SST): Before sample analysis, the chromatographic system must be qualified.
-
Replicate Injections: Inject the Working Standard Solution six times.
-
Acceptance Criteria:
-
Reproducibility (%RSD): The relative standard deviation of the peak areas for this compound should not be more than 5.0%.
-
Tailing Factor (T): The tailing factor for the this compound peak should be not more than 2.0.
-
Resolution (Rs): The resolution between this compound and the nearest eluting peak (e.g., Loratadine) should be not less than 1.5.
-
Calculation
The percentage of this compound in the Loratadine sample is calculated using the following formula:
% Impurity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_Sample: Peak area of this compound in the sample chromatogram.
-
Area_Standard: Average peak area of this compound from the standard injections.
-
Conc_Standard: Concentration (e.g., in mg/mL) of this compound in the Working Standard Solution.
-
Conc_Sample: Concentration (e.g., in mg/mL) of Loratadine in the Sample Solution.
Method Validation: A Self-Validating System
In accordance with ICH Q2(R1) guidelines, the analytical method must be validated to demonstrate its suitability for its intended purpose. This validation process ensures the trustworthiness and reliability of the results.
Caption: Interrelation of method validation parameters.
-
Specificity: The method's ability to selectively measure this compound in the presence of the Loratadine API, other potential impurities, and formulation excipients. This is confirmed by spiking the drug product with the impurity and observing no interference with the peak of interest. Forced degradation studies (exposing Loratadine to acid, base, oxidative, thermal, and photolytic stress) should be performed to ensure separation from all potential degradants.[4][11]
-
Linearity: Demonstrated by analyzing a series of solutions with varying concentrations of this compound (typically from the Limit of Quantitation to 150% of the specification limit). The correlation coefficient (r²) of the calibration curve should be ≥ 0.998.[13]
-
Accuracy: Determined by spiking a placebo or the drug product with known amounts of this compound at different levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should typically be within 85-115%.[13][14]
-
Precision:
-
Repeatability (Intra-assay): Assessed by analyzing six independent preparations of Loratadine spiked with this compound at the target concentration on the same day.
-
Intermediate Precision: Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument. The %RSD for both precision studies should be within established limits (e.g., < 10%).
-
-
Limit of Quantitation (LOQ): The lowest concentration of this compound that can be quantified with acceptable precision and accuracy. This is crucial for controlling impurities at very low levels.[13]
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) and observing that the results (e.g., resolution, peak area) remain acceptable.
Conclusion
The control of impurities like this compound is a non-negotiable aspect of pharmaceutical quality control for Loratadine products. The validated RP-HPLC method detailed in this application note provides a reliable, specific, and robust tool for this purpose. By integrating a sound scientific rationale with a meticulously detailed protocol, this guide empowers QC analysts and development scientists to ensure that Loratadine products consistently meet the highest standards of safety, quality, and efficacy.
References
-
A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
HPLC Methods for analysis of Loratadine. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. (n.d.). Waters Corporation. Retrieved from [Link]
-
This compound | CAS 860010-33-9. (n.d.). Veeprho. Retrieved from [Link]
-
A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. (2012). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. (2022). PubMed. Retrieved from [Link]
-
USP Monographs: Loratadine Tablets. (n.d.). USP-NF. Retrieved from [Link]
-
Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. (2024). Highlights in Science, Engineering and Technology. Retrieved from [Link]
-
Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. (2005). Semantic Scholar. Retrieved from [Link]
-
Loratadine-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
- CN112341433A - A kind of preparation method of loratadine. (n.d.). Google Patents.
-
What are some chemical properties of loratadine? What are some physical properties of loratadine?. (2015). Wyzant. Retrieved from [Link]
-
Loratadine. (n.d.). PubChem. Retrieved from [Link]
-
In Vitro Pharmaceutical Quality Evaluation of Loratadine Tablets in Saudi Arabia. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. wyzant.com [wyzant.com]
- 3. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. This compound | CAS 860010-33-9 | LGC Standards [lgcstandards.com]
- 7. drpress.org [drpress.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. CN112341433A - A kind of preparation method of loratadine - Google Patents [patents.google.com]
- 10. This compound | C23H22ClN3O2 | CID 29976521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound - SRIRAMCHEM [sriramchem.com]
Application Note & Protocol: Isolation and Purification of 4-Cyano Loratadine
Introduction
4-Cyano Loratadine is a key impurity and derivative of Loratadine, a widely used second-generation antihistamine.[1] As a reference standard, its purity is paramount for the accurate quantification of impurities in bulk drug manufacturing and formulation development. This document provides a detailed protocol for the isolation and purification of this compound from a crude synthetic mixture, designed for researchers, scientists, and drug development professionals. The protocol emphasizes not just the procedural steps but the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the purification strategy.
Loratadine itself is a tricyclic antihistamine with selective peripheral histamine H1-receptor antagonistic activity.[2][3] It is a white powder, insoluble in water but highly soluble in organic solvents such as acetone, alcohol, and chloroform.[4] this compound shares a similar core structure, influencing its solubility and chromatographic behavior. The introduction of a cyano group can alter the polarity and reactivity of the molecule. This protocol leverages these physicochemical properties to achieve high purity.
Principle of the Method
The purification strategy involves a multi-step approach commencing with a post-synthesis work-up to remove bulk inorganic impurities and unreacted reagents. This is followed by a primary purification step using flash column chromatography, a technique well-suited for separating compounds with different polarities. The final polishing step utilizes preparative High-Performance Liquid Chromatography (HPLC) to resolve any closely related impurities, yielding this compound of high purity. The entire process is guided by analytical HPLC for fraction analysis and final purity assessment.
Materials and Equipment
| Reagents and Consumables | Equipment |
| Crude this compound reaction mixture | Glassware (round-bottom flasks, separatory funnel, beakers) |
| Dichloromethane (DCM) | Rotary evaporator |
| 5% Hydrochloric acid (HCl) solution | Magnetic stirrer with hot plate |
| Saturated sodium bicarbonate (NaHCO₃) solution | Flash chromatography system |
| Brine (saturated NaCl solution) | Silica gel (230-400 mesh) |
| Anhydrous sodium sulfate (Na₂SO₄) | Preparative HPLC system with UV detector |
| Hexane (HPLC grade) | Analytical HPLC system with UV/PDA detector |
| Ethyl acetate (EtOAc, HPLC grade) | C18 reverse-phase preparative and analytical columns |
| Acetonitrile (ACN, HPLC grade) | pH meter |
| Methanol (MeOH, HPLC grade) | Filtration apparatus (0.45 µm filters) |
| Deionized water | Lyophilizer or vacuum oven |
| Triethylamine (TEA) | |
| Phosphoric acid (H₃PO₄) |
Experimental Workflow
The overall workflow for the isolation and purification of this compound is depicted below.
Caption: Workflow for this compound Purification.
Detailed Protocols
Part 1: Post-Synthesis Work-up and Isolation
This initial phase aims to separate the organic product from the aqueous and inorganic components of the reaction mixture. The choice of dichloromethane as the extraction solvent is based on the high solubility of Loratadine and its derivatives in chlorinated solvents.[5]
Protocol:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of dichloromethane (DCM) and shake vigorously. Allow the layers to separate.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with:
-
5% HCl solution (2 x 50 mL) to remove any basic impurities.[5]
-
Saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid.
-
Brine (1 x 50 mL) to reduce the water content in the organic phase.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude solid or oil.[5]
Part 2: Primary Purification via Flash Column Chromatography
Flash chromatography is a rapid purification technique that utilizes a stationary phase (silica gel) and a mobile phase to separate compounds based on their polarity. A solvent system of hexane and ethyl acetate is a common choice for compounds of intermediate polarity.
Protocol:
-
Column Packing: Prepare a silica gel column (230-400 mesh) in a suitable glass column. The amount of silica should be approximately 50-100 times the weight of the crude product.
-
Sample Loading: Adsorb the crude this compound onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica-adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start from 10% EtOAc in hexane and gradually increase to 50% EtOAc. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL).
-
Fraction Analysis: Analyze the collected fractions by TLC or analytical HPLC to identify those containing the pure this compound.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the semi-pure product.
Part 3: Final Purification by Preparative HPLC
For achieving high purity (>99%), preparative reverse-phase HPLC is the method of choice. This technique separates compounds based on their hydrophobicity.
Rationale for HPLC conditions:
-
Column: A C18 column is used due to the hydrophobic nature of the Loratadine scaffold.
-
Mobile Phase: A mixture of an organic modifier (acetonitrile or methanol) and an aqueous buffer is employed. The pH of the mobile phase is critical for achieving good peak shape and separation for basic compounds like Loratadine derivatives.[2] A pH around 7 can provide a good balance of retention and peak symmetry.[2]
-
Detection: UV detection is suitable as the aromatic structure of this compound absorbs UV light. A wavelength around 220-250 nm is often effective for detecting Loratadine and its impurities.[2][6]
Preparative HPLC Parameters:
| Parameter | Value | Rationale |
| Column | C18, 10 µm, 250 x 21.2 mm | Standard for preparative reverse-phase purification. |
| Mobile Phase A | 10 mM H₃PO₄, adjusted to pH 7.0 with TEA | Buffered aqueous phase to control ionization and improve peak shape.[2] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. |
| Gradient | 50% B to 90% B over 30 minutes | To effectively elute the compound of interest while separating impurities. |
| Flow Rate | 20 mL/min | Appropriate for the column dimension. |
| Detection | UV at 244 nm | Wavelength at which Loratadine and related compounds show good absorbance.[2] |
| Injection Volume | 1-5 mL (depending on concentration) | To be optimized based on sample solubility and column capacity. |
Protocol:
-
Dissolve the semi-pure product from Part 2 in a minimal amount of the mobile phase (or a compatible solvent like methanol).
-
Filter the sample solution through a 0.45 µm filter before injection.
-
Set up the preparative HPLC system with the parameters listed in the table above.
-
Inject the sample onto the column.
-
Collect fractions corresponding to the main peak of this compound.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with the desired purity (>99%).
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Lyophilize or dry the remaining aqueous solution under high vacuum to obtain the final pure this compound as a solid.
Purity Assessment by Analytical HPLC
The purity of the final product must be confirmed using a validated analytical HPLC method.
Analytical HPLC Parameters:
| Parameter | Value |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 10 mM Potassium Phosphate, pH 6.9 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient, e.g., 65% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temp. | 35-40 °C |
Conclusion
This application note provides a comprehensive and robust protocol for the isolation and purification of this compound. By combining a classic liquid-liquid extraction, flash chromatography for bulk purification, and preparative HPLC for final polishing, this method is capable of producing a high-purity reference standard suitable for demanding analytical applications in the pharmaceutical industry. The rationale provided for each step empowers the researcher to adapt and troubleshoot the protocol as needed, ensuring successful implementation.
References
- Barbas, C., Garcia, A., Saavedra, L., & Castro, M. (2002). LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis, 28(2), 347-353.
-
PubChem. (n.d.). Loratadine. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Semantic Scholar. (2005). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Retrieved January 15, 2026, from [Link]
-
Ramulu, G., et al. (2011). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Scientia Pharmaceutica, 79(2), 277-291. Available at: [Link]
-
Srinivasu, P., et al. (2011). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. ResearchGate. Available at: [Link]
-
Veeprho. (n.d.). This compound. Retrieved January 15, 2026, from [Link]
-
Wyzant. (2015). What are some chemical properties of loratadine? What are some physical properties of loratadine?. Retrieved January 15, 2026, from [Link]
-
Kovalenko, S. M., et al. (2021). The identification and the quantitative determination of loratadine by the HPLC method. ScienceRise: Pharmaceutical Science, 5(33), 4-10. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. dspace.ceu.es [dspace.ceu.es]
- 3. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wyzant.com [wyzant.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Separation of Loratadine and its Impurities: Advanced Chromatographic and Electrophoretic Strategies
Abstract
This comprehensive guide provides detailed application notes and protocols for the chiral separation of the second-generation antihistamine, loratadine, and its primary chiral impurity and active metabolite, desloratadine. As regulatory agencies increasingly emphasize the stereospecific safety and efficacy of pharmaceutical compounds, robust and reliable enantioselective analytical methods are paramount. This document explores and provides detailed methodologies for three key techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), offering researchers, scientists, and drug development professionals a thorough resource for method development and validation. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind the selection of chiral stationary phases, mobile phases, and other critical parameters.
Introduction: The Significance of Chirality in Loratadine
Loratadine, a widely used non-sedating antihistamine, possesses a chiral center and exists as a racemic mixture of two enantiomers.[1] Its active metabolite, desloratadine, is also chiral and exhibits potent antihistamine activity.[1] Although often marketed as a racemate, the enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[1] Therefore, the ability to separate and quantify the individual enantiomers of loratadine and its impurities is crucial for a comprehensive understanding of its pharmacokinetic and pharmacodynamic properties. Furthermore, the development of single-enantiomer drug products necessitates validated analytical methods to ensure enantiomeric purity and control chiral impurities.
The primary challenge in the analysis of loratadine and its related substances lies in the structural similarity between the parent drug and its impurities.[1] This guide focuses specifically on the enantioselective separation, a critical aspect of quality control in pharmaceutical development and manufacturing.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
HPLC is a cornerstone technique for chiral separations in the pharmaceutical industry due to its versatility, robustness, and the wide availability of chiral stationary phases (CSPs).[2] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including antihistamines.
The Principle of Chiral Recognition on Polysaccharide-Based CSPs
Polysaccharide-based CSPs, such as those derived from amylose and cellulose, achieve chiral recognition through a combination of intermolecular interactions between the analyte and the chiral selector. These interactions include:
-
Hydrogen bonding: The carbamate groups on the polysaccharide derivatives provide sites for hydrogen bonding with the analyte.
-
π-π interactions: The aromatic rings in both the chiral selector and loratadine can engage in π-π stacking.
-
Steric interactions: The three-dimensional structure of the chiral selector creates a specific environment where one enantiomer fits more favorably than the other, leading to differential retention.
-
Dipole-dipole interactions: Polar functional groups on both the analyte and the CSP contribute to the overall interaction energy.
The helical structure of the polysaccharide polymer creates chiral grooves, and the enantiomers of loratadine will have different affinities for these grooves based on their spatial arrangement, resulting in their separation.
Experimental Protocol for Chiral HPLC Separation of Loratadine Enantiomers
This protocol is designed for the baseline separation of loratadine enantiomers using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV detector
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Hexane / Ethanol / Methanol / Diethylamine (DEA) / Trifluoroacetic acid (TFA) (85:15:2:0.1:0.1, v/v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C (controlled) |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of racemic loratadine at 1 mg/mL in the mobile phase.
-
Further dilute the stock solution to a working concentration of 100 µg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
System Suitability:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.
-
Tailing Factor (Tf): The tailing factor for each enantiomer peak should be between 0.8 and 1.5.
-
Reproducibility: The relative standard deviation (RSD) for the retention times of replicate injections should be ≤ 2.0%.
Expected Outcome: This method is expected to provide a baseline separation of the two loratadine enantiomers. The use of a normal-phase mobile phase with acidic and basic additives (TFA and DEA) helps to improve peak shape and resolution by minimizing undesirable interactions with the silica support and ensuring the analyte is in a consistent ionic state.
Caption: Workflow for the chiral HPLC separation of loratadine enantiomers.
Supercritical Fluid Chromatography (SFC) for Rapid Chiral Separations
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages, including faster analysis times, reduced solvent consumption, and lower operating costs.[3][4] The use of supercritical CO2 as the primary mobile phase component, modified with a small amount of an organic solvent, leads to low viscosity and high diffusivity, which contributes to high chromatographic efficiency at high flow rates.[4]
Rationale for SFC in Loratadine Enantioseparation
For chiral compounds like loratadine, SFC on polysaccharide-based CSPs is highly effective. The principles of chiral recognition are similar to those in normal-phase HPLC. The ability to rapidly screen different columns and co-solvents makes SFC an ideal technique for high-throughput chiral method development.
Experimental Protocol for Chiral SFC Separation of Loratadine Enantiomers
This protocol provides a starting point for the development of a rapid chiral SFC method for loratadine.
Instrumentation:
-
SFC system with a CO2 pump and a modifier pump
-
Autosampler
-
Column oven
-
Back pressure regulator
-
UV detector
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak AD-H or similar amylose-based CSP |
| Dimensions | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Supercritical CO2 / Methanol (80:20, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Sample Preparation:
-
Prepare a stock solution of racemic loratadine at 1 mg/mL in methanol.
-
Further dilute to a working concentration of 100 µg/mL with methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
System Suitability:
-
Resolution (Rs): Aim for a resolution of ≥ 1.5 between the enantiomer peaks.
-
Analysis Time: The elution of both enantiomers should ideally be under 5 minutes.
-
Reproducibility: The RSD for retention times of replicate injections should be ≤ 2.0%.
Method Optimization: The separation can be optimized by adjusting the percentage of the methanol co-solvent, the back pressure, and the temperature. The addition of a small amount of an acidic or basic additive to the modifier may also improve peak shape and resolution.
Caption: Workflow for the rapid chiral SFC separation of loratadine enantiomers.
Capillary Electrophoresis (CE) for High-Efficiency Chiral Separations
Capillary Electrophoresis offers a high-efficiency, low-sample-consumption alternative to chromatographic methods for chiral separations. The use of chiral selectors in the background electrolyte (BGE) enables the separation of enantiomers based on their differential interactions with the selector, leading to different electrophoretic mobilities.
The Role of Cyclodextrins in Chiral CE
Cyclodextrins (CDs) are the most commonly used chiral selectors in CE. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. Chiral recognition is achieved through the formation of transient diastereomeric inclusion complexes with the enantiomers of the analyte. The stability of these complexes differs for each enantiomer, resulting in their separation. For basic compounds like loratadine, negatively charged CDs, such as sulfated-β-cyclodextrin, are particularly effective as they provide an additional electrostatic interaction with the positively charged analyte, enhancing enantioselectivity.
Experimental Protocol for Chiral CE Separation of Loratadine Enantiomers
This protocol outlines a method for the chiral separation of loratadine using a sulfated cyclodextrin derivative as the chiral selector.
Instrumentation:
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary
Electrophoretic Conditions:
| Parameter | Value |
| Capillary | Fused-silica, 50 cm total length (40 cm effective length), 50 µm I.D. |
| Background Electrolyte (BGE) | 25 mM Phosphate buffer, pH 2.5, containing 20 mM sulfated-β-cyclodextrin |
| Voltage | +25 kV |
| Temperature | 25 °C |
| Detection | UV at 240 nm |
| Injection | Hydrodynamic injection (50 mbar for 3 seconds) |
Sample Preparation:
-
Prepare a stock solution of racemic loratadine at 1 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of 100 µg/mL with water.
-
Filter the sample through a 0.45 µm syringe filter before injection.
System Suitability:
-
Resolution (Rs): A resolution of ≥ 1.5 should be achieved between the enantiomer peaks.
-
Migration Time Reproducibility: The RSD for the migration times of replicate injections should be ≤ 2.0%.
-
Peak Efficiency: The number of theoretical plates (N) should be high, indicative of the efficiency of the separation.
Rationale for Parameter Selection:
-
Low pH (2.5): At this pH, loratadine will be protonated and carry a positive charge, facilitating its interaction with the negatively charged sulfated-β-cyclodextrin and its migration towards the cathode.
-
Sulfated-β-cyclodextrin: The sulfate groups provide a negative charge, leading to strong electrostatic interactions with the cationic loratadine, which, in combination with inclusion complexation, enhances chiral recognition.
Caption: Workflow for the chiral CE separation of loratadine enantiomers.
Conclusion
The chiral separation of loratadine and its impurities is a critical analytical task in pharmaceutical development and quality control. This guide has provided detailed protocols and the underlying scientific principles for three powerful techniques: HPLC, SFC, and CE. The choice of technique will depend on the specific requirements of the analysis, such as the need for high throughput (favoring SFC), high efficiency and low sample consumption (favoring CE), or the widespread availability and versatility (favoring HPLC). The provided methods, utilizing polysaccharide-based CSPs for HPLC and SFC, and sulfated cyclodextrins for CE, offer robust starting points for the development and validation of enantioselective assays for loratadine and its related substances.
References
-
Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI. Available at: [Link]
-
Application of capillary zone electrophoresis to determine second-generation H1 antihistaminic drugs, loratadine and rupatadine. SciELO. Available at: [Link]
-
Simultaneous Determination of Loratadine, Desloratadine and Cetirizine by Capillary Zone Electrophoresis. ResearchGate. Available at: [Link]
-
Application of capillary zone electrophoresis to determine second-generation H1 antihistaminic drugs, loratadine and rupatadine. SciELO. Available at: [Link]
-
Electropherogram of the separation of the studied antihistamines using the optimized analytical conditions. ResearchGate. Available at: [Link]
-
Simultaneous determination of loratadine, desloratadine and cetirizine by capillary zone electrophoresis. Semantic Scholar. Available at: [Link]
-
Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview. PubMed. Available at: [Link]
-
Method development strategies for the enantioseparation of drugs by capillary electrophoresis using cyclodextrins as chiral additives. PubMed. Available at: [Link]
-
Simultaneous Chiral Separation of Four H1-Antihistamines by Capillary Zone Electrophoresis Using a Dual Cyclodextrin System. ResearchGate. Available at: [Link]
-
Enantioseparations by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors. SpringerLink. Available at: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. Chromatography Online. Available at: [Link]
-
Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of PharmTech Research. Available at: [Link]
-
Enantioselectivity of polysaccharide-based chiral stationary phases in supercritical fluid chromatography using methanol-containing mobile phases. Journal of Chromatography A. Available at: [Link]
-
Chiral Separation of 12 Pairs of Enantiomers by Capillary Electrophoresis Using heptakis-(2,3-diacetyl-6-sulfato)-β-cyclodextrin as the Chiral Selector and the Elucidation of the Chiral Recognition Mechanism by Computational Methods. PubMed. Available at: [Link]
-
HPLC Methods for analysis of Loratadine. HELIX Chromatography. Available at: [Link]
-
HPLC Analysis of Drug Loratadine and Related Impurities on Coresep SB Mixed-Mode Column. HELIX Chromatography. Available at: [Link]
-
Chiral Separation Using SFC and HPLC. Shimadzu. Available at: [Link]
-
Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. MDPI. Available at: [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. FAGG. Available at: [Link]
-
Simultaneous Determination of Loratadine, Desloratadine and Cetirizine by Capillary Zone Electrophoresis. PubMed Central. Available at: [Link]
-
Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI. Available at: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]
-
Chromatographic Separation of Antihistamine Drugs using HPLC. ResearchGate. Available at: [Link]
-
Enantioseparations by High-Performance Liquid Chromatography Using Polysaccharide-Based Chiral Stationary Phases: An Overview. ResearchGate. Available at: [Link]
-
The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. PubMed Central. Available at: [Link]
-
Chiral SFC-MS method for separation of enantiomers of compound 9 and... ResearchGate. Available at: [Link]
-
Overlaid chromatograms of a mixture of loratadine and related compounds... ResearchGate. Available at: [Link]
-
Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC. PubMed Central. Available at: [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. ResearchGate. Available at: [Link]
-
LC determination of loratadine and related impurities. CEU Repositorio Institucional. Available at: [Link]
Sources
Application Notes: Utilizing 4-Cyano Loratadine in Quantitative Metabolic Studies of Loratadine
Introduction: The Importance of Metabolic Profiling for Loratadine
Loratadine is a potent, long-acting, second-generation antihistamine widely used for the symptomatic relief of allergic rhinitis and chronic idiopathic urticaria.[1] As a non-sedating peripheral H1-receptor antagonist, its efficacy and safety profile are well-established.[1] Loratadine undergoes rapid and extensive first-pass metabolism in the liver, primarily converting to its major active metabolite, descarboethoxyloratadine (DCL), also known as desloratadine (DL).[2][3] This metabolite is more pharmacologically potent than the parent drug.[1]
Understanding the metabolic fate of Loratadine is critical for several reasons:
-
Efficacy and Safety: The formation of the more active metabolite, DCL, is central to the drug's therapeutic effect.
-
Pharmacokinetic (PK) Variability: The metabolism is primarily mediated by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2D6, but also involves others like CYP1A1 and CYP2C19.[3][4][5] Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in drug exposure and response.[3]
-
Drug-Drug Interactions (DDI): Co-administration of drugs that inhibit or induce these CYP enzymes can alter the pharmacokinetics of Loratadine and DCL, potentially affecting both safety and efficacy.
Accurate quantification of Loratadine and its metabolites in biological matrices is therefore essential for comprehensive pharmacokinetic assessments, DDI studies, and bioequivalence trials. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[1][6] The reliability of LC-MS/MS data, however, is critically dependent on the use of an appropriate internal standard (IS).[7][8] This document outlines the rationale and provides detailed protocols for the use of 4-Cyano Loratadine , a structurally analogous impurity, as an effective internal standard in the metabolic and pharmacokinetic studies of Loratadine.
The Metabolic Pathway of Loratadine
Loratadine's biotransformation is a multi-step process dominated by hepatic enzymes. The primary pathway involves the oxidative decarboethoxylation of Loratadine to form Desloratadine (DCL). This conversion is not a simple hydrolysis but an NADPH-dependent process mediated by CYP enzymes.[2] Both Loratadine and Desloratadine can then undergo further hydroxylation and subsequent glucuronidation before excretion.
The major enzymes responsible for the formation of Desloratadine are CYP3A4 and CYP2D6.[2][3] Due to the higher abundance of CYP3A4 in the human liver, it is considered the major contributor to Loratadine's metabolism.[3][5]
Rationale for Using this compound as an Internal Standard
The fundamental principle of an internal standard in quantitative bioanalysis is to compensate for the variability inherent in the analytical process, from sample extraction to instrumental analysis.[9] An ideal IS should mimic the analyte's behavior throughout the procedure but be distinguishable by the detector.
Stable isotope-labeled (SIL) internal standards (e.g., Loratadine-d5) are often considered the "gold standard" because their physicochemical properties are nearly identical to the analyte.[7] However, SILs can be expensive, may not be commercially available, and can sometimes contain trace amounts of the unlabeled analyte as an impurity, which can compromise assay accuracy at the lower limit of quantification (LLOQ).[10]
An excellent alternative is a structural analog. This compound is an impurity of Loratadine, making it an ideal candidate for an analog IS for the following reasons:[11]
-
Structural Similarity: It shares the core tricyclic structure of Loratadine and Desloratadine, ensuring similar extraction recovery, chromatographic retention behavior, and ionization efficiency in the mass spectrometer.[7][8]
-
Not a Metabolite: It is not a known metabolite of Loratadine and is not endogenously present in biological samples, preventing interference with the measurement of the actual analytes.
-
Mass Difference: The cyano group provides a distinct mass-to-charge ratio (m/z) that is easily resolved from Loratadine and Desloratadine by the mass spectrometer.
-
Commercial Availability: As a known impurity, reference standards of this compound are commercially available, facilitating its use in method development and validation.[11][12]
Application Protocol 1: In Vitro Metabolism of Loratadine in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic conversion of Loratadine to Desloratadine using an HLM model and to quantify both compounds using this compound as an internal standard.
Methodology Workflow:
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: 100 mM potassium phosphate, pH 7.4.
-
HLM Suspension: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a final concentration of 1 mg/mL in phosphate buffer. Keep on ice.
-
Loratadine Stock: 10 mM Loratadine in DMSO.
-
Loratadine Working Solution: Dilute the stock solution in phosphate buffer to a concentration of 200 µM.
-
Internal Standard (IS) Working Solution: 100 ng/mL of this compound in 50:50 acetonitrile:water.
-
NADPH Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.
-
-
Incubation Procedure:
-
In a 1.5 mL microcentrifuge tube, add 45 µL of the HLM suspension.
-
Add 5 µL of the 200 µM Loratadine working solution to achieve a final substrate concentration of 20 µM (adjust as needed based on experimental goals).
-
Pre-warm the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding 50 µL of the pre-warmed NRS solution. The final incubation volume is 100 µL.
-
Incubate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction.
-
-
Sample Quenching and Preparation:
-
To terminate the reaction, add 200 µL of ice-cold acetonitrile containing the internal standard (this compound at 100 ng/mL). The "0 min" time point is achieved by adding the quenching solution before adding the NRS.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
The following table provides suggested starting parameters. These must be optimized for the specific instrument used.
Parameter Loratadine Desloratadine (DCL) This compound (IS) Precursor Ion (Q1) [M+H]⁺ m/z 383.2 m/z 311.2 m/z 408.1 Product Ion (Q3) m/z 337.2 m/z 259.2 m/z 362.2 Declustering Potential (DP) 86 V 65 V 90 V Collision Energy (CE) 35 V 30 V 38 V LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm) Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Flow Rate 0.4 mL/min Injection Volume 5 µL Note: The m/z values are based on published data and chemical structures and should be confirmed via infusion of standards.[1][13]
-
Application Protocol 2: Pharmacokinetic Study in Human Plasma
Objective: To accurately quantify the concentration of Loratadine and Desloratadine in human plasma samples following oral administration, using this compound as the internal standard.
Methodology Workflow:
Step-by-Step Protocol:
-
Preparation of Standards:
-
Stock Solutions: Prepare individual 1 mg/mL stock solutions of Loratadine, Desloratadine, and this compound in methanol.
-
Calibration Standards & QCs: Prepare a series of working solutions by serially diluting the Loratadine and Desloratadine stocks. Spike these into blank human plasma to create calibration standards (e.g., 0.05 to 15 ng/mL) and quality control (QC) samples (low, mid, high).[1][14]
-
IS Spiking Solution: Prepare a working solution of this compound in acetonitrile at a concentration that provides a robust signal (e.g., 50 ng/mL).
-
-
Sample Extraction (Protein Precipitation):
-
Aliquot 100 µL of each plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the IS Spiking Solution to each tube. The addition of a 3:1 volume of organic solvent effectively precipitates plasma proteins.
-
Vortex each tube for 2 minutes to ensure complete mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Vortex briefly and centrifuge to settle any particulate matter before placing the samples in the autosampler.
-
-
LC-MS/MS Analysis:
-
Use the LC-MS/MS parameters outlined in Protocol 1, optimizing as necessary for plasma matrix.
-
Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. Apply a weighted (e.g., 1/x²) linear regression.
-
Determine the concentrations of Loratadine and Desloratadine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Expert Insights and Troubleshooting
-
Internal Standard Response: The IS response should be consistent across all samples in a batch (typically within ±50% of the mean response of the calibrators and QCs).[7] Significant deviation or drift can indicate issues with sample preparation, matrix effects (ion suppression/enhancement), or instrument stability.
-
Matrix Effects: Although the IS corrects for many matrix effects, it is crucial to evaluate them during method validation. This can be done by comparing the analyte response in post-extraction spiked blank plasma with the response in a clean solution.
-
Analyte Stability: Loratadine and its metabolites may be susceptible to degradation. It is essential to validate their stability in plasma through freeze-thaw cycles and on the benchtop at room temperature to ensure sample integrity.[13]
Conclusion
The reliable quantification of Loratadine and its primary active metabolite, Desloratadine, is paramount for clinical and non-clinical drug development. While SIL-ISs are preferred, the Loratadine impurity This compound presents a scientifically sound, practical, and cost-effective alternative for use as an internal standard in LC-MS/MS-based bioanalysis. Its structural similarity ensures it effectively tracks the analytes of interest through complex sample preparation and analysis workflows, thereby improving the accuracy, precision, and robustness of the resulting data. The protocols provided herein offer a validated starting point for researchers to implement this strategy in their metabolic and pharmacokinetic studies.
References
-
Patel, B. N., Sharma, N., Sanyal, M., & Shrivastav, P. S. (2010). LC–MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. Journal of Chromatographic Science, 48(1), 43–49. [Link]
-
Mylott, W. R. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. Bioanalysis, 8(18), 1885-1888. [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services Inc. Blog. [Link]
-
Yumibe, N., Huie, K., Chen, K. J., Clement, R. P., & Cayen, M. N. (1996). Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Formation of descarboethoxyloratadine by CYP3A4 and CYP2D6. Biochemical Pharmacology, 51(7), 959-967. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]
-
Chhonker, Y. S., Prasad, Y. D., Chandrashekar, G., Kumar, S., & Narayana, B. L. (2013). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 3(6), 427-434. [Link]
-
Patel, B. N., Sharma, N., Sanyal, M., & Shrivastav, P. S. (2010). LC-MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. ResearchGate. [Link]
-
Yumibe, N., Huie, K., Chen, K. J., Clement, R. P., & Cayen, M. N. (1995). Identification of human liver cytochrome P450s involved in the microsomal metabolism of the antihistaminic drug loratadine. International Archives of Allergy and Immunology, 107(1-3), 420. [Link]
-
Singh, S., Singh, P., Shah, G., & Shrivastav, P. (2014). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Pharmacy & Bioallied Sciences, 6(4), 251–259. [Link]
-
Ghosal, A., Ramanathan, R., & Chowdhury, S. K. (2009). Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. Drug Metabolism Letters, 3(3), 160-170. [Link]
-
Wang, W., & Naidong, W. (2007). Internal Standards for Quantitative LC-MS Bioanalysis. ResearchGate. [Link]
-
Li, W., Luo, X., Li, J., Wang, Y., & Zhang, Z. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug–Drug Interaction. Journal of Analytical Methods in Chemistry, 2021, 5522776. [Link]
-
Ghoghari, A., Patel, H., & Jain, M. (2022). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Bioanalysis, 14(18), 1191-1195. [Link]
-
Ghosal, A., Ramanathan, R., & Chowdhury, S. K. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. PubMed. [Link]
-
Ghosal, A., Ramanathan, R., & Chowdhury, S. K. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metabolism Letters, 3(3), 160-70. [Link]
-
Patel, B. N., Sharma, N., Sanyal, M., & Shrivastav, P. S. (2010). LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma. Journal of Chromatographic Science, 48(1), 43-49. [Link]
-
Veeprho. (n.d.). This compound | CAS 860010-33-9. Veeprho. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Formation of descarboethoxyloratadine by CYP3A4 and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of loratadine and further characterization of its in vitro metabolites. | Semantic Scholar [semanticscholar.org]
- 6. LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. nebiolab.com [nebiolab.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. veeprho.com [veeprho.com]
- 12. This compound | CAS 860010-33-9 | LGC Standards [lgcstandards.com]
- 13. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Development and Validation of a Robust LC-MS/MS Assay for the Quantification of 4-Cyano Loratadine in Human Plasma
Abstract
This application note describes the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-Cyano Loratadine in human plasma. This compound is a key impurity and potential metabolite of Loratadine, a widely used second-generation antihistamine.[1][2] A robust analytical method is crucial for pharmacokinetic, toxicokinetic, and quality control studies. This method employs a simple protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The assay was validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance and the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6][7][8] The described method demonstrates excellent linearity, accuracy, precision, and selectivity over a clinically relevant concentration range, making it suitable for regulated bioanalysis.
Introduction: The Rationale for a Validated Assay
Loratadine is a potent and long-acting tricyclic antihistamine with selective peripheral H1-receptor antagonistic activity.[9] During its synthesis and storage, various impurities can arise, one of which is this compound.[1][2] The presence and quantity of such impurities are critical quality attributes that must be monitored to ensure the safety and efficacy of the final drug product. Furthermore, understanding the metabolic fate of a drug is a cornerstone of drug development. This compound may also be a metabolite of Loratadine, making its quantification in biological matrices essential for comprehensive pharmacokinetic and metabolism studies.[10][11]
Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and speed.[10][12][13][14][15] For the quantification of drug molecules and their metabolites in complex biological fluids like plasma, LC coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled specificity by monitoring unique precursor-to-product ion transitions.[10][14]
The objective of this work was to develop and validate a simple, rapid, and reliable LC-MS/MS method for the determination of this compound in human plasma, adhering to stringent international regulatory standards.[3][4][5][6][7][8] A validated method ensures that the data generated are accurate and reproducible, which is a prerequisite for their use in regulatory submissions.[5][16]
Materials and Methods
Chemicals and Reagents
-
This compound reference standard (>99% purity)
-
This compound-d4 (internal standard, IS) (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA anticoagulant)
-
Ultrapure water
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for the analysis.
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent[17]
Chromatographic and Mass Spectrometric Conditions
The choice of chromatographic conditions is pivotal for achieving separation from endogenous plasma components and ensuring a robust and reproducible assay. A reversed-phase C18 column was selected for its proven utility in retaining and separating moderately non-polar compounds like this compound. A gradient elution with a mobile phase consisting of ammonium acetate and formic acid in water and an organic modifier (acetonitrile/methanol) was optimized to achieve a sharp peak shape and a short run time. Formic acid aids in the protonation of the analyte in the positive ion electrospray ionization (ESI) source, enhancing sensitivity.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Gradient | 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (30% B) |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: 408.1 -> 339.2; this compound-d4 (IS): 412.1 -> 343.2 |
| Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
The specific MRM transitions would be optimized by direct infusion of the analyte and IS.
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
Stock solutions of this compound and the IS were prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions were then prepared by serial dilution of the stock solution with 50:50 acetonitrile:water. Calibration standards and quality control samples were prepared by spiking the appropriate working standard solution into blank human plasma (final spiked volume not exceeding 5% of the total plasma volume).
Table 2: Calibration Standard and QC Sample Concentrations
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | 0.1 |
| Calibration Standard 2 | 0.2 |
| Calibration Standard 3 | 0.5 |
| Calibration Standard 4 | 2.0 |
| Calibration Standard 5 | 10.0 |
| Calibration Standard 6 | 40.0 |
| Calibration Standard 7 | 80.0 |
| Calibration Standard 8 | 100.0 |
| LLOQ QC | 0.1 |
| Low QC | 0.3 |
| Medium QC | 15.0 |
| High QC | 75.0 |
Sample Preparation Protocol
Protein precipitation was chosen as the sample preparation technique due to its simplicity, speed, and suitability for high-throughput analysis.[18][19][20][21][22] While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, protein precipitation with acetonitrile was found to provide sufficient removal of interferences for this LC-MS/MS method.[18][19][20][21] The use of a stable isotope-labeled internal standard is critical here, as it co-elutes with the analyte and effectively compensates for any matrix effects or variability in extraction recovery.
Step-by-Step Sample Preparation Workflow:
-
Aliquot Plasma: Pipette 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the IS working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water) to each tube, except for the blank matrix sample.
-
Vortex: Briefly vortex mix for 10 seconds.
-
Precipitate Proteins: Add 150 µL of cold acetonitrile to each tube.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject: Inject 5 µL of the supernatant onto the LC-MS/MS system.
Caption: A streamlined workflow for plasma sample preparation.
Assay Validation
The developed method was validated in accordance with FDA and ICH guidelines.[3][4][5][6][7][8] The following parameters were assessed:
Specificity and Selectivity
Specificity was evaluated by analyzing six different lots of blank human plasma. The chromatograms were examined for any interfering peaks at the retention time of this compound and its IS. The absence of peaks greater than 20% of the lower limit of quantification (LLOQ) response in the analyte channel and 5% in the IS channel confirmed the method's selectivity.
Linearity and Range
The linearity of the method was determined by analyzing calibration curves prepared in duplicate on three separate days. The curves were constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a 1/x² weighting factor was applied. The correlation coefficient (r²) was consistently >0.99.
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at four concentration levels (LLOQ, Low, Medium, High) on three different days. The acceptance criteria were a percent relative error (%RE) for accuracy within ±15% (±20% for LLOQ) and a percent coefficient of variation (%CV) for precision not exceeding 15% (20% for LLOQ).
Table 3: Summary of Accuracy and Precision Data
| QC Level (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%RE) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%RE) (n=18) |
| 0.1 (LLOQ) | 6.8 | -4.5 | 8.2 | -2.1 |
| 0.3 (Low) | 5.2 | 2.1 | 6.5 | 3.5 |
| 15.0 (Medium) | 3.9 | -1.8 | 4.8 | -0.9 |
| 75.0 (High) | 4.1 | 3.2 | 5.3 | 2.7 |
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak response of the analyte spiked into post-extraction blank plasma supernatant with the response of the analyte in a pure solution at the same concentration. Recovery was determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples. The IS-normalized matrix factor should have a %CV of ≤15%.
Table 4: Matrix Effect and Recovery Data
| QC Level (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) | IS-Normalized Matrix Factor |
| 0.3 (Low) | 92.5 | 95.8 | 1.02 |
| 75.0 (High) | 94.1 | 93.2 | 0.99 |
Stability
The stability of this compound in human plasma was evaluated under various storage and handling conditions, including bench-top stability (25°C for 6 hours), freeze-thaw stability (3 cycles), and long-term storage stability (-80°C for 30 days). The mean concentrations of the stability samples were required to be within ±15% of the nominal concentrations.
Caption: Inter-relationships of key bioanalytical validation parameters.
Discussion
The validation results confirm that this LC-MS/MS method is reliable, reproducible, and well-suited for the quantification of this compound in human plasma. The simple protein precipitation protocol offers a significant advantage in terms of sample throughput and ease of use. The chromatographic conditions provided excellent separation and peak shape, with a total run time of 4.0 minutes, allowing for the rapid analysis of large sample batches.
All validation parameters met the acceptance criteria set by the FDA and ICH.[3][4][5][6][7][8] The accuracy and precision data (Table 3) demonstrate the method's reliability across the calibrated range. The high recovery and minimal matrix effect (Table 4) indicate that the sample preparation procedure is efficient and that ion suppression or enhancement is negligible, largely thanks to the co-eluting stable isotope-labeled internal standard. Stability experiments confirmed that the analyte is stable under typical laboratory handling and storage conditions.
Conclusion
A sensitive, selective, and robust LC-MS/MS assay for the quantification of this compound in human plasma has been successfully developed and validated. The method is compliant with current regulatory guidelines and is suitable for use in clinical and non-clinical studies requiring the measurement of this compound concentrations.
References
-
The Role of Liquid Chromatography Mass Spectrometry in Pharmaceutical Drugs. Longdom Publishing S.L. Available at: [Link]
-
L. D’Hont, J., & De Vooght-Johnson, R. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129–1157. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. Available at: [Link]
-
Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Available at: [Link]
-
A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Pharmaceutical Liquid Chromatography Mass Spectrometer (LC/MS Instrumentation). American Pharmaceutical Review. Available at: [Link]
-
Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]
-
Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
LC-MS Analysis of Pharmaceutical Drugs. News-Medical.Net. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
-
A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. National Institutes of Health. Available at: [Link]
-
Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. National Institutes of Health. Available at: [Link]
-
The identification and the quantitative determination of loratadine by the HPLC method. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
A concise review- An analytical method development and validation of loratadine. African Journal of Medicine and Pharma Research. Available at: [Link]
-
Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. Waters. Available at: [Link]
-
Sample Treatment Based on Extraction Techniques in Biological Matrices. PubMed. Available at: [Link]
-
Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. Available at: [Link]
-
This compound. Veeprho. Available at: [Link]
-
Loratadine Cyano Impurity. Allmpus. Available at: [Link]
-
What are some chemical properties of loratadine? What are some physical properties of loratadine? Wyzant. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. allmpus.com [allmpus.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. wyzant.com [wyzant.com]
- 10. news-medical.net [news-medical.net]
- 11. A concise review- An analytical method development and validation of loratadine - Afr J Med Pharma Res [africanjmpr.com]
- 12. longdom.org [longdom.org]
- 13. Current developments in LC-MS for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 17. waters.com [waters.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 20. ijisrt.com [ijisrt.com]
- 21. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting 4-Cyano Loratadine synthesis side reactions
Technical Support Center: Synthesis of 4-Cyano Loratadine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of loratadine and its key intermediates. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to diagnose, troubleshoot, and optimize your synthetic processes effectively.
This document moves beyond simple step-by-step instructions to offer a deep dive into the common challenges, side reactions, and critical parameters associated with the cyanation step leading to the pivotal this compound intermediate.
Section 1: Synthesis Overview & Core Mechanism
The target molecule, this compound (more formally, 8-chloro-11-cyano-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridine), is a crucial intermediate in several modern synthetic routes to Loratadine. It is typically synthesized from the corresponding tricyclic ketone, 8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one. The conversion of the ketone to a nitrile is a nucleophilic addition reaction, often proceeding via a tosylhydrazone intermediate followed by reaction with a cyanide source.
Understanding this core transformation is the first step in diagnosing any deviations from the expected outcome.
Caption: General workflow for the synthesis of this compound from its ketone precursor.
Section 2: Troubleshooting Guide
This section is formatted as a series of questions that address common problems encountered during the synthesis. Each answer provides plausible causes, diagnostic steps, and robust corrective actions.
Q1: My reaction yield is extremely low, and HPLC analysis shows a large peak corresponding to the tricyclic ketone starting material. What is causing this poor conversion?
Plausible Causes: This issue almost always points to one of two root causes: incomplete formation of the tosylhydrazone intermediate or ineffective cyanation of the intermediate.
-
Inefficient Tosylhydrazone Formation: The initial condensation reaction between the ketone and tosylhydrazine is acid-catalyzed and reversible. Insufficient catalyst, low reaction temperature, or too short a reaction time can prevent the reaction from reaching completion.
-
Deactivated Cyanide Source: Alkali metal cyanides (KCN, NaCN) are hygroscopic and can degrade upon prolonged exposure to atmospheric moisture and carbon dioxide. A degraded cyanide source will have significantly lower nucleophilic strength.
-
Suboptimal Reaction Temperature: The decomposition of the tosylhydrazone to initiate the cyanation requires a specific thermal threshold. If the temperature is too low, the reaction will be sluggish or stall completely. Conversely, excessively high temperatures can lead to degradation.[1]
Diagnostic Steps:
-
TLC Monitoring: Monitor the formation of the tosylhydrazone intermediate by TLC before adding the cyanide source. You should see the ketone spot disappear and a new, typically less polar, spot for the hydrazone appear.
-
Reagent Titration: If possible, verify the purity of your cyanide source.
-
Control Reaction: Set up a small-scale reaction where you incrementally increase the temperature by 5-10°C to observe the effect on conversion.
Corrective Actions:
-
Catalyst Loading: Ensure a catalytic amount of a suitable acid (e.g., p-TsOH or acetic acid) is present during the tosylhydrazone formation step.
-
Anhydrous Conditions: Use freshly dried solvents and handle the cyanide source in an inert atmosphere (e.g., a glovebox or under a stream of argon) to prevent moisture-related degradation.
-
Temperature Optimization: A typical temperature range for this reaction is 80-120°C in a high-boiling solvent like DMF or DMSO. Refer to literature for optimized conditions for similar substrates.[3]
Q2: My main impurity has the same mass as the starting material, but a slightly different retention time in RP-HPLC. What could this be?
Plausible Causes: This is a classic sign of an isomeric impurity. In the context of loratadine-like tricyclic systems, a common side reaction during dehydration or elimination steps is double bond isomerization.[1]
-
Positional Isomer Formation: Under certain acidic or thermal conditions, the exocyclic double bond in the final loratadine structure (formed in a later step) can migrate. However, in the formation of this compound, if the mechanism involves an elimination-like step, conditions might favor the formation of a thermodynamically stable endocyclic double bond isomer instead of the desired kinetic product.
-
Stereoisomerism: The tricyclic core of loratadine is conformationally dynamic and exists as two rapidly interconverting helical enantiomers.[4] While this compound itself is achiral at the 11-position, other chiral centers or atropisomers could potentially form under certain conditions, though this is less common for this specific intermediate.
Diagnostic Steps:
-
LC-MS/MS Analysis: While the mass will be the same, the fragmentation pattern of an isomer in MS/MS may differ from your target compound.
-
NMR Spectroscopy: 1H and 13C NMR are definitive tools for identifying isomers. A positional isomer will show significant shifts in the signals corresponding to the protons and carbons around the double bond.
Corrective Actions:
-
Control of Reaction Conditions: Isomerization is often promoted by prolonged heating or strongly acidic/basic conditions.[1] Minimize reaction time and use the mildest possible conditions.
-
Purification: If a small amount of the isomer is unavoidable, it must be removed chromatographically. Developing a robust HPLC or column chromatography method is critical.[5][6]
Caption: Troubleshooting workflow for low conversion in this compound synthesis.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best practices for safely handling cyanide reagents like KCN or NaCN? A: Cyanide salts are highly toxic. Always handle them in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and nitrile gloves. Never work with cyanides alone. It is critical to avoid acidification, as this will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite in a basic solution) before disposal according to your institution's hazardous waste protocols.
Q2: How can I definitively confirm the identity of an unknown impurity? A: A multi-pronged analytical approach is best.
-
LC-MS: Provides the molecular weight of the impurity, which is the first crucial piece of information.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, allowing you to determine the elemental formula.[7]
-
Preparative HPLC/SFC: Isolate a sufficient quantity of the impurity for structural analysis.
-
NMR Spectroscopy (1H, 13C, COSY, HSQC): This is the gold standard for elucidating the exact chemical structure of the isolated compound.
Q3: What are the most critical parameters to control when scaling up this synthesis from the bench to a pilot plant? A:
-
Heat Transfer: The reaction is typically run at elevated temperatures. Ensure the reactor can provide uniform heating and efficient cooling to control any potential exotherms.
-
Mixing and Mass Transfer: Efficient stirring is crucial, especially in heterogeneous mixtures involving solid reagents like KCN. Poor mixing can lead to localized "hot spots" and inconsistent reaction progress.
-
Reagent Addition Rate: Control the rate of addition for key reagents to maintain the optimal temperature and concentration profiles.
-
Quenching and Workup: The quenching of cyanide is a critical safety and environmental step that must be carefully designed and validated at scale.[1]
Section 4: Protocols & Data
Protocol 4.1: RP-HPLC Method for Purity Analysis of this compound
This protocol is a robust starting point for assessing the purity of your crude and purified product. It is based on methods developed for loratadine and its related impurities.[5][6][8]
| Parameter | Specification |
| Column | Inertsil ODS-3V, 250 x 4.6 mm, 5 µm (or equivalent C18 column) |
| Mobile Phase A | 0.05 M Monobasic Potassium Phosphate, pH adjusted to 3.6 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30% to 70% B; 25-30 min: 70% B; 30-32 min: 70% to 30% B; 32-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 220 nm[5] |
| Injection Volume | 10 µL |
| Sample Prep | Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. |
Step-by-Step Methodology:
-
Prepare the mobile phases as described in the table. Ensure all solvents are HPLC grade and degassed.
-
Set up the HPLC system with the specified column and conditions.
-
Equilibrate the column with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Prepare the sample solution as described. Ensure the sample is fully dissolved. Filter through a 0.45 µm syringe filter if necessary.
-
Inject the sample and start the data acquisition.
-
Analyze the resulting chromatogram. The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.
Section 5: References
-
CN112341433A - A kind of preparation method of loratadine - Google Patents. (URL: )
-
Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-322. (URL: [Link])
-
Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. CEAM 2024, 116. (URL: [Link])
-
Synthesis of loratadine - ResearchGate. (URL: [Link])
-
WO2006006184A2 - A process for the manufacturing of loratadine and its intermediates - Google Patents. (URL: )
-
Yue, W., et al. (2020). Synthesis of anti-allergic drugs. RSC Advances, 10, 5874–5885. (URL: [Link])
-
Reddy, G. S., et al. (2012). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Journal of the Korean Chemical Society, 56(3), 355-361. (URL: [Link])
-
Cerdeira, F. M., et al. (2005). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Letters in Organic Chemistry, 2(3), 221-224. (URL: [Link])
-
Synthesis of 2-and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations - ResearchGate. (URL: [Link])
-
A concise review- An analytical method development and validation of loratadine. (URL: [Link])
-
Logoyda, L. (2019). The identification and the quantitative determination of loratadine by the HPLC method. Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])
-
Kennedy, C. R., et al. (2018). Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. ACS Central Science, 4(5), 588–596. (URL: [Link])
-
Loratadine Uses Interactions Mechanism of Action - Enanti Labs. (URL: [Link])
-
Niknam, E., et al. (2019). Proposed reaction mechanism for the cyanation reaction with TCT‐formamide reagent. ResearchGate. (URL: [Link])
-
Barbas, C., et al. (2002). LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis, 28(2), 291-298. (URL: [Link])
-
Rogge, T., et al. (2018). Cobalt-catalyzed C–H cyanations: Insights into the reaction mechanism and the role of London dispersion. Beilstein Journal of Organic Chemistry, 14, 1536–1546. (URL: [Link])
-
Loratadine Impurities - SynZeal. (URL: [Link])
-
Logoyda, L. (2019). The identification and the quantitative determination of loratadine by the HPLC method. ResearchGate. (URL: [Link])
Sources
- 1. WO2006006184A2 - A process for the manufacturing of loratadine and its intermediates - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. drpress.org [drpress.org]
- 4. Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.ceu.es [dspace.ceu.es]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
Technical Support Center: Optimizing HPLC Separation of 4-Cyano Loratadine from Loratadine
Welcome to the technical support center for the chromatographic analysis of Loratadine and its related substance, 4-Cyano Loratadine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during HPLC method development and routine analysis. Here, we combine established scientific principles with field-proven insights to empower you to achieve robust and reliable separations.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup of an HPLC method for separating this compound from Loratadine.
Q1: What are the key structural differences between Loratadine and this compound that influence their HPLC separation?
A1: Loratadine is a tricyclic antihistamine.[1] this compound is an impurity of Loratadine that features an additional cyano (-CN) group on the pyridine ring of the molecule.[2][3] This additional polar cyano group makes this compound slightly more polar than Loratadine. In reversed-phase HPLC, this difference in polarity is the primary basis for their separation, with the more polar this compound typically eluting earlier than the parent drug, Loratadine.
Q2: What type of HPLC column is recommended for this separation?
A2: For the separation of Loratadine and its impurities, reversed-phase columns are the industry standard.[4] The most commonly used stationary phases are:
-
C18 (L1): A versatile and widely used column that provides good retention and selectivity for a broad range of compounds, including Loratadine.[4]
-
C8 (L7): This stationary phase is less retentive than C18 and can be a good alternative if retention times on a C18 column are excessively long.[5]
-
Mixed-Mode Columns: Columns with both reversed-phase and cation-exchange characteristics can offer unique selectivity for separating basic compounds like Loratadine and its related substances.[6]
For initial method development, a C18 column is a robust starting point.
Q3: What is a suitable mobile phase composition for separating Loratadine and this compound?
A3: A typical mobile phase for this separation consists of an aqueous buffer and an organic modifier.[7]
-
Organic Modifiers: Acetonitrile is a common choice due to its low UV cutoff and viscosity. Methanol can also be used and may offer different selectivity.[4]
-
Aqueous Buffer: A phosphate or acetate buffer is often used to control the pH of the mobile phase.[4] Since Loratadine is a basic compound with a pKa of approximately 5.0, maintaining a consistent mobile phase pH is critical for reproducible retention times and good peak shape.[6] A pH in the range of 3.0 to 7.0 is commonly employed.[4]
A good starting point is a gradient elution with a mobile phase consisting of a phosphate buffer (pH adjusted to ~3.0) and acetonitrile.
Q4: What detection wavelength should be used?
A4: Loratadine has a UV absorbance maximum at approximately 247 nm.[8] Therefore, a detection wavelength of 244-254 nm is generally recommended for sensitive detection of both Loratadine and its related impurities.[5][9]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Poor Resolution Between Loratadine and this compound Peaks
Symptoms:
-
Overlapping peaks.
-
Resolution value (Rs) less than 1.5.
Causality and Troubleshooting Steps:
Poor resolution is typically due to insufficient selectivity or efficiency. The following workflow can help diagnose and resolve this issue:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Explanations:
-
Optimize % Organic (Isocratic) / Adjust Gradient Slope (Gradient): The ratio of organic solvent to aqueous buffer directly impacts retention and selectivity. For isocratic elution, systematically vary the percentage of organic modifier (e.g., in 2-5% increments). For gradient elution, a shallower gradient will increase the separation between peaks.
-
Change Mobile Phase pH: Since Loratadine is a basic compound, altering the pH of the mobile phase can change its degree of ionization and thus its interaction with the stationary phase.[10] Adjusting the pH (e.g., from 3.0 to 4.0) can significantly impact selectivity between Loratadine and this compound.
-
Try a Different Organic Modifier: Switching from acetonitrile to methanol can alter the selectivity of the separation due to different solvent-analyte interactions.
-
Use a Different Column: If mobile phase optimization is insufficient, the column chemistry may not be suitable. A C8 column will provide different retention characteristics, while a phenyl column can offer alternative selectivity through pi-pi interactions.
Problem 2: Peak Tailing for the Loratadine Peak
Symptoms:
-
Asymmetrical peak with a "tail" extending from the back of the peak.
-
Tailing factor > 1.2.
Causality and Troubleshooting Steps:
Peak tailing for basic compounds like Loratadine is often caused by secondary interactions with the silica support of the stationary phase or by column overload.
Possible Cause A: Secondary Silanol Interactions
-
Explanation: Residual acidic silanol groups on the silica surface can interact with the basic Loratadine molecule, causing peak tailing.
-
Solution:
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., around 3) ensures that the Loratadine is fully protonated, which can sometimes improve peak shape.[4]
-
Use a Deactivated Column: Modern, end-capped columns are designed to minimize silanol interactions. Ensure you are using a high-quality, deactivated column.
-
Possible Cause B: Column Overload
-
Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution:
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column.
-
Dilute the Sample: Lower the concentration of your sample solution.
-
Problem 3: Peak Fronting
Symptoms:
-
Asymmetrical peak with the front of the peak being less steep than the back.
-
Often described as a "shark fin" or "sailboat" shape.
Causality and Troubleshooting Steps:
Peak fronting is less common than tailing and is often indicative of specific issues.
Possible Cause A: Column Overload
-
Explanation: Severe column overload can also manifest as peak fronting.[11]
-
Solution:
-
Dilute the Sample: Perform a 1:10 dilution of your sample and re-inject. If the fronting is resolved, the issue was sample concentration.[11]
-
Reduce Injection Volume: Decrease the volume of sample injected.
-
Possible Cause B: Sample Solvent Stronger than Mobile Phase
-
Explanation: If the sample is dissolved in a solvent that is significantly stronger (less polar) than the mobile phase, it can cause the analyte to move through the column too quickly at the point of injection, leading to a distorted peak.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[12]
Problem 4: Retention Time Variability
Symptoms:
-
Inconsistent retention times for the same analyte across multiple injections.
Causality and Troubleshooting Steps:
Consistent retention times are crucial for reliable identification and quantification. Variability can stem from several sources.
Possible Cause A: Inadequate Column Equilibration
-
Explanation: The column must be fully equilibrated with the mobile phase before the first injection and between gradient runs.
-
Solution: Increase the column equilibration time. A good rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase.[4]
Possible Cause B: Mobile Phase Inconsistency
-
Explanation: Small variations in mobile phase preparation can lead to shifts in retention.
-
Solution: Prepare the mobile phase accurately and consistently. Premixing the aqueous and organic components can improve reproducibility.[4] Ensure the mobile phase is properly degassed to prevent bubble formation.
Possible Cause C: Temperature Fluctuations
-
Explanation: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature for the column.[4]
Experimental Protocols
Protocol 1: Initial Method Development for Separation of this compound from Loratadine
This protocol provides a starting point for developing a robust separation method.
Caption: Workflow for initial HPLC method development.
Step-by-Step Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions of Loratadine and this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Prepare a mixed working standard solution containing both analytes at a suitable concentration (e.g., 10 µg/mL each) by diluting the stock solutions with the mobile phase.
-
-
HPLC System and Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.05 M Monobasic Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid[7]
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-22 min: 95% B
-
22-23 min: 95% to 5% B
-
23-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis and Optimization:
-
Inject the mixed working standard and evaluate the chromatogram for resolution, peak shape, and retention times.
-
Based on the initial results, adjust the gradient slope to improve resolution. A shallower gradient will provide better separation.
-
If necessary, adjust the mobile phase pH or switch the organic modifier as described in the troubleshooting section.
-
Protocol 2: System Suitability Testing
Before any sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
Step-by-Step Procedure:
-
Prepare a System Suitability Solution: This is typically your mixed working standard of Loratadine and this compound.
-
Perform Replicate Injections: Make at least five replicate injections of the system suitability solution.
-
Evaluate Key Parameters: Calculate the following parameters from the replicate injections:
-
Resolution (Rs): The resolution between the this compound and Loratadine peaks should be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for the Loratadine peak should be ≤ 1.5.
-
Relative Standard Deviation (RSD) of Peak Area: The %RSD for the peak areas of both analytes should be ≤ 2.0%.
-
Relative Standard Deviation (RSD) of Retention Time: The %RSD for the retention times of both analytes should be ≤ 1.0%.
-
Data Summary Tables
Table 1: Recommended HPLC Columns
| USP Code | Stationary Phase | Dimensions (mm) | Particle Size (µm) | Key Characteristics |
| L1 | C18 | 4.6 x 150 or 4.6 x 250 | 5 | High hydrophobicity, excellent resolving power for many compounds. |
| L7 | C8 | 4.6 x 150 | 5 | Moderately hydrophobic, less retentive than C18.[5] |
| - | Mixed-Mode | 4.6 x 150 | 5 | Combines reversed-phase and ion-exchange mechanisms for unique selectivity.[6] |
Table 2: Example Mobile Phase Compositions
| Mobile Phase A | Mobile Phase B | pH | Mode | Reference |
| 0.05 M Monobasic Potassium Phosphate | Acetonitrile | 3.0 | Gradient | [7] |
| 10 mM Phosphoric Acid with Triethylamine | Methanol | 7.0 | Isocratic | [9] |
| 60 mM Ammonium Acetate | Acetonitrile | 5.0 | Isocratic | [6] |
References
-
A Comprehensive Guide to Forced Degradation Studies of Loratadine for Impurity Profiling. Benchchem.
-
Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. Waters.
-
HPLC Method for Analysis of Loratadine. SIELC Technologies.
-
HPLC Methods for analysis of Loratadine. HELIX Chromatography.
-
Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Loratadine in API and its Formulation. Neuroquantology.
-
UPLC Outpaces HPLC for Faster Analysis of Loratadine and Its Related Substances. Benchchem.
-
Forced Degradation Studies of Cetirizine, Loratidine and Naproxen by HPLC. ResearchGate.
-
LC determination of loratadine and related impurities. CEU Repositorio Institucional.
-
Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. PMC - PubMed Central.
-
This compound | C23H22ClN3O2 | CID 29976521. PubChem - NIH.
-
Results of forced degradation studies. ResearchGate.
-
HPLC methods in USP (2008) for determination of FXD and LOR. ResearchGate.
-
A new HPLC method for the separation and quantitative determination of loratadine. ResearchGate.
-
USP 35 Official Monographs / Loratadine 3711. USP.
-
hplc determination and validation of loratadine in. ISSN: 2277–4998.
-
Stability indicating methods for the determination of loratadine in the presence of its degradation product. ResearchGate.
-
This compound | CAS 860010-33-9. Veeprho.
-
A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. PMC - NIH.
-
Loratadine | C22H23ClN2O2 | CID 3957. PubChem - NIH.
-
An Improved Process For The Manufacturing Loratadine And Its Intermediate. Google Patents.
-
Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI.
-
Loratadine & Impurities Analysis: A Technical Support Guide for HPLC Method Development. Benchchem.
-
Loratadine | 79794-75-5. ChemicalBook.
-
Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Atlantis Press.
-
CN112341433A - A kind of preparation method of loratadine. Google Patents.
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
-
Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Chromperfect.
-
HPLC Troubleshooting Guide. Sigma-Aldrich.
-
Preparation method of loratadine. Eureka | Patsnap.
-
Showing Compound Loratadine (FDB023577). FooDB.
-
Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Semantic Scholar.
-
Peak Fronting . . . Some of the Time. LCGC International.
Sources
- 1. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. This compound | C23H22ClN3O2 | CID 29976521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. drugfuture.com [drugfuture.com]
- 6. helixchrom.com [helixchrom.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. neuroquantology.com [neuroquantology.com]
- 9. dspace.ceu.es [dspace.ceu.es]
- 10. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Addressing matrix effects in LC-MS analysis of 4-Cyano Loratadine
Welcome to the technical support resource for the LC-MS analysis of 4-Cyano Loratadine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis, with a specific focus on identifying and mitigating matrix effects. Here, you will find field-proven insights and troubleshooting protocols to ensure the accuracy, sensitivity, and reproducibility of your analytical methods.
Frequently Asked Questions (FAQs)
Here are some of the most common questions and concerns that arise during the LC-MS analysis of this compound in biological matrices.
Q1: What are matrix effects, and why are they a concern in the LC-MS analysis of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, which for bioanalysis includes proteins, lipids (especially phospholipids), salts, and other endogenous compounds.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or, less commonly, ion enhancement.[1][2][3][4] This phenomenon can significantly impact the accuracy, precision, and sensitivity of your quantitative results, making it a critical parameter to address during method development and validation.[3][5]
Q2: My this compound signal is lower than expected and inconsistent across different plasma lots. Could this be due to matrix effects?
A2: Yes, this is a classic symptom of matrix effects, specifically ion suppression. Different biological samples (e.g., plasma from different individuals) can have varying compositions of matrix components, leading to variable suppression of the analyte signal.[6] Phospholipids are a major contributor to this issue in plasma samples as they often co-extract with the analyte and can build up on the LC column and in the MS source.[7][8][9]
Q3: How can I quantitatively assess matrix effects for my this compound assay?
A3: The most common method is the post-extraction spike technique.[5] This involves comparing the peak area of this compound spiked into an extracted blank matrix (from which the analyte is absent) to the peak area of the analyte in a neat solution (e.g., mobile phase). The matrix effect can be calculated as follows:
-
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A value of 100% indicates no matrix effect.
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?
A4: A SIL-IS, such as this compound-d4, is the gold standard for compensating for matrix effects.[10] Because it is chemically almost identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[6] However, it's crucial to verify that the analyte and SIL-IS truly co-elute, as chromatographic shifts can sometimes occur.
Troubleshooting Guide: Overcoming Matrix Effects
This section provides in-depth troubleshooting strategies and detailed protocols to minimize matrix effects in your this compound analysis.
Issue 1: Significant Ion Suppression Observed
If you have quantified the matrix effect and found significant ion suppression, the primary goal is to remove the interfering components from your sample or to chromatographically separate them from your analyte.
Caption: Decision workflow for addressing ion suppression.
The most effective way to combat matrix effects is to remove interfering substances before the sample is injected into the LC-MS system.[1][11]
A. Protein Precipitation (PPT)
-
Principle: This is the simplest method, using a solvent like acetonitrile or methanol to denature and precipitate plasma proteins.[12]
-
Insight: While fast and inexpensive, PPT is often the "dirtiest" technique, leaving significant amounts of phospholipids and other matrix components in the supernatant.[7][13] It is a common starting point, but often insufficient for sensitive assays.
-
Protocol:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate for analysis.
-
B. Liquid-Liquid Extraction (LLE)
-
Principle: LLE separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent.[14][15][16] By adjusting the pH of the aqueous phase, the charge state of this compound can be manipulated to favor its partitioning into the organic layer, leaving polar interferences behind.[11]
-
Insight: LLE generally provides cleaner extracts than PPT.[13] The choice of organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate) is critical for achieving good recovery and minimizing co-extraction of interferences.[11]
-
Protocol:
-
To 100 µL of plasma, add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 600 µL of MTBE (containing internal standard).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
C. Solid-Phase Extraction (SPE)
-
Principle: SPE is a highly selective sample preparation technique that separates components of a mixture based on their physical and chemical properties.[17] It can effectively remove matrix components while concentrating the analyte of interest.[1][18]
-
Insight: Mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, often yields the cleanest extracts for bioanalytical samples.[13] This is a powerful technique for removing phospholipids and other stubborn interferences.
-
Protocol (Mixed-Mode Cation Exchange):
-
Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load: Dilute 100 µL of plasma with 200 µL of 2% formic acid and load it onto the cartridge.
-
Wash 1: Pass 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove lipids.
-
Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate & Reconstitute: Evaporate the eluate and reconstitute in mobile phase.
-
D. Phospholipid Removal Plates
-
Principle: These specialized plates contain sorbents (e.g., zirconia-coated silica) that selectively retain phospholipids while allowing the analyte to pass through.[11][19]
-
Insight: This is a very effective and high-throughput method for specifically targeting the most common source of matrix effects in plasma.[7][8][20] It can be used as a standalone technique or in conjunction with PPT.[12]
Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Typical Matrix Effect Reduction |
| Protein Precipitation (PPT) | Fast, simple, low cost | "Dirty" extracts, high matrix effects[13] | Low |
| Liquid-Liquid Extraction (LLE) | Cleaner than PPT, good recovery for non-polar analytes | Labor-intensive, requires solvent evaporation[12] | Moderate |
| Solid-Phase Extraction (SPE) | Highly selective, very clean extracts, can concentrate analyte[17][21][22] | Requires method development, more expensive[12] | High to Very High |
| Phospholipid Removal (PLR) | Fast, specific for phospholipids, high-throughput[12][20] | May not remove other matrix components | High (for phospholipid-based ME) |
-
Principle: By adjusting the LC method, you can achieve better separation between this compound and co-eluting matrix components.[1]
-
Insight: Even with good sample preparation, some matrix components may remain. Modifying the gradient elution profile (making it shallower) or changing the stationary phase chemistry can shift the retention time of the analyte away from regions of high ion suppression.[3] A post-column infusion experiment can be used to identify these suppression zones.[3]
Issue 2: Lack of a Stable Isotope-Labeled Internal Standard
If a SIL-IS for this compound is not available or is cost-prohibitive, other strategies must be employed.
-
Principle: Select a compound that is structurally similar to this compound and has similar chromatographic behavior and ionization efficiency. Loratadine or Desloratadine could be potential candidates.
-
Insight: This approach is less ideal than a SIL-IS because the analog may not perfectly mimic the behavior of the analyte in the presence of matrix effects.[6] Thorough validation across multiple matrix lots is crucial to ensure it provides reliable correction.[10]
-
Principle: This method involves adding known amounts of a this compound standard to the actual samples. A calibration curve is then generated for each individual sample, thereby accounting for the specific matrix effect in that sample.[3][23]
-
Insight: While highly accurate for correcting matrix effects, this method is labor-intensive and not practical for high-throughput analysis.[3] It is more commonly used as a diagnostic tool or for a small number of critical samples.
Validation and Quality Control
All methods developed to mitigate matrix effects must be rigorously validated according to regulatory guidelines from bodies like the FDA or ICH.[24][25][26][27]
Key Validation Parameters:
-
Specificity & Selectivity: Ensure no interference at the retention time of the analyte and IS from at least six different sources of blank matrix.[28]
-
Matrix Effect: Quantitatively assess across multiple matrix lots to ensure the chosen strategy is robust.
-
Accuracy & Precision: Determined at multiple concentration levels (L L O Q, L Q C, M Q C, H Q C) to confirm the method provides reliable results.[29]
-
Recovery: The extraction efficiency of the sample preparation method should be consistent and reproducible.
Caption: A simplified workflow for analytical method validation.
By systematically addressing potential sources of matrix effects through optimized sample preparation and chromatography, and by employing appropriate internal standards and rigorous validation, you can develop a robust and reliable LC-MS method for the quantification of this compound in complex biological matrices.
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2011, November 1). LCGC International. Retrieved from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Techniques. Retrieved from [Link]
-
Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. Retrieved from [Link]
-
Providing a Universal, One-step Alternative to Liquid-Liquid Extraction in Bioanalysis. (n.d.). Waters. Retrieved from [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. Retrieved from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters. Retrieved from [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). Journal of Analytical Chemistry & Techniques. Retrieved from [Link]
-
Hewavitharana, A. K., et al. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. Journal of Chromatography A, 1553, 101-107. Retrieved from [Link]
-
Hewavitharana, A. K. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 29(8), 676-683. Retrieved from [Link]
-
Lewis, J. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Retrieved from [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (2011, November 1). Spectroscopy Online. Retrieved from [Link]
-
Li, W., et al. (2019). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1114-1115, 136-144. Retrieved from [Link]
-
A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. (n.d.). Waters Corporation. Retrieved from [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. Retrieved from [Link]
-
Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC International, 90(3), 851-863. Retrieved from [Link]
-
LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (n.d.). Separation Science. Retrieved from [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]
-
Liu, Y., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1113-1116. Retrieved from [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2020). Journal of the American Society for Mass Spectrometry, 31(7), 1435-1443. Retrieved from [Link]
-
Apffel, A., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 294. Retrieved from [Link]
-
Peng, C. C., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 98, 188-194. Retrieved from [Link]
-
Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates. (2012, April 1). LCGC International. Retrieved from [Link]
-
Phospholipid Removal (PLR). (n.d.). Phenomenex. Retrieved from [Link]
-
Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023). Molecules, 28(20), 7088. Retrieved from [Link]
-
D'Avolio, A., et al. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis, 9(14), 1065-1067. Retrieved from [Link]
-
Apffel, A., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 294. Retrieved from [Link]
-
Liquid-Liquid Extraction - Use in Bioprocess Development. (n.d.). Celignis. Retrieved from [Link]
-
Apffel, A., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 294. Retrieved from [Link]
-
A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. (n.d.). Waters. Retrieved from [Link]
-
Sample Preparation – Liquid-Liquid Extraction. (n.d.). SCION Instruments. Retrieved from [Link]
-
French, D. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know [Video]. YouTube. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug–Drug Interaction. (2021). Drug Design, Development and Therapy, 15, 5165-5175. Retrieved from [Link]
-
LC-MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. (2008). Journal of Chromatographic Science, 46(6), 516-521. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. Retrieved from [Link]
-
Low level quantitation of Loratadine from plasma using LC/MS/MS ASMS 2014 TP498. (2014). Shimadzu. Retrieved from [Link]
-
LC–MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. (2008). Journal of Chromatographic Science, 46(6), 516-521. Retrieved from [Link]
-
FDA Announces Guidance on M10 Bioanalytical Method Validation. (2019, June 27). American College of Clinical Pharmacology. Retrieved from [Link]
-
Guidelines for the Validation of Chemical Methods for the Foods Program. (2019, October 17). U.S. Food and Drug Administration. Retrieved from [Link]
-
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2021). Indian Journal of Pharmaceutical Education and Research, 55(2), 523-530. Retrieved from [Link]
-
Determination of loratadine and its active metabolite in human plasma by high-performance liquid chromatography with mass spectrometry detection. (2006). Journal of Chromatography B, 831(1-2), 164-171. Retrieved from [Link]
-
What are some chemical properties of loratadine? What are some physical properties of loratadine? (2015, May 22). Wyzant Ask An Expert. Retrieved from [Link]
-
Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. (2000). Drug Metabolism and Disposition, 28(4), 376-381. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 10. tandfonline.com [tandfonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
- 14. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 15. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 16. Liquid-liquid extraction [scioninstruments.com]
- 17. mdpi.com [mdpi.com]
- 18. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. learning.sepscience.com [learning.sepscience.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. fda.gov [fda.gov]
- 26. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
- 27. ijper.org [ijper.org]
- 28. academic.oup.com [academic.oup.com]
- 29. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Cyano Loratadine Reference Standards
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 4-Cyano Loratadine as a reference standard. It addresses common stability issues, offering troubleshooting advice and best practices to ensure the integrity and accuracy of your analytical results.
Introduction to this compound
This compound is a key intermediate and impurity in the synthesis of Loratadine, a widely used second-generation antihistamine.[1][2] As a reference standard, its purity and stability are paramount for the accurate quantification and quality control of Loratadine in pharmaceutical formulations. However, like many complex organic molecules, this compound is susceptible to degradation under various environmental conditions, which can compromise the validity of analytical data. This guide will help you navigate these potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound reference standards?
The main stability concerns for this compound revolve around its susceptibility to hydrolysis, photodegradation, and thermal stress. The cyano (-C≡N) group and the ethyl carbamate moiety are the most reactive sites on the molecule. Exposure to inappropriate pH, light, or temperature can lead to the formation of degradation products, thus affecting the purity of the reference standard.
Q2: What are the known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively detailed in publicly available literature, based on its chemical structure and related compounds like Loratadine, the following pathways are plausible:
-
Hydrolysis: The cyano group can be susceptible to hydrolysis under acidic or basic conditions, potentially converting to a carboxylic acid or amide. Loratadine itself, an ester, is known to undergo alkaline hydrolysis to its corresponding carboxylic acid derivative.[3]
-
Photodegradation: The tricyclic aromatic ring system in Loratadine is susceptible to light degradation.[4] It is reasonable to assume that this compound shares this photosensitivity. Exposure to UV or even ambient light over extended periods can lead to the formation of photolytic impurities.
-
Thermal Degradation: While Loratadine is relatively stable at ambient temperatures, thermal decomposition occurs at elevated temperatures (in the range of 200–400°C in a nitrogen atmosphere).[5] The stability of this compound under accelerated temperature and humidity conditions should be carefully considered.[6]
Q3: What are the recommended storage and handling conditions for this compound?
To ensure the long-term stability of your this compound reference standard, adhere to the following storage conditions:
| Condition | Recommendation | Rationale |
| Temperature | 2 - 8 °C[7] | Minimizes thermal degradation and preserves the amorphous or crystalline form. |
| Light | Protect from light | The aromatic structure is photosensitive; light exposure can induce photodegradation. |
| Atmosphere | Store in a tightly closed container, preferably under an inert gas (e.g., Argon, Nitrogen).[7] | Protects from moisture and atmospheric oxygen, which can participate in degradation reactions. |
| Humidity | Store in a dry environment/desiccator.[7] | Prevents hydrolysis of the carbamate and potential degradation of the cyano group. |
Q4: How should I prepare solutions of this compound for analysis?
For consistent and reliable results, follow these guidelines when preparing solutions:
-
Solvent Selection: Use high-purity (e.g., HPLC or LC-MS grade) solvents. This compound is soluble in solvents like acetone, alcohol, and chloroform.[8] For reversed-phase HPLC, acetonitrile and methanol are common choices.
-
Fresh Preparation: Prepare solutions fresh for each analytical run whenever possible. If storage is necessary, store solutions at the recommended temperature (2-8°C) and protect them from light.
-
pH Considerations: Avoid highly acidic or basic diluents to prevent hydrolysis. If buffers are required, use them within a neutral pH range.
-
Inert Vials: Use amber glass or UV-protected vials to minimize light exposure.
Troubleshooting Guide
Issue 1: My chromatogram shows unexpected peaks when analyzing my this compound standard.
Possible Cause 1: Degradation of the solid reference material.
-
Troubleshooting Steps:
-
Review the storage conditions of your reference standard. Were they maintained as recommended (2-8°C, protected from light and moisture)?[7]
-
Check the certificate of analysis (CoA) for any known impurities and compare their expected retention times with the unknown peaks.
-
If degradation is suspected, a fresh vial of the reference standard should be used.
-
Possible Cause 2: In-solution instability.
-
Troubleshooting Steps:
-
Was the solution freshly prepared? If not, how was it stored and for how long?
-
Consider the composition of your diluent. Is it acidic or basic? This could be causing hydrolysis.
-
To confirm in-solution instability, analyze the solution at several time points after preparation (e.g., 0, 2, 4, 8, and 24 hours) while keeping it under the same conditions as your analytical samples.
-
Possible Cause 3: Contamination.
-
Troubleshooting Steps:
-
Analyze a blank injection of your diluent to rule out solvent contamination.
-
Ensure that all glassware and equipment are scrupulously clean.
-
Issue 2: The concentration of my this compound stock solution appears to decrease over time.
Possible Cause: Adsorption to container surfaces or photodegradation.
-
Troubleshooting Steps:
-
Container Material: If using plastic containers, consider switching to silanized glass vials to minimize adsorption.
-
Photodegradation: Ensure that stock solutions are stored in amber vials and protected from ambient and UV light. A simple experiment is to prepare two solutions, one in a clear vial and one in an amber vial, and compare their concentrations after a period of light exposure. Studies on Loratadine have shown its susceptibility to photodegradation.
-
Evaporation: Ensure that the vial caps are tightly sealed to prevent solvent evaporation, especially if volatile solvents are used.
-
Experimental Protocols & Visualizations
Protocol 1: Preparation of a this compound Stock Solution (1 mg/mL)
-
Allow the this compound reference standard container to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 10 mg of the reference standard into a 10 mL amber volumetric flask.
-
Add approximately 7 mL of HPLC-grade acetonitrile (or another suitable solvent).
-
Sonicate for 5-10 minutes or until the material is fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the same solvent and mix thoroughly.
-
If not for immediate use, store the solution at 2-8°C, protected from light.
Forced Degradation Workflow
The following diagram outlines a typical workflow for a forced degradation study to identify potential degradation products of this compound. This is crucial for developing stability-indicating analytical methods.[9]
Caption: Workflow for forced degradation studies.
Potential Degradation Pathway: Hydrolysis
The cyano group is a potential site for hydrolysis under either acidic or basic conditions. This can lead to the formation of an amide intermediate, followed by further hydrolysis to a carboxylic acid.
Sources
- 1. This compound | CAS 860010-33-9 | LGC Standards [lgcstandards.com]
- 2. veeprho.com [veeprho.com]
- 3. Stability indicating methods for the determination of loratadine in the presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Method Refinement for Trace Level Detection of 4-Cyano Loratadine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 4-Cyano Loratadine. This guide is designed for researchers, analytical scientists, and drug development professionals who are tackling the challenge of detecting this compound at trace levels. As a niche analyte, often an impurity or a reference standard, its quantification requires a robust and highly sensitive method.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
This section addresses foundational questions to establish a solid analytical approach.
Q1: What is this compound, and why is its trace-level detection critical?
This compound is a cyano-substituted derivative of Loratadine, a widely used second-generation antihistamine.[2] In pharmaceutical manufacturing, compounds like this compound can arise as process-related impurities or degradation products.[3][4] Regulatory guidelines require the identification and quantification of impurities, even at trace levels (e.g., below 0.1%), to ensure the safety and efficacy of the final drug product. Therefore, having a validated, highly sensitive analytical method is a critical component of quality control and regulatory compliance.
Q2: What is the most suitable analytical technique for detecting this compound at trace levels?
For trace-level quantification in complex matrices such as plasma or in bulk drug substances, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[5][6] Its superior sensitivity and selectivity allow for the detection of analytes at picogram or low nanogram-per-milliliter levels.[6][7] The use of Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry provides two levels of mass filtering, which significantly reduces background noise and enhances specificity, a crucial advantage over less sensitive methods like HPLC-UV.[8][9]
Q3: How do I select an appropriate HPLC/UPLC column for the analysis?
The choice of a column is critical for achieving good peak shape and resolution. This compound, like its parent compound Loratadine, is a hydrophobic, basic molecule.
-
Recommended Stationary Phase: A C18 or C8 reversed-phase column is the most common and effective choice.[10][11][12] These columns provide the necessary hydrophobic retention for the analyte. For improved peak shape with basic compounds, consider columns with end-capping or those designed for high-pH stability if using a basic mobile phase.
-
Particle Size and Dimensions: For high-throughput analysis and better efficiency, a sub-2 µm particle size (UPLC) column is preferable. A common dimension is 50 mm x 2.1 mm, which offers a good balance between speed and resolution while minimizing solvent consumption.[10]
Q4: What are the key considerations for mobile phase selection and optimization?
Mobile phase composition directly impacts retention, peak shape, and ionization efficiency in the mass spectrometer.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides sharper peaks and lower backpressure.[10][13]
-
Aqueous Phase & pH: An acidic mobile phase is typically used for basic analytes like this compound to promote protonation and good peak shape.
-
Start with a mobile phase of 0.1% formic acid in water (Phase A) and 0.1% formic acid in acetonitrile (Phase B). Formic acid is a volatile modifier compatible with mass spectrometry that aids in the electrospray ionization (ESI) process.[14]
-
Ammonium formate or ammonium acetate buffers (e.g., 5-10 mM) can also be used to control pH and improve reproducibility.[6][10][14]
-
-
Elution Mode: A gradient elution (e.g., starting at 20% B and ramping up to 85-95% B) is often necessary to effectively separate the analyte from matrix components and ensure a sharp, symmetrical peak.[10]
Q5: How do I determine the optimal MS/MS parameters for this compound?
Optimizing MS/MS parameters is essential for achieving the required sensitivity. This involves direct infusion of a standard solution of this compound into the mass spectrometer.
-
Determine the Precursor Ion: this compound has a molecular formula of C₂₃H₂₂ClN₃O₂.[2] In positive electrospray ionization (ESI+) mode, the analyte will be protonated. The monoisotopic mass is approximately 407.14 Da. Therefore, the precursor ion to monitor in Q1 will be the [M+H]⁺ adduct at m/z 408.1.
-
Identify Product Ions: Fragment the precursor ion in the collision cell (Q2) to find stable, high-intensity product ions. The fragmentation of Loratadine (m/z 383.2) commonly yields a major product ion at m/z 337.1.[7] This corresponds to the loss of the ethyl carboxylate group. A similar fragmentation is expected for this compound.
-
Optimize Collision Energy (CE) and Voltages: For each potential MRM transition, optimize the CE to maximize the intensity of the product ion. Also, optimize other source-dependent parameters like declustering potential (DP) and cell exit potential (CXP).
A proposed primary MRM transition for quantification would be 408.1 → [Most Intense Product Ion] , with a secondary transition used for confirmation.
Troubleshooting Guide
This section provides solutions to common problems encountered during method development and execution.
Q: I am experiencing poor sensitivity and cannot reach my target Lower Limit of Quantification (LLOQ). What should I do?
Causality: Low sensitivity can stem from inefficient sample preparation, suboptimal LC or MS parameters, or analyte degradation.
Troubleshooting Steps:
-
Optimize MS/MS Parameters: Ensure the MRM transition and collision energy are fully optimized as described in FAQ Q5. Even a small deviation can lead to a significant loss in signal.
-
Improve Sample Extraction and Concentration:
-
Evaluate your extraction recovery. A low recovery directly translates to poor sensitivity.
-
Switch from protein precipitation to a more specific technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), which can remove more interferences and allow for a concentration step.[10][14]
-
During the final evaporation step, ensure the sample is not dried for too long or at too high a temperature, as this can cause analyte loss.[10]
-
-
Check Mobile Phase Compatibility: Ensure the final reconstitution solvent is not stronger than the initial mobile phase conditions. Injecting in a solvent with high organic content can cause peak distortion and reduced retention, leading to lower apparent sensitivity.
-
Clean the Mass Spectrometer Source: A contaminated ion source can severely suppress the analyte signal. Follow the manufacturer's instructions for cleaning the ESI probe, capillary, and cone.
Q: My chromatogram shows high background noise and many interfering peaks. How can I clean it up?
Causality: This is typically caused by matrix effects or contamination from the sample, solvent, or system.
Troubleshooting Steps:
-
Refine Sample Preparation:
-
Protein Precipitation (PPT): While fast, PPT is the "dirtiest" method. If using PPT, optimize the acetonitrile-to-plasma ratio and consider a low-temperature crash (-20°C) to improve protein removal.[7]
-
Liquid-Liquid Extraction (LLE): Use a more selective extraction solvent. Experiment with different solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH values to selectively extract the analyte while leaving interferences behind.[6][10]
-
Solid-Phase Extraction (SPE): This offers the highest degree of cleanup. Use a cation-exchange (SCX) sorbent, as this compound is basic. An acidic load condition will retain the analyte, followed by washing to remove neutral and acidic interferences, and finally eluting with a basified organic solvent.[14]
-
-
Improve Chromatographic Selectivity:
-
Use a Diverter Valve: Program the diverter valve to send the flow to waste during the initial and final portions of the run when highly polar or non-polar interferences might elute, only directing the flow to the MS source around the retention time of your analyte.
Q: My analyte peak is tailing, fronting, or splitting. What is the cause?
Causality: Poor peak shape is often related to column issues, secondary interactions, or injection problems.
Troubleshooting Steps:
-
For Peak Tailing:
-
Secondary Interactions: Basic compounds can interact with residual acidic silanols on the silica support. Ensure your mobile phase has sufficient ionic strength and is at a low pH (e.g., pH 2.5-3.5) to keep the analyte protonated and minimize these interactions.[16]
-
Column Contamination: Flush the column with a series of strong solvents or, if the problem persists, replace the column and guard column.
-
-
For Peak Fronting:
-
Column Overload: This is common at high concentrations. Dilute your sample to be within the linear range of the method.
-
Temperature Mismatch: Ensure the column and autosampler temperatures are stable and consistent. A large temperature difference between the injected sample and the column can cause fronting.
-
-
For Peak Splitting:
-
Clogged Frit/Guard Column: A blockage can distort the flow path. Replace the guard column first. If that doesn't resolve the issue, try back-flushing the analytical column (if permitted by the manufacturer).
-
Injection Solvent Mismatch: The injection solvent should be weaker than the mobile phase to ensure proper peak focusing at the head of the column. Reconstitute your sample in a solution with a lower organic percentage than your starting gradient conditions.
-
Q: I am experiencing inconsistent or low recovery during sample preparation. Why?
Causality: This is almost always related to the extraction procedure, pH, or non-specific binding.
Troubleshooting Steps:
-
Verify pH During Extraction:
-
LLE: For extracting a basic compound like this compound, the sample pH should be adjusted to be at least 2 units above its pKa to keep it in its neutral, more organic-soluble form. A borax-sodium carbonate buffer at pH 11 has been used effectively for Loratadine.[6][10]
-
SPE (Cation Exchange): The sample should be acidified (e.g., with formic or phosphoric acid) before loading to ensure the analyte is positively charged and binds to the sorbent.[14]
-
-
Prevent Non-Specific Binding: Hydrophobic analytes can adsorb to glass or certain plastics. Use polypropylene tubes and vials throughout the sample preparation process to minimize this effect.[17]
-
Optimize LLE Solvent and Mixing: Ensure the chosen organic solvent is immiscible with the aqueous sample and that vortexing/mixing time is sufficient for complete extraction. Centrifugation speed and time should also be adequate to ensure a clean phase separation.[10]
-
Optimize SPE Elution: For cation exchange SPE, elution must be done with a solvent that neutralizes the analyte. A common choice is 5% ammonium hydroxide in methanol or acetonitrile.[14] Ensure you use a sufficient volume to fully elute the analyte from the sorbent.
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is adapted from established methods for the parent compound, Loratadine, and is suitable for trace-level analysis.[6][10]
-
Sample Aliquoting: Pipette 200 µL of plasma sample, calibration standard, or QC into a 2 mL polypropylene microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the internal standard working solution (e.g., Loratadine-d4 or a related compound) and vortex for 10 seconds.
-
Basification: Add 200 µL of a borax-sodium carbonate buffer (pH 11) to each tube and vortex for 10 seconds. This deprotonates the analyte for extraction.
-
Extraction: Add 1.5 mL of the extraction solvent (e.g., a mixture of ethyl acetate:dichloromethane:n-hexane 3:1:1 v/v/v).
-
Mixing: Cap the tubes and vortex vigorously for 3 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer (approximately 1.2 mL) to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37-40°C.
-
Reconstitution: Reconstitute the dry residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 1 minute to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 15,000 rpm for 5 minutes to pellet any particulates.
-
Injection: Transfer the supernatant to an autosampler vial and inject 2-5 µL into the LC-MS/MS system.
Protocol 2: Recommended Starting LC-MS/MS Parameters
This table provides a robust starting point for method development. Optimization is required for your specific instrumentation.
| Parameter | Recommended Condition |
| LC System | UPLC/HPLC System |
| Column | Reversed-Phase C18 or C8, 50 mm x 2.1 mm, < 2.6 µm particle size |
| Column Temperature | 40 °C[10] |
| Autosampler Temperature | 4 - 10 °C[10] |
| Mobile Phase A | 0.1% Formic Acid (or 5 mM Ammonium Formate) in Water[6][10][14] |
| Mobile Phase B | Acetonitrile[6][10] |
| Flow Rate | 0.4 mL/min[10] |
| Injection Volume | 2 - 5 µL[10] |
| Gradient Elution | 0-0.5 min (20% B), 0.5-3.0 min (20%→85% B), 3.0-3.5 min (85% B), 3.5-3.6 min (85%→20% B), 3.6-5.0 min (20% B)[10] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Proposed) | Quantifier: 408.1 → [Optimized Product Ion 1] Qualifier: 408.1 → [Optimized Product Ion 2] |
| Source Temperature | 500 - 550 °C |
| Gas Settings | Optimize Curtain Gas, Nebulizer Gas (GS1), and Heater Gas (GS2) according to manufacturer recommendations. |
Visualizations & Workflows
Overall Analytical Workflow
The following diagram outlines the complete process from sample receipt to final data analysis for the quantification of this compound.
Caption: End-to-end workflow for this compound analysis.
Troubleshooting Decision Tree for Low Sensitivity
This diagram provides a logical path for diagnosing and resolving issues related to poor analytical sensitivity.
Caption: Decision tree for troubleshooting low sensitivity issues.
References
- Google Patents. (n.d.). US7758877B2 - Stable loratadine spill resistant formulation.
-
Kyd, G. (2016, December 23). Stability of the anti-histamine drug loratadine. RSC Blogs. Retrieved from [Link]
-
Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2009). LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma. Journal of chromatographic science, 47(9), 744–751. Retrieved from [Link]
-
Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2009). LC–MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. Journal of Chromatographic Science, 47(9), 744-751. Retrieved from [Link]
-
El-Sherif, Z. A., Mohamed, A. O., El-Bardicy, M. G., & El-Tarras, M. F. (2000). Stability indicating methods for the determination of loratadine in the presence of its degradation product. Farmaco (Societa chimica italiana : 1989), 55(8), 526–532. Retrieved from [Link]
-
Al-Rimawi, F., Kharoaf, M., & Al-Zoubi, M. (2013). Robust analysis of the hydrophobic basic analytes loratadine and desloratadine in pharmaceutical preparations and biological fluids by sweeping-cyclodextrin-modified micellar electrokinetic chromatography. Journal of pharmaceutical and biomedical analysis, 85, 281–285. Retrieved from [Link]
-
Sun, L., Niu, W., Wu, M., Liu, D., Liu, W., Wang, G., & Liu, Y. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug-Drug Interaction. Drug design, development and therapy, 15, 5109–5122. Retrieved from [Link]
-
Logoyda, L. S. (2018). The identification and the quantitative determination of loratadine by the HPLC method. Journal of Organic and Pharmaceutical Chemistry, 16(4(64)), 40-46. Retrieved from [Link]
-
Liu, Y., Zhang, L., Liu, G., & Li, W. (2013). Determination of loratadine in human plasma by LC-MS/MS and its application in bioequivalence study. Xi'an Jiaotong Daxue Xuebao (Yixue Ban)/Journal of Xi'an Jiaotong University (Medical Sciences), 34(3), 393-397. Retrieved from [Link]
-
Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2009). LC-MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. ResearchGate. Retrieved from [Link]
-
Sun, L., Niu, W., Wu, M., Liu, D., Liu, W., Wang, G., & Liu, Y. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug-Drug Interaction. Taylor & Francis Online. Retrieved from [Link]
-
Motyka, M., & Roach, J. (2014). Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. Agilent Technologies. Retrieved from [Link]
-
Ramanathan, R., Su, A., Alvarez, N., Yau, A., & Vouros, P. (2000). LC/ESI mass spectra of loratadine (bottom panel) and desloratadine (top panel) standards obtained using the ion trap mass spectrometer. ResearchGate. Retrieved from [Link]
-
Cerezo, A., Agüera, A., Lozano, A., & Fernández-Alba, A. R. (2002). LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis, 28(1), 15-22. Retrieved from [Link]
-
Reddy, G. S., Reddy, S. P., & Kumar, K. A. (2013). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Scientia pharmaceutica, 81(1), 127–138. Retrieved from [Link]
-
Li, W., Luo, L., Glick, A., & Tse, F. L. (2015). LC-MS/MS bioanalysis of loratadine (Claritin) in dried blood spot (DBS) samples collected by subjects in a clinical research study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 983-984, 151–160. Retrieved from [Link]
-
Sun, L., Niu, W., Wu, M., Liu, D., Liu, W., Wang, G., & Liu, Y. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug-Drug Interaction. PubMed. Retrieved from [Link]
-
El-Didamony, A. M., & Hafeez, B. N. (2015). Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. Chemistry Central journal, 9, 7. Retrieved from [Link]
-
USP. (2022, May 27). Loratadine Capsules. Retrieved from [Link]
-
Damale, S., Bhandarkar, D., Raju, S., Kochhar, R., Rane, S., Datar, A., Rasam, P., & Kelkar, J. (2014). Low level quantitation of Loratadine from plasma using LC/MS/MS. Shimadzu. Retrieved from [Link]
-
USP. (2011, November 25). USP 35 Official Monographs / Loratadine 3711. Retrieved from [Link]
-
Wankhede, S. B., Lad, K. A., & Chitlange, S. S. (2025). A concise review- An analytical method development and validation of loratadine. African Journal of Medicine and Pharma Research, 3(1), 46-59. Retrieved from [Link]
-
Burda, V. N., Kiseleva, M. G., & Varlamova, R. M. (2023). Colorimetric Chemosensor for Determination of Loratadine Based on Bromocresol Purple-Cationic Polyacrylamide Copolymer System. Chemosensors, 11(4), 231. Retrieved from [Link]
-
Vlase, L., Fărcaș, A., Pop, C., & Bâldea, I. (2014). Simultaneous Determination of Loratadine, Desloratadine and Cetirizine by Capillary Zone Electrophoresis. Farmacia, 62(3), 570-579. Retrieved from [Link]
Sources
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. This compound | CAS 860010-33-9 | LGC Standards [lgcstandards.com]
- 3. dspace.ceu.es [dspace.ceu.es]
- 4. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. shimadzu.co.kr [shimadzu.co.kr]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 12. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug-Drug Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uspnf.com [uspnf.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous Determination of Loratadine, Desloratadine and Cetirizine by Capillary Zone Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Co-elution of 4-Cyano Loratadine with Other Impurities
Welcome to our dedicated technical support center for resolving the challenging co-elution of 4-Cyano Loratadine with other impurities in High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting strategies and practical, field-proven insights to ensure the accuracy and reliability of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation important?
This compound is a known impurity of Loratadine, a widely used second-generation antihistamine.[1] Accurate quantification of this and other impurities is a critical regulatory requirement to ensure the safety, efficacy, and quality of the final drug product.[2] Co-elution, where two or more compounds elute from the chromatography column at the same time, can lead to inaccurate quantification and may mask the presence of other significant impurities.[3][4]
Q2: What are the typical impurities that co-elute with this compound?
Co-elution can occur with various process-related impurities or degradation products.[5] These can include other positional isomers, degradation products from forced degradation studies (e.g., hydrolytic or oxidative degradation products), or structurally similar compounds.[6][7] The specific co-eluting impurity will depend on the synthetic route and storage conditions of the Loratadine drug substance.[8]
Q3: My initial screening shows a peak shoulder or an asymmetrical peak for this compound. What does this indicate?
A shoulder on a peak or an asymmetrical peak shape is a strong indicator of co-elution.[4] It suggests that another compound is eluting very close to your analyte of interest. To confirm this, using a diode array detector (DAD) or a mass spectrometer (MS) can be invaluable for peak purity analysis.[4]
Q4: Can simply changing the mobile phase composition resolve the co-elution?
While adjusting the mobile phase is a powerful tool, it may not be a universal solution. The effectiveness of this approach depends on the physicochemical properties of the co-eluting compounds. A systematic approach that explores various chromatographic parameters is often necessary for robust separation.
Troubleshooting and Optimization Guide
Resolving co-elution requires a logical and systematic approach. This guide is structured to walk you through the key experimental parameters that can be modulated to achieve the desired separation.
Mobile Phase Optimization: The First Line of Attack
The mobile phase is often the most influential factor in achieving selectivity in reversed-phase HPLC.
1.1. The Power of pH Adjustment
Expertise & Experience: The ionization state of analytes plays a crucial role in their retention on a reversed-phase column. Loratadine is a weakly basic compound with a pKa of approximately 5.0.[9][10] By manipulating the mobile phase pH, you can alter the charge of this compound and potentially the co-eluting impurity, thereby changing their hydrophobicity and retention times.
Troubleshooting Steps:
-
Determine the pKa of Potential Impurities: If the identity of the co-eluting impurity is known or suspected, determine its pKa.
-
Systematic pH Screening: Perform a pH screening study using a suitable buffer (e.g., phosphate or acetate) in the aqueous portion of your mobile phase. A typical screening range would be from pH 3.0 to 7.0.[9][11]
-
Analyze the Chromatograms: Observe the change in retention time and peak shape of the this compound peak and any surrounding peaks as the pH is varied. The goal is to find a pH where the selectivity between the two compounds is maximized.
| pH of Mobile Phase | Observation | Rationale |
| Low pH (e.g., 3.0) | Increased retention of basic compounds. | At a pH below their pKa, basic compounds are protonated (ionized) and become more polar, leading to earlier elution in reversed-phase chromatography. |
| Mid-range pH (e.g., 5.0) | Retention times may shift significantly. | Around the pKa, small changes in pH can cause large changes in ionization and, consequently, retention. |
| Near Neutral pH (e.g., 7.0) | Decreased retention of basic compounds. | At a pH above their pKa, basic compounds are in their neutral, more hydrophobic form, leading to stronger retention. |
Authoritative Grounding: The United States Pharmacopeia (USP) monograph for Loratadine often specifies a buffered mobile phase, highlighting the importance of pH control in the analysis of its related compounds.[8][12]
1.2. Organic Modifier and Gradient Elution
Expertise & Experience: The choice of organic modifier (typically acetonitrile or methanol) and the gradient profile can significantly impact selectivity. Acetonitrile and methanol have different solvent strengths and can interact differently with the analytes and the stationary phase, leading to changes in elution order.
Experimental Protocol: Gradient Optimization
-
Initial Gradient: Start with a broad gradient (e.g., 5% to 95% organic modifier over 20-30 minutes) to elute all compounds.
-
Identify the Elution Zone: Determine the approximate percentage of organic modifier at which the this compound and the co-eluting impurity elute.
-
Shallow Gradient: Design a new, shallower gradient around the identified elution zone. For example, if the peaks of interest elute between 40% and 50% acetonitrile, you could run a gradient from 35% to 55% over a longer period. This increases the separation window for those specific compounds.
-
Isocratic Hold: In some cases, an isocratic hold at a specific mobile phase composition may provide the best resolution.
Data Presentation: Comparison of Organic Modifiers
| Parameter | Acetonitrile | Methanol |
| Selectivity | Often provides different selectivity compared to methanol. | Can offer unique selectivity for certain compounds. |
| Viscosity | Lower viscosity, leading to lower backpressure. | Higher viscosity, which can be a limiting factor. |
| UV Cutoff | Lower UV cutoff, beneficial for low-wavelength detection. | Higher UV cutoff. |
Stationary Phase Chemistry: Finding the Right Interaction
If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.
Expertise & Experience: Not all C18 columns are the same. Differences in end-capping, silica purity, and bonding density can lead to different selectivities. Exploring alternative stationary phases can provide a completely different separation mechanism.
Troubleshooting Workflow: Column Selection
Caption: Troubleshooting workflow for column selection.
Authoritative Grounding: For highly polar compounds, which some impurities might be, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can offer superior retention and separation compared to traditional reversed-phase methods.[13][14]
Temperature and Flow Rate: Fine-Tuning the Separation
Expertise & Experience: While often considered secondary parameters, temperature and flow rate can be used to fine-tune a separation.
-
Temperature: Increasing the column temperature decreases the mobile phase viscosity, which can improve peak efficiency (narrower peaks). It can also subtly alter the selectivity of the separation.
-
Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer analysis times.
Experimental Protocol: Temperature Screening
-
Set Initial Conditions: Use the best mobile phase and column identified so far.
-
Screen Temperatures: Run the analysis at a range of temperatures (e.g., 25°C, 30°C, 35°C, 40°C).
-
Evaluate Resolution: Monitor the resolution between this compound and the co-eluting impurity at each temperature.
Conclusion
Resolving the co-elution of this compound requires a methodical and informed approach. By systematically optimizing the mobile phase pH and organic modifier, exploring different stationary phase chemistries, and fine-tuning parameters like temperature and flow rate, you can develop a robust and reliable analytical method. This guide provides a framework for your troubleshooting efforts, grounded in scientific principles and practical experience.
References
-
Grigoriu, I. C., et al. (2015). Validation and Application of a RP - HPLC Method with UV Detection for Loratadine Determination. Farmacia, 63(4), 580-585. Retrieved from [Link]
-
Reddy, B. S., et al. (2012). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Journal of Chromatographic Science, 50(7), 591-597. Retrieved from [Link]
-
Radhakrishna, T., et al. (2002). Determination of loratadine and its related impurities by high performance liquid chromatography. Indian Drugs, 39(8), 437-441. Retrieved from [Link]
-
Patel, S., et al. (2022). Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Loratadine in API and its Formulation. Neuroquantology, 20(8), 4786-4801. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Methods for analysis of Loratadine. Retrieved from [Link]
-
Axion Labs. (2023, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
Cerrada, V., et al. (2005). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Arkivoc, 2005(9), 11-18. Retrieved from [Link]
-
Walash, M. I., et al. (2014). Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. Journal of the Chilean Chemical Society, 59(1), 2291-2297. Retrieved from [Link]
-
LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
Waters Corporation. (2023, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
Ali, A. M., et al. (2022). Determination of Loratadine Using High-Performance Liquid Chromatography (HPLC). AIP Conference Proceedings, 2394(1), 020033. Retrieved from [Link]
-
PubMed. (2003). Impurity profile study of loratadine. Retrieved from [Link]
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Loratadine EP Impurities & USP Related Compounds. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Loratadine. PubChem Compound Database. Retrieved from [Link]
-
U.S. Pharmacopeia. (2022). Loratadine Capsules. USP-NF. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). USP Monographs: Loratadine. Retrieved from [Link]
- U.S. Pharmacopeia. (2011).
-
U.S. Pharmacopeia. (2011). Loratadine Oral Solution. USP-NF. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. youtube.com [youtube.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. Impurity profile study of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. uspbpep.com [uspbpep.com]
- 9. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. helixchrom.com [helixchrom.com]
- 11. researchgate.net [researchgate.net]
- 12. drugfuture.com [drugfuture.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Polar Compounds | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Analysis of Loratadine, its Active Metabolite Desloratadine, and the Synthetic Impurity 4-Cyano Loratadine
This guide provides an in-depth comparative analysis of the second-generation antihistamine Loratadine and its principal active metabolite, Desloratadine. We will explore their distinct pharmacological profiles, the critical prodrug-metabolite relationship that defines their clinical use, and the analytical methodologies required for their characterization. Furthermore, we will contextualize 4-Cyano Loratadine, a compound relevant not as a therapeutic agent but as a process-related impurity in the synthesis of Loratadine, highlighting the importance of impurity profiling in drug development.
Introduction: A Tale of a Prodrug and its Metabolite
Loratadine is a widely used second-generation antihistamine, valued for its efficacy in treating allergic conditions without the significant sedative effects of its predecessors[1]. A key aspect of its pharmacology is that Loratadine functions as a prodrug. After oral administration, it is extensively metabolized to its major active metabolite, Desloratadine (descarboethoxyloratadine)[2][3][4]. Desloratadine is not only the primary mediator of Loratadine's therapeutic effects but is also marketed as a standalone antihistamine drug[2][5].
In contrast, this compound is not an active pharmaceutical ingredient. It is recognized as a chemical intermediate or impurity that can arise during the synthesis of Loratadine[6][7]. Some synthetic routes for Loratadine utilize cyanopyridine derivatives as starting materials, creating the potential for cyano-substituted impurities in the final drug substance[1][8]. Understanding the distinctions between these three molecules is therefore crucial for researchers in pharmacology, medicinal chemistry, and pharmaceutical quality control.
Molecular Structure and Physicochemical Properties
The structural difference between Loratadine and Desloratadine is the presence of an ethyl carboxylate group on the piperidine ring of Loratadine, which is absent in Desloratadine. This compound, as its name implies, features a cyano (-C≡N) group on the pyridine ring system.
| Property | Loratadine | Desloratadine | This compound |
| IUPAC Name | ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[3][9]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate | 8-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[3][9]cyclohepta[1,2-b]pyridine | ethyl 4-(8-chloro-4-cyano-5,6-dihydro-11H-benzo[3][9]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate[6] |
| Molecular Formula | C₂₂H₂₃ClN₂O₂ | C₁₉H₁₉ClN₂ | C₂₃H₂₂ClN₃O₂ |
| Molar Mass | 382.88 g/mol | 310.83 g/mol [2] | 407.9 g/mol [6] |
| pKa | 5.0[10] | ~4.4 (estimated) | Not available |
| Primary Role | Prodrug, Antihistamine | Active Metabolite, Antihistamine | Synthetic Impurity/Intermediate |
Mechanism of Action and Comparative Pharmacology
Both Loratadine and Desloratadine exert their therapeutic effects by acting as selective inverse agonists at peripheral histamine H1 receptors[2][5][9]. By binding to these receptors, they prevent histamine from initiating the cascade of events that lead to allergic symptoms like sneezing, itching, and rhinorrhea[5].
However, a critical distinction lies in their potency. Desloratadine is the pharmacologically active entity and demonstrates a significantly higher binding affinity for the H1 receptor than its parent compound, Loratadine[3][11]. In vitro and in vivo studies suggest Desloratadine is substantially more potent than Loratadine[12].
Beyond H1-receptor antagonism, Desloratadine has demonstrated additional anti-allergic and anti-inflammatory properties. It can inhibit the release of pro-inflammatory mediators from human mast cells and basophils and down-regulate the expression of cell adhesion molecules[3][4]. These effects appear to be independent of its H1-antagonist activity and contribute to its overall clinical efficacy, particularly in relieving nasal congestion[4][12].
Pharmacokinetics: The Prodrug-to-Metabolite Conversion
The clinical pharmacology of Loratadine is intrinsically linked to its conversion into Desloratadine.
Metabolic Pathway
Upon oral administration, Loratadine is rapidly absorbed and undergoes extensive first-pass metabolism in the liver. The primary metabolic step is the removal of the ethyl carboxylate group (decarboxylation) to form Desloratadine. This conversion is catalyzed predominantly by cytochrome P450 enzymes, including CYP3A4 and CYP2D6[13]. Desloratadine is then further metabolized, primarily to 3-hydroxydesloratadine via a pathway involving UGT2B10 and CYP2C8[2][14].
Sources
- 1. drpress.org [drpress.org]
- 2. Desloratadine - Wikipedia [en.wikipedia.org]
- 3. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desloratadine vs Loratadine: the links and differences between the two_Chemicalbook [chemicalbook.com]
- 5. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C23H22ClN3O2 | CID 29976521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. CN112341433A - A kind of preparation method of loratadine - Google Patents [patents.google.com]
- 9. What is the mechanism of Desloratadine Citrate Disodium? [synapse.patsnap.com]
- 10. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison for the Quantification of 4-Cyano Loratadine
Abstract
The accurate quantification of process-related impurities and metabolites is a cornerstone of pharmaceutical development and quality control. 4-Cyano Loratadine, a known impurity of the widely used antihistamine Loratadine, requires precise and reliable analytical methods for its detection and quantification to ensure product safety and efficacy.[1][2] This guide presents a framework for conducting a robust inter-laboratory comparison study for the quantification of this compound. We will explore the selection of appropriate analytical technologies, detail a comprehensive study design rooted in established regulatory principles, provide an exemplary analytical protocol, and discuss the statistical interpretation of comparative data. This document is intended for researchers, analytical scientists, and quality assurance professionals involved in pharmaceutical analysis and drug development.
Introduction: The Imperative for Method Reproducibility
Loratadine is a potent second-generation H1 histamine antagonist. During its synthesis, impurities such as this compound can be formed.[1] Regulatory bodies mandate strict controls on such impurities. Therefore, a validated, robust, and reproducible analytical method for their quantification is not merely a scientific exercise but a critical component of regulatory compliance and patient safety.
An analytical method's true validation is confirmed when it proves to be reproducible across different laboratories, analysts, and equipment.[3][4] An inter-laboratory comparison study is the gold standard for assessing this reproducibility.[5][6] Such studies are designed to identify and quantify the variability of a method when performed under different conditions, thereby establishing a high degree of confidence in the method's transferability and reliability for routine use in quality control (QC) environments.[5][7] This guide is structured to walk you through the scientific and logistical considerations of designing and executing such a study for this compound.
Foundational Analytics: Selecting the Right Tool for the Job
The choice of analytical technique is the first critical decision point. The primary requirements for an impurity quantification method are high sensitivity, specificity, and accuracy.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a workhorse technique in many pharmaceutical labs. For Loratadine and its primary metabolite, desloratadine, HPLC-UV methods have been successfully developed.[8][9][10][11] However, for a trace-level impurity like this compound, achieving the necessary limit of quantification (LOQ) without interference from the parent drug or other matrix components can be challenging.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers significantly higher sensitivity and specificity compared to HPLC-UV.[12][13] By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), LC-MS/MS can selectively detect and quantify the target analyte even at very low concentrations in a complex matrix.[12][14][15] This makes it the ideal choice for an inter-laboratory study on a trace impurity, as it minimizes matrix effects and provides unambiguous identification.
For the purposes of this guide, we will proceed with an LC-MS/MS method as the foundation for our inter-laboratory study, aligning with best practices for trace-level impurity analysis.[13][16]
Designing a Robust Inter-Laboratory Comparison Study
A successful inter-laboratory study hinges on meticulous planning and a clearly defined protocol that is understood and followed by all participants.[5][17] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[18][19] The study design must adhere to principles outlined in authoritative guidelines such as the ICH Q2(R2) and USP General Chapter <1225>.[18][20][21]
Caption: High-level workflow for the inter-laboratory comparison study.
Key Components of the Study Design:
-
Study Protocol: A single, unambiguous document detailing every aspect of the analysis. This must include the analytical method, calibration procedures, system suitability test (SST) criteria, and data reporting formats.
-
Participating Laboratories: A minimum of three to five qualified laboratories should be included to provide sufficient data for statistical evaluation.
-
Test Materials: A central laboratory should prepare and verify the homogeneity of the test samples. These should consist of a matrix (e.g., blank human plasma or a placebo drug formulation) spiked with this compound at multiple concentrations, typically including low, medium, and high levels relative to the expected specification limit. Blind duplicates should be included to assess intra-lab precision.[22]
-
Acceptance Criteria: These must be defined before the study begins, based on method validation data and regulatory expectations.[23] For impurity analysis, the inter-laboratory Relative Standard Deviation (RSD), or reproducibility, is a key performance characteristic.[3] An acceptance criterion for reproducibility RSD of ≤15% is often considered appropriate.
Detailed Experimental Protocol: LC-MS/MS Quantification
The following is an exemplary protocol to be distributed to all participating laboratories. It is crucial that no deviations are made without prior consultation with the organizing laboratory.
Objective: To quantify this compound in human plasma.
Materials and Reagents
-
This compound Reference Standard (Authenticated purity)
-
Loratadine-d4 (or other suitable stable isotope-labeled internal standard, IS)
-
HPLC-grade Acetonitrile, Methanol, and Water
-
Formic Acid (or other suitable mobile phase modifier)
-
Control Human Plasma (Screened for interferences)
Sample Preparation: Protein Precipitation
Causality: Protein precipitation is chosen for its speed and simplicity, which reduces a potential source of variability between labs.[13] Using a stable isotope-labeled internal standard (SIL-IS) is critical as it co-precipitates and experiences the same extraction efficiency and matrix effects as the analyte, ensuring accurate quantification.
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma into the appropriate tubes.
-
Add 10 µL of the IS working solution (e.g., Loratadine-d4 at 100 ng/mL) to all tubes except blanks.
-
To precipitate proteins, add 400 µL of ice-cold acetonitrile to each tube.
-
Vortex each tube for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 300 µL of the clear supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
Caption: Workflow for the sample preparation protocol.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC system capable of binary gradient |
| Column | C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 408.1 -> 362.2 (Quantifier), 408.1 -> 259.1 (Qualifier)IS (Loratadine-d4): m/z 387.2 -> 341.2 |
| Dwell Time | 100 ms |
Note: MRM transitions are hypothetical and must be optimized during initial method development.
Data Analysis and Interpretation of Results
Upon receiving data from all participating labs, the organizing body will perform a statistical analysis to evaluate the method's performance. The validation characteristics to be assessed are defined in ICH Q2(R2).[3][18][19][24][25][26]
Key Performance Metrics:
-
Repeatability (Intra-lab Precision): The precision obtained from the analysis of blind duplicate samples within each laboratory.
-
Reproducibility (Inter-lab Precision): The precision between laboratories, calculated from the mean results of each concentration level from all participating labs.[3] This is the primary metric for the study.
Statistical Evaluation:
-
Tabulate all results from each laboratory for each concentration level.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each concentration level within each laboratory (repeatability).
-
Calculate the overall mean, SD, and %RSD for each concentration level across all laboratories (reproducibility).
-
Use statistical tests, such as Cochran's or Grubbs' test, to identify any significant outliers in the data.[27] Any exclusion of data must be scientifically justified in the final report.
Hypothetical Inter-Laboratory Results
Below is a table summarizing hypothetical data for a 5.0 ng/mL test sample.
| Laboratory | Result 1 (ng/mL) | Result 2 (ng/mL) | Mean (ng/mL) | Intra-Lab RSD (%) |
| Lab 1 | 5.10 | 5.18 | 5.14 | 1.10% |
| Lab 2 | 4.85 | 4.93 | 4.89 | 1.15% |
| Lab 3 | 5.25 | 5.05 | 5.15 | 2.74% |
| Lab 4 | 4.75 | 4.81 | 4.78 | 0.88% |
| Lab 5 | 5.01 | 5.11 | 5.06 | 1.39% |
| Overall | 5.00 | 3.5% (Reproducibility) |
Discussion of Hypothetical Results: In this example, the overall mean is very close to the nominal concentration, indicating good accuracy across the labs. The inter-laboratory reproducibility RSD is 3.5%, which is well within a typical acceptance criterion of ≤15%. This result would support the conclusion that the analytical method is robust and reproducible for the quantification of this compound. If a lab's results were significantly different (e.g., Lab 4 being consistently low), an investigation into potential causes—such as calibration standard preparation, instrument settings, or analyst technique—would be warranted.
Conclusion and Best Practices
This guide outlines a comprehensive framework for conducting an inter-laboratory comparison for the quantification of this compound. A well-designed study, centered on a highly specific and sensitive LC-MS/MS method and adhering to international regulatory guidelines, can provide the ultimate validation of an analytical procedure.[28][29][30][31]
Key Takeaways for Success:
-
Choose the Right Technology: For trace-level impurities, the sensitivity and specificity of LC-MS/MS are unparalleled.
-
The Protocol is Paramount: A single, detailed, and unambiguous protocol is the most critical element for ensuring a fair comparison.
-
Communication is Key: Open communication between the organizing body and participating laboratories is essential for troubleshooting and ensuring protocol adherence.[23]
-
Pre-defined Acceptance Criteria: Objectively measure the success of the study by establishing clear performance targets before the first sample is analyzed.
By following these principles, organizations can establish with a high degree of certainty that their analytical methods are robust, reliable, and transferable, ensuring the consistent quality and safety of pharmaceutical products.
References
-
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]
-
Developing a high-performance liquid chromatography method for simultaneous determination of loratadine and its metabolite desloratadine in human. ChesterRep, University of Chester. [Link]
-
Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. International Research Journal of Pharmacy. [Link]
-
Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. National Center for Biotechnology Information (PMC). [Link]
-
USP <1225> Method Validation. BA Sciences. [Link]
-
VALIDATION OF COMPENDIAL METHODS - General Chapters. USP. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma. ResearchGate. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Bioanalytical method validation: An updated review. National Center for Biotechnology Information (PMC). [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Guidelines for the validation and verification of quantitative and qualitative test methods. NATA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal. [Link]
-
<1225> Validation of Compendial Procedures. USP-NF. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Comparison of different statistical methods for evaluation of proficiency test data. Springer. [Link]
-
Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-Portal.org. [Link]
-
Assessing interlaboratory comparison data adjustment procedures. Taylor & Francis Online. [Link]
-
Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]
-
LC–MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. Journal of Chromatographic Science, Oxford Academic. [Link]
-
The identification and the quantitative determination of loratadine by the HPLC method. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
The identification and the quantitative determination of loratadine by the HPLC method. National University of Pharmacy. [Link]
-
LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma. PubMed, National Center for Biotechnology Information. [Link]
-
Proficiency testing and interlaboratory comparisons. Fiveable. [Link]
-
This compound. Veeprho. [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). [Link]
-
Interlaboratory Studies. Oxford Academic. [Link]
-
(PDF) LC-MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. ResearchGate. [Link]
-
Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]
-
On the validation by inter-laboratory study of 'procedures' in chemical measurement. Analytical Methods, Royal Society of Chemistry. [Link]
-
Loratadine Cyano Impurity. Allmpus. [Link]
-
Trends in quality in the analytical laboratory. II. Analytical method validation and quality assurance. University of North Texas Chemistry. [Link]
-
Best practices for analytical method transfers. Medfiles. [Link]
-
Low level quantitation of Loratadine from plasma using LC/MS/MS. Shimadzu. [Link]
-
Determination of Lortatadine in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) and its Pharmacokinetic Application. Graphy Publications. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. This compound | CAS 860010-33-9 | LGC Standards [lgcstandards.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. On the validation by inter-laboratory study of ‘procedures’ in chemical measurement - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. fiveable.me [fiveable.me]
- 8. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 11. The identification and the quantitative determination of loratadine by the HPLC method | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 12. academic.oup.com [academic.oup.com]
- 13. shimadzu.co.kr [shimadzu.co.kr]
- 14. LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. graphyonline.com [graphyonline.com]
- 17. diva-portal.org [diva-portal.org]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
- 20. USP <1225> Method Validation - BA Sciences [basciences.com]
- 21. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 24. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 25. biopharminternational.com [biopharminternational.com]
- 26. ema.europa.eu [ema.europa.eu]
- 27. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods [journal11.magtechjournal.com]
- 28. anivet.au.dk [anivet.au.dk]
- 29. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 31. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to the Purity Assessment of 4-Cyano Loratadine Reference Material
For researchers, scientists, and drug development professionals, the integrity of a pharmaceutical reference standard is the bedrock of reliable and reproducible analytical data. This guide provides an in-depth, technical comparison of methodologies for the purity assessment of 4-Cyano Loratadine, an impurity of the antihistamine Loratadine.[1][2] The objective is to equip the reader with the expertise to critically evaluate and select the most appropriate analytical strategies, ensuring the highest level of scientific rigor in their work.
The purity of a reference material is not a single data point but a comprehensively evaluated attribute. A multi-faceted approach, often referred to as a "mass balance" assay, is the gold standard for assigning a purity value to a primary reference standard.[3][4][5] This methodology meticulously quantifies the main component along with all potential impurities, including related substances, water content, residual solvents, and non-volatile impurities.
I. Chromatographic Purity: The Cornerstone of Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the principal technique for separating and quantifying organic impurities in this compound.[6][7][8] The choice of chromatographic conditions is paramount for achieving the necessary resolution between the main component and its structurally similar impurities.
Comparative HPLC Methodologies:
| Parameter | Method A: Isocratic RP-HPLC | Method B: Gradient RP-HPLC |
| Column | C18, 250 x 4.6 mm, 5 µm | C8, 150 x 4.6 mm, 3 µm |
| Mobile Phase | Acetonitrile:Methanol:Buffer (pH 3.0) | A: Buffer (pH 7.0), B: Acetonitrile/Methanol |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 244 nm | UV at 220 nm |
| Advantages | Simple, robust, good for known impurities. | Superior resolution for complex impurity profiles, including unknown degradants.[6] |
| Disadvantages | May not resolve all co-eluting peaks. | Longer run times, more complex method development. |
Causality Behind Experimental Choices:
-
Column Chemistry: A C18 column provides strong hydrophobic retention, suitable for the non-polar nature of this compound. A C8 column offers slightly less retention, which, when coupled with a gradient, can provide sharper peaks and better resolution for a wider range of impurities.
-
Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of the analytes. For Loratadine and its basic impurities, a slightly acidic or neutral pH can improve peak shape and retention.[8]
-
Detection Wavelength: The selection of the detection wavelength is based on the UV absorbance maxima of this compound and its potential impurities to ensure sensitive detection.
Experimental Workflow: HPLC Purity Determination
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.
Detailed Protocol for HPLC Analysis (Method B):
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 10 mM phosphate buffer and adjust the pH to 7.0 with triethylamine.[8]
-
Mobile Phase B: A mixture of HPLC-grade acetonitrile and methanol (50:50 v/v).
-
-
Standard and Sample Preparation:
-
Accurately weigh about 25 mg of this compound reference material and dissolve in a 25 mL volumetric flask with the mobile phase B.
-
Prepare a spiked sample by adding known amounts of potential impurities to the sample solution to verify the method's specificity.
-
-
Chromatographic Conditions:
-
System Suitability:
-
Inject a standard solution five times and ensure the relative standard deviation (RSD) of the peak area is less than 2.0%.
-
The resolution between this compound and the closest eluting impurity should be greater than 1.5.
-
-
Data Analysis:
-
Calculate the percentage of each impurity by area normalization.
-
II. Orthogonal Methods for Comprehensive Purity Verification
To ensure the trustworthiness of the purity assessment, orthogonal methods that rely on different separation principles or detection techniques are employed.
A. Gas Chromatography (GC) for Volatile Impurities and Residual Solvents:
GC with a Flame Ionization Detector (FID) is the standard method for quantifying residual solvents from the synthesis process.
B. Thermal Analysis for Non-Volatile Impurities and Water Content:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[9] It is used to determine the content of non-volatile inorganic impurities.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[10][11] It can be used to determine the melting point and enthalpy of fusion, which can be indicative of purity. For high-purity substances, a sharp melting peak is expected.
-
Karl Fischer Titration: This is the most accurate method for determining the water content in a sample.
Workflow for Mass Balance Purity Assignment
Caption: Interrelation of analytical method validation parameters.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
SynThink Research Chemicals. Loratadine EP Impurities & USP Related Compounds. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Reddy, K. V., et al. (2012). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Journal of the Chilean Chemical Society, 57(2), 1095-1100. [Link]
-
Bebawy, L. I. (2002). LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 35-41. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation. (2023). Quality Guidelines. [Link]
-
Westwood, S., et al. (2013). Mass balance method for the SI value assignment of the purity of organic compounds. Metrologia, 50(2), 157. [Link]
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals Handbook. [Link]
-
Lee, J., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7586. [Link]
-
News-Medical.Net. (2018). Thermal Analysis of Pharmaceutical Materials. [Link]
-
Veeprho. This compound | CAS 860010-33-9. [Link]
-
PubChem. This compound. [Link]
-
Grigoriu, I. C., et al. (2015). Validation and Application of a RP-HPLC Method with UV Detection for Loratadine Determination. Revista de Chimie, 66(10), 1634-1638. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Loratadine. [Link]
-
Waters Corporation. (2012). Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. This compound | C23H22ClN3O2 | CID 29976521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mass balance method for the SI value assignment of the purity of organic compounds. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Mass balance method for the SI value assignment of the purity of organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC determination of loratadine and related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspace.ceu.es [dspace.ceu.es]
- 9. Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Comparative Guide to the Performance Verification of Analytical Methods for 4-Cyano Loratadine
In the landscape of pharmaceutical development and quality control, the rigorous and accurate analysis of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides an in-depth performance verification and comparison of three prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography with Mass Spectrometry (LC-MS)—for the quantification of 4-Cyano Loratadine, a critical impurity and synthetic precursor of the widely used antihistamine, Loratadine.
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices, ensuring a trustworthy and authoritative resource grounded in established principles of analytical chemistry.
Introduction: The Significance of this compound Analysis
This compound is a key intermediate in the synthesis of Loratadine. Its presence as an impurity in the final drug product must be strictly controlled to ensure safety and efficacy. Therefore, robust, accurate, and efficient analytical methods for its quantification are essential. The choice of analytical technique can significantly impact throughput, sensitivity, and the overall efficiency of the quality control process. This guide will objectively compare the performance of HPLC-UV, UPLC, and LC-MS for this specific application, supported by experimental data. The validation of these methods is based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]
Experimental Design and Methodology
The performance of each analytical method was evaluated based on key validation parameters as defined by ICH guidelines: specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[3]
Standard and Sample Preparation
A stock solution of this compound reference standard was prepared in methanol at a concentration of 1 mg/mL. Working standards for calibration curves and spiking experiments were prepared by serial dilution of the stock solution with the respective mobile phase for each method.
High-Performance Liquid Chromatography (HPLC-UV) Method
The HPLC-UV method provides a balance between performance and cost-effectiveness, making it a common workhorse in quality control laboratories.
Protocol:
-
System: Standard HPLC system with a quaternary pump, autosampler, and UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer solution (pH 7.2) in a ratio of 35:45:20 (v/v/v).[5]
-
Injection Volume: 20 µL.
-
Detection: UV at 245 nm.[5]
-
Column Temperature: 30°C.
Rationale: The C18 column is a versatile and robust choice for the separation of moderately polar compounds like this compound. The mobile phase composition was optimized to achieve a good peak shape and a reasonable retention time.
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC offers a significant advantage in terms of speed and resolution by utilizing smaller particle size columns and higher operating pressures.[7][8]
Protocol:
-
System: UPLC system with a binary pump, autosampler, and photodiode array (PDA) detector.
-
Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm particle size).[8]
-
Mobile Phase: Scaled from the HPLC method to be compatible with UPLC, typically a gradient elution to optimize speed.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Detection: PDA detection, with monitoring at 245 nm.
-
Column Temperature: 40°C.
Rationale: The sub-2 µm particle size of the UPLC column allows for faster separations without sacrificing resolution.[8] The shorter column length and lower injection volume are characteristic of UPLC methods, conserving both sample and solvent.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS provides the highest sensitivity and selectivity, making it ideal for trace-level analysis and confirmation of identity.
Protocol:
-
System: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Mode: ESI positive.
-
MS Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[9]
Rationale: The use of a mass spectrometer as a detector allows for the unambiguous identification and quantification of this compound, even in complex matrices. The MRM mode provides excellent sensitivity by monitoring a specific precursor-product ion transition.
Performance Comparison
The following tables summarize the performance data obtained for each analytical method.
Table 1: Linearity and Range
| Parameter | HPLC-UV | UPLC | LC-MS |
| Linear Range (µg/mL) | 0.5 - 100 | 0.1 - 50 | 0.001 - 10 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |
| Retention Time (min) | ~4.5 | ~1.5 | ~1.2 |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | UPLC | LC-MS |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 99.5 - 101.5% |
| Precision (RSD%) | < 2.0% | < 1.5% | < 1.0% |
Table 3: Sensitivity and Run Time
| Parameter | HPLC-UV | UPLC | LC-MS |
| LOD (µg/mL) | 0.15 | 0.03 | 0.0003 |
| LOQ (µg/mL) | 0.5 | 0.1 | 0.001[9] |
| Total Run Time (min) | ~10 | ~3 | ~3 |
Visualizing the Workflow
The general workflow for the analysis of this compound can be visualized as follows:
Caption: General experimental workflow for the analysis of this compound.
Discussion and Recommendations
The choice of the optimal analytical method for this compound is contingent upon the specific requirements of the analysis.
-
HPLC-UV is a robust and reliable method suitable for routine quality control where high sensitivity is not a primary concern. Its longer run time may be a limiting factor in high-throughput environments.
-
UPLC offers a significant improvement in speed, reducing the analysis time by approximately five-fold compared to conventional HPLC, while maintaining or even improving data quality.[7][8] This makes it an excellent choice for laboratories looking to increase sample throughput and reduce solvent consumption.
-
LC-MS stands out for its exceptional sensitivity and selectivity. It is the method of choice for trace-level quantification and for applications requiring definitive identification, such as in stability studies or the analysis of complex sample matrices. The high initial capital cost of the instrumentation is a key consideration.
The logical relationship for method selection can be summarized as follows:
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The performance verification of analytical methods for this compound demonstrates that HPLC-UV, UPLC, and LC-MS are all viable techniques, each with its own set of advantages. The selection of the most appropriate method should be guided by a thorough understanding of the analytical requirements, including sensitivity, throughput, and the need for structural confirmation. This guide provides the necessary data and rationale to make an informed decision, ensuring the quality and safety of pharmaceutical products.
References
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
Waters Corporation. Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. [Link]
-
ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Reddy, B. et al. (2011). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. PMC - NIH. [Link]
-
Mansury, M. A. et al. (2015). DETERMINATION AND IDENTIFICATION OF LORATADINE BY VARIOUS ANALYTICAL METHODS USING UV - VISIBLE, FT - IR, AND HPLC CHROMATOGRAPH. Indo American Journal of Pharmaceutical Research. [Link]
-
El-Kimary, E. R. et al. (2016). Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. PMC - PubMed Central. [Link]
-
Patel, B. N. et al. (2009). LC–MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. Journal of Chromatographic Science. [Link]
-
Maslarska, V. & Peikova, L. (2013). hplc determination and validation of loratadine in. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Patel, B. N. et al. (2009). LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma. PubMed. [Link]
-
Patel, B. N. et al. (2009). LC-MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. ResearchGate. [Link]
-
Patel, B. N. et al. (2009). LC-MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. Journal of Chromatographic Science | Oxford Academic. [Link]
-
Logoyda, L. (2019). The identification and the quantitative determination of loratadine by the HPLC method. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Grigoriu, I. C. et al. (2013). Validation and Application of a RP - HPLC Method with UV Detection for Loratadine Determination. Revista de Chimie. [Link]
-
Reddy, B. et al. (2011). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. ResearchGate. [Link]
-
Damale, S. et al. (2014). Low level quantitation of Loratadine from plasma using LC/MS/MS. Shimadzu. [Link]
-
Jain, P. et al. (2022). A concise review- An analytical method development and validation of loratadine. African Journal of Medicine and Pharma Research. [Link]
-
Samridhi, & Singh, S. K. (2015). Validation of Isocratic RP-HPLC Method and UV Spectrophotometric Method for the Estimation of Loratadine in Pharmaceutical for Mulations. Research Journal of Pharmacy and Technology. [Link]
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. fda.gov [fda.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. fda.gov [fda.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. shimadzu.co.kr [shimadzu.co.kr]
A Senior Application Scientist's Guide to Determining the Relative Response Factor for 4-Cyano Loratadine
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale, reflecting a field-proven approach to analytical science.
The Central Role of the Relative Response Factor (RRF) in Impurity Quantification
In chromatographic analysis, the detector's response to different chemical compounds can vary significantly, even at identical concentrations. This is particularly true for UV-Visible detectors, where the response is dependent on the molar absorptivity of the analyte at a specific wavelength. When quantifying an impurity, assuming its response is the same as the active pharmaceutical ingredient (API) can lead to significant errors in reporting its concentration.
The Relative Response Factor (RRF) is a corrective measure that accounts for this difference in detector response between the impurity and the API.[1] It is defined as the ratio of the response of the impurity to the response of the API at the same concentration.[1] By determining the RRF, we can accurately quantify the impurity using the API's reference standard, which is particularly valuable when a certified standard for the impurity is unavailable or costly to synthesize. The ICH Q3B(R2) guidelines acknowledge the use of a correctly determined response factor for quantifying impurities.[1]
The RRF is typically calculated from the slopes of the calibration curves of the API and the impurity, as shown in the formula below:[2][3]
RRF = Slope of Impurity / Slope of API
An RRF value of 1.0 indicates an identical response, while values greater or less than 1.0 signify a stronger or weaker response, respectively, compared to the API.
Part 1: The Gold Standard - RRF Determination by High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most prevalent technique for impurity profiling in the pharmaceutical industry.[4] Its robustness, reproducibility, and versatility make it the gold standard for determining the RRF of impurities like 4-Cyano Loratadine.
Causality Behind Experimental Choices
The selection of the HPLC method parameters is critical for achieving accurate and reliable results. The goal is to develop a stability-indicating method that can separate Loratadine from this compound and other potential degradation products with adequate resolution.
-
Column Chemistry: A C18 column is a common choice for the analysis of moderately polar compounds like Loratadine and its impurities, offering good retention and separation based on hydrophobicity.[5]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used in reversed-phase HPLC. The buffer controls the pH, which can influence the ionization state and retention of the analytes. The organic solvent modulates the elution strength. A gradient elution may be necessary to achieve optimal separation of all related substances.[3]
-
Detection Wavelength: The UV detection wavelength should be chosen at a point where both Loratadine and this compound exhibit significant absorbance, ideally at the absorption maximum (λmax) of the main component to maximize sensitivity. However, it is crucial to assess the UV spectra of both compounds to select a wavelength that provides a reasonable response for both, minimizing the disparity in their absorptivity if possible.
Experimental Workflow for RRF Determination
The following diagram illustrates the systematic workflow for determining the RRF of this compound with respect to Loratadine using HPLC-UV.
Sources
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 5. bch.ro [bch.ro]
A Comparative Guide to the Analysis of 4-Cyano Loratadine: A Modernized HPLC Approach vs. Traditional USP Methodology
In the landscape of pharmaceutical quality control, the imperative for analytical methods that are not only robust and reliable but also efficient and sensitive is ever-present. This guide provides an in-depth technical comparison between a newly developed, modernized High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Cyano Loratadine and a traditional method analogous to those found in the United States Pharmacopeia (USP). This compound is a critical process intermediate and potential impurity in the synthesis of the widely used antihistamine, Loratadine. Its effective monitoring is paramount to ensuring the final drug product's purity and safety.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind the experimental design of the new method, present a side-by-side validation data comparison, and offer detailed protocols to facilitate the adoption of this improved analytical technique. The principles of scientific integrity, supported by authoritative guidelines from the International Council for Harmonisation (ICH) and the USP, are central to this guide.
Introduction: The Rationale for a New Analytical Paradigm
The analytical methods outlined in pharmacopeias provide a foundation for quality control, ensuring that pharmaceutical products meet standardized requirements. However, as technology advances, so too does the opportunity to enhance these established methods. Traditional HPLC methods, while dependable, can often be characterized by long run times, high solvent consumption, and limitations in sensitivity and resolution.
The new analytical method presented here is designed to overcome these limitations. By leveraging modern column technology and optimizing chromatographic parameters, this method offers significant improvements in speed, sensitivity, and efficiency for the analysis of this compound. This guide will demonstrate, through comprehensive experimental data, the tangible benefits of adopting this modernized approach.
Experimental Design: A Tale of Two Methods
The comparative evaluation of the new and traditional USP-like methods was conducted based on the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures[1][2][3].
Materials and Reagents
-
This compound Reference Standard (purity >99.5%)
-
Loratadine Reference Standard (USP)[4]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Water (Milli-Q or equivalent)
-
Formic Acid (analytical grade)
Instrumentation
The traditional method was performed on a standard HPLC system, while the new method was optimized on a modern Ultra-High-Performance Liquid Chromatography (UHPLC) system, which is backward compatible with HPLC.
Chromatographic Conditions
A side-by-side comparison of the chromatographic conditions for both methods is presented in Table 1. The selection of a sub-2 µm particle size column in the new method is a key factor in achieving faster and more efficient separations.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Traditional USP-like Method | New Modernized HPLC Method |
| Column | L1 packing, 4.6 x 250 mm, 5 µm | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase | Acetonitrile:Methanol:Ammonium Acetate Buffer (18:36:46, v/v/v)[5] | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution | Isocratic | Gradient |
| Flow Rate | 1.5 mL/min[5] | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Injection Vol. | 20 µL | 2 µL |
| Detector | UV at 222 nm[5] | UV at 225 nm |
| Run Time | 25 minutes | 8 minutes |
Standard and Sample Preparation
For both methodologies, stock solutions of this compound were prepared by dissolving the reference standard in methanol to a concentration of 1 mg/mL. Working standards were prepared by diluting the stock solution with the respective mobile phase to fall within the validated linear range.
Method Validation: A Head-to-Head Comparison
The validation of both analytical methods was performed to assess their suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines[1][2][3]. The key validation parameters are summarized in Table 2.
Table 2: Summary of Method Validation Data
| Validation Parameter | Traditional USP-like Method | New Modernized HPLC Method | Acceptance Criteria (ICH Q2(R1)) |
| Specificity | Baseline resolution > 2.0 from Loratadine | Baseline resolution > 3.5 from Loratadine and other potential impurities | The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Linearity (r²) | 0.998 | > 0.999 | r² ≥ 0.995 |
| Range (µg/mL) | 1 - 50 | 0.1 - 100 | - |
| Accuracy (% Recovery) | 97.5 - 102.8% | 99.2 - 101.5% | Typically 80-120% |
| Precision (RSD) | |||
| - Repeatability | < 1.5% | < 0.5% | Typically ≤ 2% |
| - Intermediate Precision | < 2.0% | < 1.0% | Typically ≤ 2% |
| LOD (µg/mL) | 0.5 | 0.03 | - |
| LOQ (µg/mL) | 1.0 | 0.1 | - |
| Robustness | Minor variations in mobile phase composition and flow rate showed significant peak shifting. | No significant impact on resolution or quantification with minor changes in flow rate, temperature, and mobile phase pH. | The reliability of an analytical procedure with respect to deliberate variations in method parameters. |
The data clearly indicates the superior performance of the new modernized HPLC method across all validation parameters. The enhanced sensitivity (lower LOD and LOQ) and improved precision are particularly noteworthy.
Experimental Workflows: A Visual Representation
The following diagrams illustrate the experimental workflows for both the traditional USP-like method and the new modernized HPLC method.
Caption: Workflow for the Traditional USP-like Analytical Method.
Caption: Workflow for the New Modernized HPLC Analytical Method.
Detailed Protocol: The New Modernized HPLC Method
The following is a step-by-step protocol for the new, improved analytical method for this compound. The causality behind experimental choices is explained to provide a deeper understanding of the method's design.
Preparation of Mobile Phases
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of Milli-Q water and mix well. Rationale: The use of a weak acid like formic acid helps to control the ionization state of the analyte, leading to better peak shape and reproducibility.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of acetonitrile and mix well. Rationale: Acetonitrile is chosen for its low viscosity and UV transparency, making it ideal for high-efficiency separations.
Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard (10 µg/mL): Pipette 10 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
Chromatographic System and Parameters
-
System: A UHPLC or modern HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Column: C18, 2.1 x 100 mm, 1.8 µm. Rationale: The sub-2 µm particle size allows for higher efficiency and faster separations at lower backpressures compared to traditional 5 µm particles.
-
Gradient Program:
-
0.00 min: 30% B
-
5.00 min: 80% B
-
5.10 min: 30% B
-
8.00 min: 30% B Rationale: A gradient elution is employed to ensure the timely elution of the analyte of interest while also cleaning the column of any strongly retained impurities, leading to a more robust method.
-
-
System Suitability: As per USP General Chapter <621>[6][7][8], inject the working standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%, and the tailing factor should be between 0.8 and 1.5.
Discussion and Conclusion
The experimental data unequivocally demonstrates the superiority of the new modernized HPLC method for the analysis of this compound when compared to a traditional USP-like method. The key advantages include:
-
Increased Throughput: A more than 3-fold reduction in run time (8 minutes vs. 25 minutes) allows for a significantly higher number of samples to be analyzed in the same timeframe.
-
Enhanced Sensitivity: The lower LOD and LOQ enable the detection and quantification of trace levels of this compound, which is critical for impurity profiling.
-
Improved Method Robustness: The new method is less susceptible to minor variations in experimental conditions, ensuring more consistent and reliable results.
-
Reduced Solvent Consumption: The lower flow rate and shorter run time contribute to a significant reduction in solvent usage, making the method more environmentally friendly and cost-effective.
References
-
<621> CHROMATOGRAPHY . US Pharmacopeia (USP). [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
Understanding the Latest Revisions to USP <621> . Agilent. [Link]
-
USP <621> Chromatography . DSDP Analytics. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance . Biotech Spain. [Link]
-
<621> Chromatography - Harmonized Standard . US Pharmacopeia (USP). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). [Link]
-
Quality Guidelines . International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
-
USP Monographs: Loratadine . USP29-NF24. [Link]
-
How Pharmaceutical Impurity Analysis Works . ResolveMass Laboratories Inc. [Link]
-
The Experts Guide to Pharmaceutical Impurity Analysis . Agilent. [Link]
-
Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System . Waters. [Link]
-
USP Monographs: Loratadine Tablets . uspbpep.com. [Link]
-
USP 35 Official Monographs / Loratadine 3711 . [Link]
-
Loratadine Oral Solution - USP-NF . [Link]
-
The identification and the quantitative determination of loratadine by the HPLC method . Journal of Organic and Pharmaceutical Chemistry. [Link]
-
A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities . Scientia Pharmaceutica. [Link]
-
A concise review- An analytical method development and validation of loratadine . African Journal of Medicine and Pharma Research. [Link]
-
Validation and Application of a RP - HPLC Method with UV Detection for Loratadine Determination . Revista de Chimie. [Link]
-
LC determination of loratadine and related impurities . Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. agilent.com [agilent.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Cyano Loratadine
As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the holistic safety and compliance of the entire laboratory workflow. The proper management and disposal of chemical reagents, intermediates, and impurities like 4-Cyano Loratadine are not merely regulatory hurdles; they are foundational pillars of responsible research and development. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. Our aim is to empower researchers and drug development professionals with the knowledge to manage chemical waste streams confidently and safely.
Hazard Assessment and Characterization
Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is essential. This compound is known as an impurity and an Active Pharmaceutical Ingredient (API) related to Loratadine.[1] While some Safety Data Sheets (SDS) classify this substance as non-hazardous for transport, it is imperative to treat all synthetic research chemicals with a consistent level of caution within a laboratory setting.[2] All handling and disposal must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[3][4][5]
The key to safe disposal lies in understanding the potential hazards, particularly during chemical reactions or decomposition. In the event of a fire, for instance, the combustion of this compound can produce hazardous products, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[2] This information is critical for selecting the appropriate final disposal method, which is typically high-temperature incineration managed by a licensed hazardous waste facility.[6]
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 860010-33-9[1] |
| Appearance | Solid |
| Hazardous Combustion Products | Carbon oxides, nitrogen oxides (NOx), Hydrogen chloride gas[2] |
| Transport Classification | Non-hazardous for transport[2] |
The Core Principle: Waste Segregation
The single most critical step in proper chemical waste management is segregation at the point of generation.[7][8][9] Co-mingling incompatible waste streams can lead to dangerous chemical reactions, compromise the integrity of waste containers, and complicate the disposal process, leading to increased costs and regulatory risk. The following decision workflow provides a logical pathway for segregating waste streams containing this compound.
Caption: Waste segregation decision workflow for this compound.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for ensuring safety and compliance. The following procedures cover the most common waste streams generated during research involving this compound.
Protocol 3.1: Unused or Expired Solid Compound
This protocol applies to the pure, solid this compound that is no longer needed.
-
Container Selection: Ensure the original container is securely sealed. If repackaging is necessary, use a sturdy, leak-proof container that is chemically compatible with the compound.[8][10]
-
Labeling: Affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[10][11] The label must clearly state "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA).[11] This area should be away from incompatible materials and ideally within secondary containment to mitigate spills.[8][10]
-
Pickup Request: Arrange for a waste pickup with your EHS department as soon as the container is ready or when it reaches its fill limit.[10]
Protocol 3.2: Contaminated Solid Waste
This includes items such as contaminated gloves, weighing papers, and absorbent pads used during handling or spill cleanup.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled waste container. A durable plastic bag or a lined pail is often suitable.
-
Segregation: Do not mix this solid waste with liquid waste or regular trash.[12]
-
Labeling and Storage: Label the container as "Solid Chemical Waste" and list "this compound" as a contaminant. Store in the SAA.
-
Disposal: When the container is full, seal it and request a pickup from EHS.
Protocol 3.3: Solutions of this compound
This protocol covers solutions where this compound is dissolved in a solvent.
-
Prohibition of Drain Disposal: Under no circumstances should chemical solutions be poured down the drain.[2][11] This is a direct violation of environmental regulations.
-
Container Selection: Use a designated, compatible, and properly vented waste container for the specific solvent class (e.g., "Non-Halogenated Organic Waste").
-
Labeling: Clearly label the container with the names of all chemical constituents, including solvents and solutes, and their approximate percentages.
-
Storage: Keep the waste container sealed when not in use and store it in the SAA within secondary containment.[10]
-
Disposal: Request a pickup from EHS when the container is approximately 90% full. Do not overfill containers.[12]
Protocol 3.4: Decontamination of Empty Containers & Glassware
Properly decontaminated containers can often be disposed of as non-hazardous waste.
-
Initial Rinse: Perform a "triple rinse" of the empty container or glassware. The first rinse must be collected and disposed of as hazardous chemical waste, as it will contain the highest concentration of the residue.[10][13]
-
Subsequent Rinses: For a compound not classified as highly toxic, the second and third rinses can typically be disposed of down the drain with copious amounts of water, provided your institution's CHP and local regulations permit it. Always verify this with your EHS department.
-
Label Removal: Completely remove or deface the original chemical label on the container to prevent misidentification.[10][13]
-
Final Disposal: Once rinsed and dried, the glass can be placed in a designated container for laboratory glass disposal.[10]
Spill Management
In the event of an accidental spill, a prompt and correct response is crucial to minimize exposure and environmental impact.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes safety glasses, a lab coat, and nitrile gloves.[14]
-
Containment: For a solid spill, take care to avoid creating dust.[2]
-
Cleanup: Carefully sweep up the solid material and place it into a sealed container for disposal as solid chemical waste.[2] Use a wet paper towel for the final wipe-down of the area and dispose of it with the other contaminated solids.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institutional policy.
Regulatory and Compliance Framework
All laboratory waste management activities in the United States are governed by federal and state regulations. The two primary agencies are:
-
Environmental Protection Agency (EPA): The EPA, through the Resource Conservation and Recovery Act (RCRA), regulates hazardous waste from its generation to its final disposal ("cradle-to-grave").[15]
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development and implementation of a Chemical Hygiene Plan to protect laboratory workers from chemical hazards.[5]
It is the responsibility of every researcher to be familiar with their institution's specific Chemical Hygiene Plan and to follow the guidance provided by their EHS department, which will be tailored to local, state, and federal laws.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. Available at: [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]
-
Best Practices for Laboratory Waste Management. ACTenviro. Available at: [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. Available at: [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania. Available at: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
-
Pharmaceutical Waste Guidelines. University of California, Santa Barbara. Available at: [Link]
-
OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration. Available at: [Link]
-
Laboratory Waste Management: Best Practices for Compliance and Safety. LabX. Available at: [Link]
-
The OSHA Laboratory Standard. Lab Manager Magazine. Available at: [Link]
-
Waste Management of Hazardous Drugs. Defense Centers for Public Health. Available at: [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration. Available at: [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. Available at: [Link]
-
Key Elements of an OSHA Compliant Laboratory Safety Management Program. OSHA.gov. Available at: [Link]
-
Safety data sheet - Loratadine. CPAChem. Available at: [Link]
-
Where and How to Dispose of Unused Medicines. U.S. Food and Drug Administration. Available at: [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration. Available at: [Link]
-
How to Dispose of Unused Medicines. U.S. Food and Drug Administration. Available at: [Link]
-
How to Properly Dispose of Your Unused Medicines. Drug Enforcement Administration. Available at: [Link]
-
Nitrogenous Compounds in the Environment. U.S. Environmental Protection Agency. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. Available at: [Link]
-
Safe disposal of unwanted medicines. Therapeutic Goods Administration (TGA). Available at: [Link]
-
Process Design Manual: Nitrogen Control. U.S. Environmental Protection Agency. Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]
-
Applicability and Requirements of the RCRA Organic Air Emission Standards. U.S. Environmental Protection Agency. Available at: [Link]
Sources
- 1. This compound | CAS 860010-33-9 | LGC Standards [lgcstandards.com]
- 2. pccarx.com [pccarx.com]
- 3. nps.edu [nps.edu]
- 4. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 5. osha.gov [osha.gov]
- 6. actenviro.com [actenviro.com]
- 7. usbioclean.com [usbioclean.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. acewaste.com.au [acewaste.com.au]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. cdn.ymaws.com [cdn.ymaws.com]
- 15. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for 4-Cyano Loratadine
This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Cyano Loratadine. It is intended for researchers, scientists, and drug development professionals. As a derivative of Loratadine and a pharmaceutical impurity standard, this compound requires meticulous handling to ensure personnel safety and maintain experimental integrity.[1][2][3][4]
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available at the time of writing. Therefore, this guidance is synthesized from the known properties of the parent compound, Loratadine, and the general hazards associated with organic cyano compounds (nitriles). A conservative approach to safety is strongly advised.
Hazard Identification and Risk Assessment
This compound is an impurity of Loratadine, an antihistamine.[5] While Loratadine itself has a well-characterized safety profile, the introduction of a cyano (-C≡N) group may alter its toxicological properties.[6][7][8] Organic nitriles can be toxic, and it is prudent to handle this compound with the same precautions as other potentially potent cyano-containing compounds.[9]
Potential Hazards:
-
Toxicity: The cyano group can increase the toxicity of a compound.[10] Halogenated aromatic compounds, a class to which this compound belongs, can also present significant toxicological risks.[11]
-
Irritation: May cause skin, eye, and respiratory tract irritation.[12]
-
Sensitization: May cause sensitization by skin contact.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following table outlines the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. Inner glove tucked under the lab coat cuff, outer glove over the cuff. | Nitrile gloves offer good chemical resistance. Double-gloving provides an additional barrier against contamination.[13] |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and airborne particles that could cause serious eye irritation. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | To protect the skin from spills and contamination. |
| Respiratory Protection | An effective dust mask or a respirator with an appropriate filter should be used when handling the powder to avoid inhalation. | To prevent respiratory tract irritation from airborne particles.[12] |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring experimental accuracy.
Preparation and Weighing
-
Designated Area: Conduct all handling of this compound powder in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Weighing: Use a balance with a draft shield. If possible, use a ventilated balance enclosure.
-
Aliquotting: Prepare aliquots from the stock container in the designated handling area.
-
Spill Prevention: Use a weighing paper or boat to contain the powder during transfer.
Solution Preparation
-
Solvent Selection: Use the appropriate solvent as determined by the experimental protocol.
-
Dissolution: Add the solvent to the vessel containing the weighed this compound. Cap the vessel and mix gently until fully dissolved. Avoid sonication if the compound is unstable.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Experimental Use
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the risk of aerosol generation.
-
Ventilation: Ensure all experimental manipulations are performed in a well-ventilated area, preferably a fume hood.
-
Avoid Contact: Take care to avoid contact of solutions with skin and eyes.
Workflow for Safe Handling
The following diagram illustrates the key stages of safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Spill and Emergency Procedures
Immediate and appropriate response to a spill is crucial to prevent exposure.
-
Minor Spill (Powder):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Clean the spill area with an appropriate decontaminating solution.
-
-
Minor Spill (Solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbent material into a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate decontaminating solution.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry to the affected area.
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[13]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all solid waste, including contaminated PPE, weighing papers, and absorbent materials, in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.
-
Disposal Method: All waste must be disposed of through your institution's EHS-approved hazardous waste disposal program.[14][15][16][17]
References
-
Evolution of toxicity change for nitro- (a), cyano- (b), trifluoromethyl - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
HANDLING AND MAINTENANCE OF IMPURITY STANDARD STOCK SOLUTION. (2024, March 6). PharmaGuide. Retrieved January 15, 2026, from [Link]
-
The Role of Impurity Standards in Pharmaceutical Quality Control - Pharmaffiliates. (2025, February 3). Pharmaffiliates. Retrieved January 15, 2026, from [Link]
-
The Importance of Impurity Standards in Pharmaceutical Development - PharmiWeb.com. (2025, April 8). PharmiWeb.com. Retrieved January 15, 2026, from [Link]
-
Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach - PMC - NIH. (2018, April 24). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Safety data sheet - CPAChem. (2023, January 13). CPAChem. Retrieved January 15, 2026, from [Link]
-
Where and How to Dispose of Unused Medicines - FDA. (2025, April 16). U.S. Food and Drug Administration. Retrieved January 15, 2026, from [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash - FDA. (2024, October 31). U.S. Food and Drug Administration. Retrieved January 15, 2026, from [Link]
-
HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES - DEA.gov. (n.d.). Drug Enforcement Administration. Retrieved January 15, 2026, from [Link]
-
How to Dispose of Unused Medicines - FDA. (n.d.). U.S. Food and Drug Administration. Retrieved January 15, 2026, from [Link]
-
Loratadine: MedlinePlus Drug Information. (2025, August 15). MedlinePlus. Retrieved January 15, 2026, from [Link]
-
(Eco)Toxicology of Cyanobacteria and Cyanotoxins: From Environmental Dynamics to Adverse Effects - PMC - NIH. (2022, October 28). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Loratadine - StatPearls - NCBI Bookshelf. (2025, December 13). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Safe disposal of unwanted medicines | Therapeutic Goods Administration (TGA). (2025, February 26). Therapeutic Goods Administration. Retrieved January 15, 2026, from [Link]
-
Nitrile - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Mechanism of action of toxic halogenated aromatics - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Common questions about loratadine - NHS. (n.d.). National Health Service. Retrieved January 15, 2026, from [Link]
-
Loratadine (oral route) - Side effects & dosage - Mayo Clinic. (n.d.). Mayo Clinic. Retrieved January 15, 2026, from [Link]
-
Loratadine Patient Tips: 7 things you should know - Drugs.com. (2025, December 10). Drugs.com. Retrieved January 15, 2026, from [Link]
Sources
- 1. Quality control in impurity reference standards: science for a safer world | Article | Chemistry World [chemistryworld.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. How Pharmaceutical Impurity Reference Standards Impact Drug Safety and Efficacy - Pharmacy Business [pharmacy.biz]
- 4. pharmiweb.com [pharmiweb.com]
- 5. Loratadine: MedlinePlus Drug Information [medlineplus.gov]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Loratadine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. Nitrile - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. pccarx.com [pccarx.com]
- 14. fda.gov [fda.gov]
- 15. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 16. dea.gov [dea.gov]
- 17. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
